Glasdegib

Catalog No.
S001731
CAS No.
1095173-27-5
M.F
C21H22N6O
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glasdegib

CAS Number

1095173-27-5

Product Name

Glasdegib

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1

InChI Key

SFNSLLSYNZWZQG-VQIMIIECSA-N

SMILES

Array

solubility

0.02 mg/ml (in the form of di-HCl monohydrate salt)

Synonyms

1-(2-(1H-benzo(d)imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, Daurismo, glasdegib, PF-04449913

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N

The exact mass of the compound Glasdegib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 mg/ml (in the form of di-hcl monohydrate salt). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glasdegib pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Pharmacokinetic Parameters

Parameter Value / Finding Notes / Conditions
Absolute Oral Bioavailability 77.12% [1] Healthy volunteers, 100 mg dose.
Time to Peak Plasma Concentration (T~max~) 0.75 - 4 hours [2] [3] Varies between single and multiple dosing.
Apparent Volume of Distribution (V~z~/F) 188 L - 225 L [3] Indicates extensive tissue distribution.
Plasma Protein Binding 91% [3] High binding, primarily to albumin and alpha-1-acid glycoprotein [3].
Apparent Clearance (CL/F) 5.22 - 6.45 L/h [4] [3] In patients with hematologic malignancies.
Effective Half-life (t~1/2~) 14.3 - 17.4 hours [3] [1] Supports once-daily dosing.
Primary Route of Elimination Metabolism (hepatic) [2] [3] Primarily by CYP3A4.
Route of Excretion Urine (49%), Feces (42%) [2] Mass balance recovery after a single 100 mg dose.
Fraction Excreted Unchanged Urine: 17%, Feces: 20% [2] Of the administered dose.

Metabolism and Excretion

Glasdegib undergoes significant hepatic metabolism, with renal and fecal excretion playing important roles in the elimination of both parent drug and metabolites.

  • Metabolic Pathways: After oral administration, this compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2C8 and the glucuronidation enzyme UGT1A9 [3] [5].
  • Circulating Components: In plasma, the unchanged parent drug, this compound, is the major circulating component, accounting for 69% of the total radioactivity. The most prominent metabolites are N-desmethyl this compound (8%) and an N-glucuronide metabolite (7%) [2]. Other metabolites (hydroxylated, desaturation, N-oxidation, and O-glucuronide) each represent less than 3% of circulating radioactivity [2].
  • Excretion Data: A human radiolabeled study showed that 91% of the dose was recovered over 120 hours, with a near-equal split between urine (49%) and feces (42%) [2]. Unchanged this compound accounted for 17% of the dose in urine and 20% in feces, indicating that metabolism is a significant clearance pathway [2].

The diagram below illustrates the primary metabolic and excretion pathways of this compound.

G This compound Metabolism and Excretion This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary CYP2C8 CYP2C8 This compound->CYP2C8 Minor UGT1A9 UGT1A9 This compound->UGT1A9 Minor Excretion Excretion This compound->Excretion 37% of dose Metabolites Various Metabolites (N-desmethyl, Glucuronides, etc.) CYP3A4->Metabolites CYP2C8->Metabolites UGT1A9->Metabolites Metabolites->Excretion Urine Urine Excretion->Urine 49% of dose (17% parent) Feces Feces Excretion->Feces 42% of dose (20% parent)

Key Drug-Drug Interactions (DDIs)

This compound's exposure is significantly affected by co-administered drugs that modulate CYP3A4 activity.

  • CYP3A4 Inhibitors: Coadministration with the strong CYP3A4 inhibitor ketoconazole increased this compound's AUC by approximately 140% and C~max~ by 40% [5] [6]. The prescribing information recommends considering alternative therapies that are not strong CYP3A4 inhibitors [3] [6].
  • CYP3A4 Inducers: Coadministration with the strong CYP3A4 inducer rifampicin decreased this compound's AUC by approximately 70% [5]. Concomitant use of strong CYP3A4 inducers should be avoided [7] [3].
    • Moderate Inducers: A PBPK modeling study predicted that the moderate inducer efavirenz would reduce this compound's AUC by 55% (ratio of 0.45) [5]. The drug label recommends doubling the this compound dose (from 100 mg to 200 mg daily) when co-administered with a moderate CYP3A4 inducer [7] [5].

The clinical impact of these interactions is summarized below.

Perpetrator Drug Effect on this compound Exposure Clinical Management Recommendation

| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | AUC ↑ ~140% C~max~ ↑ ~40% [5] [6] | Consider alternative therapies not strong CYP3A4 inhibitors [3] [6]. | | Strong CYP3A4 Inducer (e.g., Rifampicin) | AUC ↓ ~70% [5] | Avoid concomitant use [7] [3]. | | Moderate CYP3A4 Inducer (e.g., Efavirenz) | AUC ↓ ~55% (Predicted ratio: 0.45) [5] | Increase this compound dose to 200 mg daily. Resume original dose 7 days after discontinuation [7] [5]. |


Impact of Patient Factors

Population pharmacokinetic analyses and dedicated clinical studies have evaluated the impact of various patient factors.

  • Renal Impairment: A dedicated study in otherwise healthy volunteers with renal impairment found that exposure (AUC) to a single 100 mg dose of this compound approximately doubled (increased by 102-105%) in subjects with moderate or severe renal impairment compared to those with normal function [6]. This was attributed to a ~50% decrease in oral clearance. However, given the known safety profile, the study authors concluded that a lower starting dose may not be required for these patient groups [6].
  • Other Covariates: A population PK analysis concluded that while baseline body weight, bone marrow blast percentage, creatinine clearance, and use of moderate/strong CYP3A inhibitors were statistically significant covariates on this compound clearance, the magnitude of these effects was not considered clinically meaningful [4]. The analysis found that age, sex, race, and hepatic function were not significant covariates [4].

Experimental Protocols from Key Studies

For researchers designing related studies, here are the core methodologies from pivotal clinical investigations.

1. Human Absorption, Metabolism, and Excretion (AME) Study [2]

  • Objective: To characterize the metabolism, excretion, and pharmacokinetics of this compound.
  • Design: Open-label, single-dose study in six healthy male volunteers.
  • Intervention: A single oral dose of 100 mg/100 µCi of [¹⁴C]this compound.
  • Key Measurements:
    • Pharmacokinetics: Serial blood samples were collected for up to 120 hours post-dose to determine plasma concentrations of this compound and total radioactivity.
    • Excretion: Total urine and feces were collected for up to 120 hours to quantify the cumulative excretion of radioactivity.
    • Metabolite Profiling: Plasma, urine, and fecal samples were analyzed using high-performance liquid chromatography with radiodetection and tandem mass spectrometry to identify and quantify metabolic structures.

2. Absolute Bioavailability Study [1]

  • Objective: To determine the absolute oral bioavailability of this compound.
  • Design: Open-label, randomized, two-sequence, two-treatment, two-period crossover study in healthy volunteers.
  • Intervention:
    • Period 1: A single 100 mg oral dose or a single 50 mg intravenous (IV) dose.
    • Period 2 (after ≥6-day washout): The alternate treatment.
  • Key Measurements: Intensive serial blood sampling for PK analysis was performed after both oral and IV doses. Bioavailability (F) was calculated by comparing the dose-normalized Area Under the Curve (AUC) of the oral formulation to the IV reference.

3. Renal Impairment Study [6]

  • Objective: To assess the effect of renal impairment on the PK of this compound.
  • Design: Open-label, parallel-group study.
  • Participants: Otherwise healthy volunteers categorized into normal, moderate, or severe renal impairment groups based on estimated glomerular filtration rate (eGFR).
  • Intervention: A single, oral, 100-mg dose of this compound under fasted conditions.
  • Key Measurements: Serial blood samples were collected up to 120 hours post-dose for non-compartmental PK analysis. Safety was also monitored.

References

Glasdegib preclinical studies in patient-derived xenografts

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib in CML PDX Models: Protocol & Data

The core preclinical methodology involved treating immunodeficient mice that had been engrafted with CD34+ stem/progenitor cells from CML patients who did not respond to Tyrosine Kinase Inhibitor (TKI) therapy [1].

  • PDX Model Creation: Non-obese diabetic (NOD) mice with severe combined immunodeficiency (SCID) were engrafted with CD34+ cells from TKI-nonresponder CML patients [1].
  • Treatment Groups: Mice were treated with various combinations of This compound (GL) and the TKI Bosutinib (BOS). A typical dosing regimen was this compound at 5-10 mg/kg administered orally, alongside Bosutinib [1].
  • Outcome Measurement: The primary endpoint was the level of human cell engraftment in the mouse bone marrow, measured after several weeks. This was specifically assessed for overall leukemic cells and the primitive, therapy-resistant leukemic stem cell (LSC) population [1].

The quantitative data from these PDX experiments are summarized in the table below.

Treatment Group Effect on Overall Leukemic Engraftment Effect on LSC Engraftment Key Experimental Findings
This compound (GL) + Bosutinib (BOS) Significant reduction [1] Significant reduction [1] The combination was most effective; demonstrated synergy in eradicating TKI-resistant LSCs [1].
Bosutinib (BOS) alone Moderate reduction [1] Limited to no reduction [1] Effective against bulk leukemic cells but failed to target the resistant LSC population [1].
This compound (GL) alone Data not explicitly stated Data not explicitly stated Sensitized LSCs to TKI treatment; impaired leukemia-initiating potential and self-renewal [1].

The Hedgehog Signaling Pathway Targeted by this compound

This compound is a potent and selective oral inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway [2]. The following diagram illustrates this pathway and the point of this compound's inhibition.

HedgehogPathway HHLigand Hh Ligand (SHH, IHH, DHH) InactiveSMO Smoothened (SMO) (Inactive) HHLigand->InactiveSMO Binds PTCH, releasing SMO ActiveSMO Smoothened (SMO) (Active) InactiveSMO->ActiveSMO Activates GLIProt GLI Protein (In Repressor Complex) ActiveSMO->GLIProt Releases & activates ActiveGLI Activated GLI Transcription Factors GLIProt->ActiveGLI TargetGenes Target Gene Transcription (BCL-2, CCND1, etc.) ActiveGLI->TargetGenes Migrates to nucleus This compound This compound This compound->ActiveSMO Inhibits

Diagram of the Hedgehog pathway and this compound inhibition.

The diagram shows that in CML, the Hedgehog pathway is often overactive in LSCs. By inhibiting SMO, this compound prevents the activation of GLI transcription factors, which in turn blocks the expression of pro-survival and self-renewal genes (such as BCL-2 and CCND1) that are crucial for LSC maintenance [1] [2] [3].

Key Findings from Preclinical Studies

The research highlights several critical insights:

  • Targeting Resistance: The Hedgehog pathway gene expression (SMO and GLI2) is significantly higher in CD34+ CML stem/progenitor cells from TKI-nonresponders compared to responders [1]. This makes SMO a rational target for overcoming treatment resistance.
  • Synergistic Effect: this compound exhibits a strong synergistic effect when combined with TKIs like Bosutinib. While TKis target the bulk leukemic cells, this compound targets the quiescent, persistent LSCs, leading to a more significant reduction in overall engraftment and, crucially, LSC engraftment in PDX models [1].
  • Mechanism of Eradication: The inhibition of SMO impairs the self-renewal capacity and leukemia-initiating potential of CML LSCs, providing a model for a curative combination therapy [1].

References

Mechanism of Action: Targeting the Hedgehog Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib is an oral, small-molecule inhibitor of the transmembrane protein Smoothened (SMO) [1] [2]. The Hedgehog pathway is crucial in embryogenesis and is typically silenced in adults, but its aberrant reactivation is implicated in the maintenance and survival of LSCs [2] [3].

The diagram below illustrates the Hedgehog signaling pathway and the point of inhibition by this compound.

G Ligand Hedgehog Ligand (SHH, IHH, DHH) PTCH Patched (PTCH) Ligand->PTCH SMO Smoothened (SMO) PTCH->SMO Releases inhibition Sufu Repressor Complex (Sufu) SMO->Sufu Inactivates GLI GLI Transcription Factors (GLI-1, GLI-2, GLI-3) Sufu->GLI Releases TargetGenes Target Genes (BCL-2, BCL-XL, CCND1) GLI->TargetGenes This compound This compound This compound->SMO Inhibits

This compound inhibits SMO to block Hedgehog pathway signaling.

Inhibiting this pathway with this compound disrupts pro-survival and anti-apoptotic signals in LSCs and reduces their self-renewal capacity [1]. Preclinical evidence suggests that by doing so, this compound sensitizes LSCs to chemotherapeutic agents like cytarabine [1] [4].

Key Experimental Evidence and Protocols

Research across various models shows that this compound effectively targets LSCs. The table below summarizes the key experimental findings.

Disease Model Experimental Approach Key Findings on LSCs

| Chronic Myeloid Leukemia (CML) [5] | - Genetic knockdown of SMO.

  • Pharmacological inhibition with this compound.
  • In vitro/vivo models with TKI-nonresponder patient cells. | - Reduced survival of CD34+ stem/progenitor cells from TKI-nonresponders.
  • Sensitized LSCs to TKI (Bostutinib).
  • Reduced LSC burden in a patient-derived xenograft (PDX) model. | | Acute Myeloid Leukemia (AML) [1] [6] | - Phase II clinical trial (BRIGHT AML 1003).
  • Post-hoc analysis of patient responses. | - Improved overall survival even in patients who did not achieve complete remission.
  • Higher rates of transfusion independence and blood count recovery, suggesting functional targeting of LSCs. |

The experimental workflow for investigating this compound's effect on LSCs typically involves the following key methodologies:

G Start Patient Sample (primary LSCs or cell lines) A Genetic Modification (SMO Knockdown) Start->A B Drug Treatment (this compound ± other agents) Start->B C In Vitro & In Vivo Assessment A->C B->C D Clinical Correlation (Transcriptome analysis, response) C->D Result Measure LSC Function: - Survival - Self-renewal - Chemosensitization D->Result

A generalized workflow for studying this compound's effects on LSCs.

Key techniques include:

  • Transcriptome Profiling & qRT-PCR: Used to measure the expression of Hh pathway genes (e.g., SMO, GLI2). Studies show these genes are upregulated in CD34+ CML stem/progenitor cells from tyrosine kinase inhibitor (TKI)-nonresponders compared to responders and healthy counterparts [5].
  • Patient-Derived Xenotransplantation (PDX) Models: Immunodeficient mice are transplanted with primary human LSCs. Treatment with this compound combined with other agents (e.g., a TKI in CML) has been shown to effectively reduce the LSC burden in these in vivo models [5].
  • Analysis of Clinical Biomarkers: In clinical trials, the effect on LSCs is inferred through outcomes like improved survival in non-responders, transfusion independence, and durable recovery of blood counts [6] [7].

Clinical Evidence and Research Context

The most robust clinical evidence for this compound's efficacy comes from the BRIGHT AML 1003 trial, which led to its FDA approval in 2018 for use with low-dose cytarabine (LDAC) in newly diagnosed AML patients who are elderly or have comorbidities [1] [6] [2].

A key post-hoc analysis of this trial revealed that patients receiving this compound + LDAC showed improved overall survival compared to those on LDAC alone, even when they did not achieve complete remission (CR) [6] [7]. This finding is critical because it suggests the drug provides clinical benefit by targeting the underlying, persistent disease reservoir—the LSCs—rather than only by eliminating the bulk blast population.

While the combination of azacitidine + venetoclax is now a dominant treatment for older/unfit AML patients [8] [1], this compound's unique mechanism of action continues to be investigated in novel combination therapies, with the goal of eradicating LSCs and overcoming therapy resistance [5] [1].

References

Comprehensive Technical Guide: SMO Receptor Inhibition in Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hedgehog Signaling and SMO Receptor Biology

The Hedgehog (HH) signaling pathway represents a highly conserved evolutionary pathway that plays crucial roles in embryonic development, tissue patterning, and stem cell maintenance. In adults, this pathway is largely quiescent except for limited roles in tissue repair and homeostasis, but its aberrant reactivation has been strongly implicated in the pathogenesis of numerous malignancies, including hematologic cancers. The HH pathway functions as a key regulator of cellular proliferation, differentiation, and survival through both canonical (ligand-dependent) and non-canonical (ligand-independent) signaling mechanisms. The Smoothened (SMO) receptor, a Class F G-protein coupled receptor (GPCR), serves as the central signal transducer of the canonical HH pathway and has emerged as a promising therapeutic target in hematologic malignancies due to its critical positioning within the signaling cascade [1] [2].

The molecular architecture of SMO reveals key insights into its function and druggability. Human SMO is a 787-residue transmembrane protein encoded by the SMO gene, featuring an extracellular cysteine-rich domain (CRD), a linker domain, a hinge domain, and a heptahelical transmembrane domain (7TM) with a flexible C-terminal tail on the intracellular side. SMO activation is regulated by a sophisticated molecular switch mechanism centered on residue R451 in TM6, which forms interactions with T534, W535, and W537 in TM7 in the inactive state. Upon activation, these interactions are disrupted, enabling conformational changes that permit downstream signaling [1]. Structural studies have identified multiple ligand-binding pockets in SMO, including sites for cholesterol and oxysterols, highlighting the receptor's complex regulation by lipid-based agonists in the membrane environment [1].

Table 1: Key Components of the Hedgehog Signaling Pathway in Hematologic Malignancies

Component Type Role in Hematologic Malignancies Therapeutic Potential
SMO Receptor GPCR signal transducer Central regulator of pathway activation; promotes cancer stem cell maintenance Primary drug target; multiple inhibitors developed
PTCH1/2 Transmembrane receptor Negative regulator; mutations cause constitutive signaling Indirect targeting approach
GLI1/2/3 Transcription factors Final effectors activating proliferation/survival genes Emerging target; challenges with direct inhibition
SUFU Cytosolic regulator Negative regulator; sequesters GLI proteins Potential biomarker for therapy response
HH Ligands (SHH, IHH, DHH) Secreted signaling proteins Paracrine/autocrine stimulation of pathway Antibody-based targeting strategies

In hematologic malignancies, HH signaling exhibits distinct activation patterns that inform therapeutic approaches. The pathway demonstrates complex crosstalk with other critical signaling networks including Wnt, NOTCH, and growth factor pathways, creating redundant signaling networks that can bypass targeted inhibition. Research has identified that HH signaling in blood cancers frequently operates through stromal-dependent mechanisms (Type III signaling), where tumor cells either produce ligands that activate HH signaling in stromal cells (Type IIIa) or stromal cells produce ligands that activate signaling in tumor cells (Type IIIb) [3]. This stromal dependency has important implications for therapeutic targeting, as it suggests that the tumor microenvironment may protect malignant cells from SMO inhibition through paracrine rescue mechanisms [3].

Clinical Evidence for SMO Inhibition in Hematologic Malignancies

The therapeutic potential of SMO inhibition has been most extensively studied in acute myeloid leukemia (AML), particularly in high-risk patients. The SMO inhibitor glasdegib received FDA approval for use in combination with low-dose cytarabine (LDAC) in newly diagnosed AML patients who are ≥75 years old or who have comorbidities that preclude intensive induction chemotherapy. This approval was based on the BRIGHT AML 1003 trial, which demonstrated a statistically significant improvement in overall survival for the this compound+LDAC arm compared to LDAC alone (8.3 months vs. 4.3 months; hazard ratio 0.46, 95% CI 0.30-0.71) [3]. Importantly, this clinical benefit occurred despite the observation that the bulk of AML cells exhibit primary resistance to SMO inhibition, leading to the hypothesis that the clinical activity of SMO inhibitors may be mediated through modulation of self-renewal in rare cancer stem cells (CSCs) or through effects on the tumor microenvironment rather than through direct cytotoxicity against the bulk tumor population [3].

In myelodysplastic syndromes (MDS), particularly those with TP53 mutations, HH signaling has been identified as a contributor to immune evasion and therapy resistance. Aberrant HH signaling in TP53-mutated MDS promotes the accumulation of immunosuppressive M2 macrophages, PD-L1 overexpression leading to T-cell exhaustion, and direct inhibition of effector T-cell function [4]. Preclinical models have demonstrated that SMO inhibition can reverse some of these immunosuppressive effects, suggesting potential synergy with immune-based therapies. The tumor microenvironment in TP53-mutated MDS and AML exhibits significant cytokine dysregulation, with elevated levels of pro-inflammatory and immunosuppressive cytokines such as IL-1β, IL-2, IL-8, and TGF-β that interact with oncogenic signaling pathways including HH, Wnt, and NF-κB [4].

Table 2: Clinical Efficacy of SMO Inhibitors in Hematologic Malignancies

Malignancy SMO Inhibitor Trial Phase Combination Therapy Key Efficacy Findings
AML (high-risk) This compound Phase II/III Low-dose cytarabine Median OS 8.3 vs 4.3 months (HR 0.46)
AML This compound Phase II Decitabine CR+CRi 46.2% vs 30.8% with decitabine alone
CML SMO inhibitors Preclinical Tyrosine kinase inhibitors Enhanced elimination of CML stem cells
MDS (TP53-mut) SMO inhibitors Preclinical Hypomethylating agents Reversal of immune suppression markers
Multiple Myeloma SMO inhibitors Early-phase Proteasome inhibitors Targeting myeloma stem cell populations

The role of SMO inhibition in chronic myeloid leukemia (CML) has been investigated primarily in the context of tyrosine kinase inhibitor (TKI) resistance. Studies have demonstrated that HH pathway activation contributes to the maintenance of CML stem cells that persist despite TKI therapy. Preclinical models have shown that combination approaches using SMO inhibitors with TKIs such as imatinib or nilotinib can more effectively target the primitive CML stem cell population than either agent alone [5]. This suggests a potential strategy for eliminating minimal residual disease in CML patients who have achieved cytogenetic remission but continue to harbor primitive leukemic stem cells that serve as a reservoir for disease relapse.

In multiple myeloma, HH signaling has been implicated in the maintenance of multiple myeloma stem cells (MMSCs), a subpopulation believed to be responsible for disease relapse and treatment resistance. The intermediate filament protein nestin has been identified as a potential marker for MMSCs and appears to have functional interactions with HH signaling [6]. While clinical trials of SMO inhibitors as single agents in multiple myeloma have demonstrated limited efficacy, combination strategies with proteasome inhibitors or immunomodulatory drugs are being explored to simultaneously target both the bulk tumor population and the treatment-resistant stem cell compartment [6].

Molecular Mechanisms of Resistance to SMO Inhibition

Despite the initial promising results with SMO inhibitors in hematologic malignancies, drug resistance remains a significant clinical challenge that limits long-term efficacy. The mechanisms underlying resistance are multifaceted and involve both intrinsic and adaptive changes in tumor cells and their microenvironment.

  • Genetic Mutations in SMO: Point mutations in the drug-binding pocket of SMO represent a primary mechanism of resistance, analogous to mutations observed in solid tumors such as basal cell carcinoma. The most well-characterized mutations include D473H and W535L, which confer resistance by either reducing drug binding or rendering SMO constitutively active in a ligand-independent manner. The W535L mutation in particular mimics the active state of SMO, triggering ectopic HH signaling that is refractory to inhibition [1] [7]. Structural studies have revealed that these mutations cause conformational changes in the transmembrane domains that either physically block inhibitor binding or stabilize active SMO conformations that have reduced affinity for antagonists while maintaining signaling competence [1].

  • Bypass Signaling Pathways: Tumor cells can develop resistance through non-canonical activation of GLI transcription factors that bypass SMO entirely. Multiple kinase pathways have been implicated in this process, including KRAS-MEK-ERK, PI3K-AKT, mTOR-S6K1, and TGF-β-SMAD3 signaling cascades [7]. In hematologic malignancies, this is particularly relevant given the high frequency of mutations in growth factor signaling pathways. For example, in AML, FLT3-ITD mutations can activate both MAPK and PI3K pathways that in turn phosphorylate and activate GLI transcription factors independently of SMO [7]. This mechanism highlights the potential limitations of SMO-specific inhibition and suggests that targeting downstream effectors such as GLI proteins or combining SMO inhibitors with kinase pathway inhibitors may be necessary to overcome resistance.

The following diagram illustrates the primary resistance mechanisms to SMO inhibition in hematologic malignancies:

G SMO_Inhibitor SMO_Inhibitor Resistance Resistance SMO_Inhibitor->Resistance SMO_Mutations SMO Binding Site Mutations Resistance->SMO_Mutations Bypass_Signaling Non-Canonical Bypass Signaling Resistance->Bypass_Signaling Cilia_Loss Primary Cilia Loss Resistance->Cilia_Loss Microenvironment Microenvironment-Mediated Resistance Resistance->Microenvironment CSC_Persistence Cancer Stem Cell Persistence Resistance->CSC_Persistence D473H D473H Mutation SMO_Mutations->D473H W535L W535L Mutation SMO_Mutations->W535L KRAS KRAS-MEK-ERK Bypass_Signaling->KRAS PI3K PI3K-AKT Bypass_Signaling->PI3K mTOR mTOR-S6K1 Bypass_Signaling->mTOR TGFb TGF-β-SMAD3 Bypass_Signaling->TGFb Stromal Stromal Protection Microenvironment->Stromal Cytokine Cytokine-Mediated Rescue Microenvironment->Cytokine

SMO inhibitor resistance mechanisms in hematologic malignancies include genetic mutations, bypass signaling, and microenvironment-mediated resistance.

  • Microenvironment-Mediated Resistance: The bone marrow niche provides sanctuary for leukemic cells through multiple protective mechanisms. Stromal cells can secrete HH ligands that activate signaling in tumor cells (reverse paracrine signaling), potentially overwhelming SMO inhibition through high local ligand concentrations [3]. Additionally, stromal cells produce various growth factors and cytokines (e.g., IGF-1, IL-6, TGF-β) that activate alternative survival pathways in malignant cells. The IGF signaling system, in particular, has been demonstrated to create a paracrine loop that promotes leukemic cell survival and chemoresistance [8]. This crosstalk between HH and IGF signaling represents a potentially important resistance mechanism that may be targeted with combination therapies.

  • Cancer Stem Cell Adaptations: Leukemic stem cells (LSCs) possess intrinsic properties that confer resistance to SMO inhibition, including quiescence, enhanced DNA repair capacity, and elevated expression of drug efflux transporters. Additionally, LSCs can exhibit metabolic adaptations such as increased reliance on oxidative phosphorylation and fatty acid oxidation that reduce their dependence on HH signaling for survival [4] [5]. The persistence of LSCs following SMO inhibitor treatment likely contributes to minimal residual disease and eventual relapse, highlighting the need for therapeutic strategies that specifically target this population.

Experimental Approaches for Studying SMO Inhibition

In Vitro Assessment of SMO Inhibitor Activity

Cell line models of hematologic malignancies provide valuable tools for initial screening of SMO inhibitors and mechanistic studies. Established leukemic cell lines (e.g., HL-60, K562, MV4-11) and primary patient-derived cells are utilized to assess compound efficacy, selectivity, and mechanism of action. Standard protocols involve dose-response assays across a concentration range (typically 1 nM to 10 μM) with exposure times of 72-96 hours. Viability is measured using metabolic assays such as MTT, MTS, or WST-1, while apoptosis is quantified through Annexin V/propidium iodide staining followed by flow cytometry [3] [5].

For pathway activation assessment, researchers employ quantitative RT-PCR to measure expression of HH target genes (GLI1, PTCH1, HHIP) following SMO inhibitor treatment. A standard protocol involves RNA extraction after 24-48 hours of drug exposure, cDNA synthesis, and qPCR using TaqMan assays with normalization to housekeeping genes (GAPDH, ACTB). Western blotting for GLI protein levels and localization provides complementary data on pathway inhibition. Additionally, ciliary translocation assays using immunofluorescence staining for SMO and ciliary markers (acetylated α-tubulin, ARL13B) can visualize inhibitor effects on the fundamental process of SMO accumulation in primary cilia [3].

Cancer Stem Cell Functional Assays

Given the hypothesized importance of LSCs in SMO inhibitor response, stem cell-focused assays are critical for comprehensive compound evaluation. The gold standard approach involves colony-forming unit (CFU) assays in methylcellulose-based semisolid media, which quantify primitive progenitor cells capable of multilineage differentiation. For SMO inhibitor studies, primary leukemic cells are plated in cytokine-enriched methycellulose with varying concentrations of the investigational compound, and colonies are counted after 10-14 days of culture [3] [5].

More sophisticated xenotransplantation models provide the most clinically relevant assessment of LSC targeting. Immunodeficient mice (e.g., NSG, NOG strains) are transplanted with primary human leukemic cells, followed by treatment with SMO inhibitors alone or in combination with standard therapies. The key endpoints include engraftment quantification in bone marrow by flow cytometry for human CD45+ cells, limiting dilution analysis to calculate LSC frequency, and secondary transplantation capacity to assess self-renewal inhibition. These in vivo models have been instrumental in demonstrating that SMO inhibitors can target the LSC population in AML and CML, providing mechanistic insights into the clinical activity observed in patients [3] [5].

The following diagram outlines a recommended experimental workflow for evaluating SMO inhibitors:

G Start SMO Inhibitor Screening InVitro In Vitro Studies Start->InVitro InVivo In Vivo Models Start->InVivo Analysis Comprehensive Analysis InVitro->Analysis Viability Cell Viability & Apoptosis Assays InVitro->Viability Pathway Pathway Inhibition Assessment InVitro->Pathway Combination Combination Screening InVitro->Combination InVivo->Analysis CSC Cancer Stem Cell Functional Assays InVivo->CSC PKPD PK/PD Modeling InVivo->PKPD Resistance Resistance Mechanism Evaluation InVivo->Resistance Metrics Therapeutic Index Calculation Analysis->Metrics Mechanism Mechanism of Action Confirmation Analysis->Mechanism Translation Translational Biomarker Identification Analysis->Translation

Recommended experimental workflow for comprehensive evaluation of SMO inhibitors in hematologic malignancies.

Assessment of Stromal Contributions

To evaluate microenvironment-mediated resistance, co-culture systems that mimic the bone marrow niche are essential. Standard protocols involve plating leukemic cells directly with stromal cell lines (e.g., HS-5, HS-27a) or primary bone marrow mesenchymal stem cells in transwell systems or direct contact co-cultures. SMO inhibitors are then tested in both monoculture and co-culture conditions to quantify the protective effect of stromal cells. These systems can be further enhanced by incorporating cytokine profiling (ELISA, Luminex) and gene expression analysis of both stromal and leukemic compartments to identify potential resistance mechanisms [3] [8].

For investigating immune modulation by SMO inhibitors, particularly relevant in TP53-mutated MDS/AML, co-cultures with immune cell populations are employed. These include T-cell suppression assays to measure effects on T-cell proliferation and activation in the presence of myeloid suppressor cells, and macrophage polarization studies to assess shifts between M1 (anti-tumor) and M2 (pro-tumor) phenotypes. These immunomodulatory effects represent an increasingly important aspect of SMO inhibitor activity beyond direct cytotoxicity [4].

Future Directions and Therapeutic Strategies

The development of next-generation SMO inhibitors and rational combination approaches represents the most promising direction for advancing the treatment of hematologic malignancies. Several strategies show particular potential for overcoming the limitations of current SMO-targeted therapies:

  • Novel SMO Inhibitors with Broader Specificity: Emerging SMO inhibitors are being designed to target alternate binding sites or maintain efficacy against common resistance mutations. Compounds that allosterically stabilize inactive SMO conformations or covalently bind to less mutable cysteine residues may provide more durable pathway suppression. Additionally, dual-target inhibitors that simultaneously engage SMO and related pathways (e.g., PI3K, BET bromodomains) offer the potential for enhanced efficacy and reduced resistance development [7].

  • GLI-Targeted Therapies: Direct targeting of GLI transcription factors downstream of SMO represents a promising strategy to overcome resistance mediated by non-canonical pathway activation. Several GLI inhibitors (e.g., GANT61, arsenic trioxide) have demonstrated preclinical activity but face challenges with toxicity and pharmaceutical properties. Novel approaches include protein degradation technologies (PROTACs) that target GLI proteins for ubiquitination and proteasomal destruction, and inhibitors of GLI transcriptional co-activators [9] [7].

  • Rational Combination Therapies: Based on the complex crosstalk between HH signaling and other pathways, rational combinations represent the most immediately promising approach. In AML and MDS, combinations of SMO inhibitors with hypomethylating agents (azacitidine, decitabine) have shown enhanced efficacy in preclinical models, potentially through simultaneous targeting of LSCs and the bulk tumor population [4] [3]. Similarly, in CML, the combination of SMO inhibitors with tyrosine kinase inhibitors may address the persistent reservoir of LSCs that drives disease relapse. The integration of SMO inhibitors with immune checkpoint blockers (anti-PD-1/PD-L1) represents another compelling strategy, particularly for TP53-mutated diseases where HH signaling contributes to an immunosuppressive microenvironment [4].

  • Biomarker-Driven Patient Selection: The clinical development of SMO inhibitors has been hampered by the lack of reliable biomarkers for patient selection. Future efforts should focus on validating predictive biomarkers such as GLI expression signatures, PTCH mutation status, primary cilia presence, or circulating HH ligand levels that can identify patients most likely to benefit from SMO inhibition. The integration of these biomarkers into clinical trial design will enable more targeted application of these agents and improve the probability of demonstrating efficacy in selected populations [3] [7].

References

Glasdegib synthesis and analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Solid-State Forms of Glasdegib

This compound is typically developed as a monomaleate salt to enhance its stability and solubility [1]. A novel dimaleate salt form has also been synthesized and characterized, which exists in a surprising double-salt form based on structural analysis via 15N ssNMR and single-crystal X-ray diffraction [1].

The provided literature reveals two primary synthetic strategies, summarized in the workflow below:

G Start Start: Synthetic Route Selection Route1 Route 1 (via Free Base) Start->Route1 Route2 Route 2 (via CDI Complex) Start->Route2 Step1A React 4-isocyanatobenzonitrile with (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate Route1->Step1A Step1B React 4-aminobenzonitrile with 1,1'-Carbonyldiimidazole (CDI) Route2->Step1B Step2A Convert methoxy protected urea to acid Step1A->Step2A Step3A React with Benzene-1,2-diamine Step2A->Step3A Step4A Obtain this compound Free Base Step3A->Step4A Step5A Form salt with Maleic Acid Step4A->Step5A Final Final Product: this compound Maleate Step5A->Final Step2B Form this compound imidazole complex (1:1) Step1B->Step2B Step3B React complex with Maleic Acid Step2B->Step3B Step3B->Final

Recent patent literature describes processes to prepare crystalline polymorphs of this compound maleate (designated as Forms GT1, GT2, GT3, GT4) and an amorphous form, characterized by XRPD and solid-state NMR [2].

Analytical Method Development and Validation

Robust analytical methods are critical for quantification, pharmacokinetic studies, and quality control of this compound. Multiple Liquid Chromatography methods have been developed and validated, with key parameters compared in the table below.

Method Feature LC-MS/MS for Bioanalysis (Human Plasma) [3] [4] LC-MS/MS for Combination Therapy (Rat Plasma) [5] RP-HPLC with AQbD Approach (API) [6]
Analytical Technique LC-MS/MS (ESI) LC-MS/MS (ESI) RP-HPLC (UV)
Column C18 symmetric (150 mm x 4.6 mm, 3.5 μm) Reversed-phase polar-100 (100 mm x 2.1 mm, 3 μm) Kromasil 100 C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase Acetonitrile: 0.1% Formic acid (30:70, pH 4.0) Water (0.1% FA): Acetonitrile (85:15, pH 3.2) Phosphate buffer (pH 4.4): Acetonitrile (51.8:48.2)
Flow Rate 1.0 mL/min 0.4 mL/min 0.98 mL/min
Detection MS/MS MS/MS UV @ 225 nm
Retention Time 2.62 min Not Specified Not Specified
Linearity Range 6 - 120 ng/mL 5 - 3000 ng/mL Not Specified for API
Run Time 6 min 3.5 min Not Specified
Key Application Quantification in human plasma Simultaneous quantification of this compound & Cytarabine Estimation of API using Quality by Design
Extraction Recovery 99.94% 93.93 - 101.43% Not Applicable

The experimental workflow for developing and validating a bioanalytical method is a multi-stage process:

G Step1 1. Method Development - Select column/mobile phase - Optimize MS parameters - Establish chromatographic separation Step2 2. Sample Preparation - Use cation exchange solid-phase extraction [5] - OR Protein precipitation with chilled acetonitrile [4] Step1->Step2 Step3 3. Method Validation - Assess linearity, accuracy, precision - Determine LOD/LOQ - Conduct recovery & matrix effect studies Step2->Step3 Step4 4. Application - Analyze pharmacokinetic samples - Perform quality control Step3->Step4

Key Physicochemical and Pharmacokinetic Properties

For researchers working with this compound, several core properties are well-established:

  • Mechanism of Action: this compound is a Smoothened (SMO) receptor inhibitor that blocks the Hedgehog signaling pathway (IC₅₀ = 5 nM) [7] [4].
  • Pharmacokinetics: It demonstrates high absolute oral bioavailability (~77%) [8] [7]. A population PK analysis estimated its apparent total clearance (CL/F) at 6.27 L/h, with a large volume of distribution, indicating extensive tissue distribution [8].
  • Physicochemical Properties: The monomaleate salt has moderate aqueous solubility (1.7 mg/mL) [1]. This compound has pKa values of 1.7 (benzimidazole nitrogen) and 6.1 (methylpiperidine nitrogen), making it suitable for salt formation with carboxylic acids [1].
  • Forced Degradation: Studies indicate this compound is stable under thermal conditions but degrades significantly under UV light and oxidative (peroxide) conditions [9] [6].

This technical guide synthesizes the latest research to provide a foundation for scientists working on the development and analysis of this compound.

  • For synthetic chemists, the alternative dimaleate form and patented polymorphs may offer new avenues for development.
  • For analytical scientists, the validated LC-MS/MS methods provide robust protocols for sensitive bioanalysis.
  • For formulation scientists, the physicochemical and stability data are crucial for designing effective dosage forms.

References

Population PK Model Structure and Parameter Estimates

Author: Smolecule Technical Support Team. Date: February 2026

The kinetic behavior of glasdegib in patients was best described by a two-compartment model with first-order absorption and linear elimination [1] [2]. The table below summarizes the final parameter estimates from the base model.

Parameter Symbol Estimate Interindividual Variability (%CV)
Apparent Total Clearance CL/F 6.27 L/h 32.5%
Apparent Central Volume of Distribution Vc/F 3.32 L 69.6%
Apparent Peripheral Volume of Distribution Vp/F 279.2 L 105.0%
Intercompartmental Clearance Q/F 6.05 L/h Fixed
First-Order Absorption Rate Constant ka 0.565 h⁻¹ 112.0%
Secondary PK Parameters
Elimination Half-life t₁/₂ ~17.4 hours [3] [4]
Oral Bioavailability F 77.1% [1] [4]
Absolute Bioavailability (vs. IV) F 77.12% [1]

This model was developed using nonlinear mixed-effects modeling (NONMEM v.7.3.0) with data from 269 patients with advanced hematologic malignancies or solid tumors. Doses in the analysis ranged from 5 to 640 mg once daily [5] [1].

Clinically Relevant Covariate Effects

The PopPK analysis identified several statistically significant covariates on this compound's apparent clearance (CL/F). However, the magnitude of these effects was not considered clinically meaningful, and no dose adjustments are recommended for these factors [5] [1] [4].

Covariate Effect on this compound CL/F
Body Weight Increased body weight leads to increased clearance.
Creatinine Clearance Increased renal function leads to increased clearance.
Use of moderate/strong CYP3A inhibitors Decreases clearance, leading to increased exposure.
Percentage of Bone Marrow Blasts A higher blast percentage leads to increased clearance.

Other covariates, including age, sex, race, and hepatic function, were tested and found to have no significant impact on this compound's pharmacokinetic parameters [5] [1] [4].

Experimental Protocol and Workflow

The PopPK analysis followed a standardized workflow. The following diagram outlines the key stages of the model development and evaluation process.

cluster_1 Input Data & Structural Model cluster_2 Model Development & Application Data PK Data from 3 Clinical Trials Dose: 5-640 mg QD Assay: HPLC-MS/MS StructModel 2-Compartment Model with First-Order Absorption Data->StructModel 269 patients Covariate Covariate Testing StructModel->Covariate Stepwise modeling (PsN) FinalModel Final PopPK Model Covariate->FinalModel α=0.05 forward α=0.001 backward Eval Model Evaluation FinalModel->Eval NONMEM v7.3 App Application: Exposure-Response & Safety Eval->App

Workflow of the this compound population pharmacokinetic analysis.

Key Clinical and Research Implications

  • No Exposure-Response for Efficacy: Variability in this compound exposure at the approved 100 mg once-daily dose did not impact the probability of overall survival, supporting the robustness of this dose [6] [2].
  • Thorough QT Study Analysis: A dedicated study in healthy volunteers showed that therapeutic and supratherapeutic doses of this compound did not have a clinically meaningful effect on the QTc interval [7].
  • Support for Fixed Dosing: The population PK analysis confirmed that patient demographics (age, sex, race, body weight) do not have a clinically relevant impact on this compound PK, supporting the use of a fixed 100 mg daily dose without need for adjustment based on these factors [5] [4].

References

Glasdegib absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

ADME Properties and Key Pharmacokinetic Parameters

The table below summarizes the core absorption, distribution, metabolism, and excretion (ADME) characteristics of glasdegib.

Parameter Summary of Findings Key Quantitative Data / Clinical Observations

| Absorption | High absolute oral bioavailability; absorption rate not clinically impacted by food. | • Absolute Bioavailability: 77.12% (90% CI: 71.83%-82.81%) [1] [2] [3]. • Median Tmax (100 mg dose): ~1.7 hours [2]. • Effect of Food: A high-fat, high-calorie meal had no clinically relevant effect [4] [3]. | | Distribution | Extensive distribution into tissues; high plasma protein binding. | • Mean Apparent Volume of Distribution (Vz/F): 188 L (20% CV) in patients [5] [3]. • Protein Binding: ~91% [5]. • Unbound Fraction: <10% in plasma [4]. | | Metabolism | Primarily metabolized by hepatic cytochrome P450 enzymes, with minor contributions from UGT enzymes. | • Primary Enzyme: CYP3A4/5 [1] [4] [5]. • Secondary Enzymes: CYP2C8 and UGT1A9 [5]. • Processes: Hydroxylation, N-desmethylation, and glucuronidation [4]. | | Excretion | Eliminated via both renal and fecal routes, with a significant portion of unchanged drug excreted. | • Mean Half-life: ~17.4 hours at the 100 mg clinical dose [4] [5]. • Total Recovery (100 mg radiolabeled dose): ~90.6% [5] [3]. • Feces: 41.7% (19.5% as unchanged drug) [5] [3]. • Urine: 48.9% (17.2% as unchanged drug) [5] [3]. | | Clearance | Apparent clearance is low to moderate. | • Apparent Oral Clearance (CL/F): 6.45 L/h (25% CV) in patients with hematologic malignancies [5]. |

Detailed Experimental Protocols

The following methodologies from key studies provide the evidence for the ADME properties summarized above.

Absolute Oral Bioavailability Study (NCT03270878)

This was a pivotal phase 1, open-label, randomized, two-sequence, two-treatment, two-period crossover study in healthy volunteers under fasting conditions [1].

  • Objective: To determine the absolute bioavailability of a single 100 mg oral dose of this compound relative to a 50 mg intravenous (IV) microtracer dose [1].
  • Subjects: 12 healthy volunteers [1].
  • Design:
    • Period 1: Subjects randomized to receive either a single oral 100 mg tablet or a single 50 mg IV infusion over 1.25 hours.
    • Washout: ≥6 days.
    • Period 2: Subjects crossed over to receive the alternate formulation.
  • PK Sampling:
    • Oral treatment: Pre-dose, 0.75, 1, 1.25, 2, 3, 4, 6, 10, 24, 48, 72, and 96 hours post-dose.
    • IV treatment: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 10, 24, 48, 72, and 96 hours post-dose.
  • Bioanalytical Method: this compound plasma concentrations were determined using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method [1].
  • Data Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis (NCA). Absolute bioavailability (F) was calculated as the ratio of dose-normalized area under the plasma concentration-time curve (AUC) for oral and IV administration [1].
Hepatic Impairment Study (NCT03627754)

This was a phase 1, open-label, parallel-group trial to assess the impact of hepatic impairment on this compound pharmacokinetics [4].

  • Objective: To evaluate the PK and safety of a single 100 mg oral dose of this compound in participants with moderate or severe hepatic impairment compared to matched healthy controls [4].
  • Subjects: 24 participants (8 with moderate hepatic impairment, 8 with severe, and 8 healthy controls with normal hepatic function). Participants with hepatic impairment were classified using the Child-Pugh criteria (Class B for moderate, Class C for severe) [4].
  • Design: A single oral 100 mg dose of this compound was administered under fasted conditions.
  • Primary Endpoints: Area under the plasma concentration-time curve from time zero to infinity (AUCinf) and maximum plasma concentration (Cmax). Both total and unbound (free) drug exposures were analyzed [4].
  • Statistical Analysis: Adjusted geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUCinf and Cmax were calculated to compare each hepatic impairment group to the matched control group [4].

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key metabolic pathways of this compound and the workflow of the definitive bioavailability study.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound CYP3A4 Primary Route CYP3A4/5 This compound->CYP3A4 CYP2C8 Secondary Route CYP2C8 This compound->CYP2C8 UGT1A9 UGT1A9 This compound->UGT1A9 Feces Feces (41.7%) 19.5% Unchanged This compound->Feces Urine Urine (48.9%) 17.2% Unchanged This compound->Urine Hydroxylated_Metabolites Hydroxylated Metabolites CYP3A4->Hydroxylated_Metabolites N_desmethyl_Metabolites N-desmethylated Metabolites CYP3A4->N_desmethyl_Metabolites CYP2C8->Hydroxylated_Metabolites Glucuronide_Conjugates Glucuronide Conjugates UGT1A9->Glucuronide_Conjugates Hydroxylated_Metabolites->Feces N_desmethyl_Metabolites->Feces Glucuronide_Conjugates->Urine

Diagram of this compound's primary metabolic and excretion pathways, highlighting the role of CYP3A4.

cluster_period1 Period 1 (Day 1) cluster_period2 Period 2 (Crossover) Start Healthy Volunteers Screened & Randomized A Sequence A: Oral 100 mg Start->A B Sequence B: IV 50 mg Start->B Washout Washout Period (≥ 6 days) A->Washout PK Intensive PK Sampling over 96 hours A->PK B->Washout B->PK C Sequence A: IV 50 mg Washout->C D Sequence B: Oral 100 mg Washout->D C->PK D->PK Analysis Noncompartmental Analysis (NCA) & Bioavailability (F) Calculation PK->Analysis

Workflow of the phase 1 randomized crossover study design used to determine absolute oral bioavailability.

Critical Covariates and Drug-Drug Interactions

Population pharmacokinetic analyses have evaluated the impact of patient-specific factors on this compound exposure [3]. The following were found to be statistically significant covariates on apparent clearance (CL/F), but the magnitude of these effects was deemed not clinically meaningful, and thus no dose adjustment is recommended based on these factors alone [3]:

  • Body Weight
  • Creatinine Clearance (Note: A dedicated renal impairment study was not located in the provided search results).
  • Percentage of Bone Marrow Blasts
  • Use of Moderate or Strong CYP3A Inhibitors

However, the following drug interactions are clinically important:

  • Strong CYP3A Inhibitors (e.g., ketoconazole): Increase this compound AUCinf by ~140% and Cmax by ~40% [1] [4]. Consider alternative therapies. If coadministration is unavoidable, monitor for increased adverse reactions, including QTc prolongation [6].
  • Strong CYP3A Inducers (e.g., rifampin): Decrease this compound AUCinf by ~70% and Cmax by ~35% [1] [4]. Coadministration with strong CYP3A inducers should be avoided as it may reduce this compound efficacy [6].

References

Comprehensive Application Notes and Protocol for Glasdegib in Combination with Low-Dose Cytarabine for Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Clinical Context

Acute Myeloid Leukemia (AML) represents a significant therapeutic challenge in hematologic malignancies, particularly among older adults and medically frail patients. With a median age at diagnosis of 68 years and approximately one-third of patients aged over 75 years at presentation, AML predominantly affects populations with limited tolerance for intensive induction chemotherapy [1]. Traditional treatment paradigms for fit patients involve intensive "7+3" induction regimens, but nearly 50% of adults with AML are deemed unsuitable candidates for such approaches due to comorbid conditions, advanced age, or unfavorable disease biology [2]. Until recently, therapeutic options for these unfit patients were restricted to low-intensity interventions such as low-dose cytarabine (LDAC) or hypomethylating agents, which yielded disappointing response rates of 7-18% and median overall survival of just 4-8 months [3].

The emergence of targeted therapies has begun to transform this treatment landscape. Glasdegib (DAURISMO), an oral hedgehog pathway inhibitor, received FDA approval in November 2018 for use in combination with LDAC for newly diagnosed AML in patients aged ≥75 years or those with comorbidities precluding intensive induction chemotherapy [2]. This approval was based on the landmark BRIGHT AML 1003 trial, which demonstrated a significant survival advantage for the combination therapy compared to LDAC alone [4]. These application notes provide researchers and drug development professionals with comprehensive experimental protocols, mechanistic insights, and clinical efficacy data supporting the use of this novel combination therapy.

Mechanism of Action and Pharmacological Rationale

Hedgehog Pathway Signaling in Leukemogenesis

The hedgehog (Hh) signaling pathway plays a fundamental role in embryonic development, tissue patterning, and stem cell maintenance, becoming largely quiescent in adult tissues under normal physiological conditions [4]. However, aberrant reactivation of this pathway has been implicated in the pathogenesis and persistence of various malignancies, including AML. In the hematopoietic system, Hh signaling is critical for the maintenance and self-renewal of leukemic stem cells (LSCs) – a primitive cell population believed to drive disease initiation, therapeutic resistance, and eventual relapse [3].

The molecular mechanism of Hh pathway activation involves a complex signaling cascade. In the absence of Hh ligands, the Patched (PTCH1) receptor inhibits Smoothened (SMO), a key transmembrane protein. When Hh ligands bind PTCH1, this inhibition is relieved, allowing SMO to initiate intracellular signaling that ultimately leads to the activation of GLI transcription factors and expression of target genes promoting cell survival, proliferation, and stemness [3]. In AML, overexpression of Hh pathway components has been documented in chemotherapy-resistant myeloid leukemia cells, establishing this pathway as a therapeutically attractive target for disrupting LSC maintenance [4].

This compound's Molecular Mechanism

This compound is a potent, selective, orally bioavailable inhibitor of the Hh signaling pathway that exerts its effects through direct binding to SMO [2]. By antagonizing SMO, this compound prevents downstream transduction of Hh signals, effectively silencing pathway activity. Preclinical models have demonstrated that this compound-mediated Hh inhibition reduces expression of key leukemia stem-cell regulators and diminishes LSC populations in patient-derived AML cells [4]. This biological effect fundamentally alters the therapeutic landscape – by targeting the LSC compartment, this compound may potentially disrupt disease perpetuation at its source rather than merely debulking the more differentiated blast population.

The rational basis for combining this compound with cytarabine stems from compelling preclinical evidence demonstrating that Hh pathway inhibition substantially enhances chemosensitivity in AML models [4]. The proposed mechanism involves forced cell cycle entry of quiescent LSCs, rendering these traditionally therapy-resistant populations vulnerable to cytotoxic agents. This synergistic relationship was confirmed in preclinical studies where this compound combined with LDAC inhibited tumor growth and reduced CD45+/CD33+ marrow blasts more effectively than either agent alone [2].

G cluster_this compound This compound-Mediated Inhibition Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hh_Ligand->PTCH1 SMO_normal SMO (Active) PTCH1->SMO_normal Inhibition Relieved GLI_normal GLI Transcription Factors (Active) SMO_normal->GLI_normal Target_Genes_normal Target Gene Expression (Cell Survival, Proliferation, Stemness Maintenance) GLI_normal->Target_Genes_normal This compound This compound SMO_inhibited SMO (Inhibited) This compound->SMO_inhibited Binds and Inhibits PTCH2 PTCH1 Receptor PTCH2->SMO_inhibited Inhibition Maintained GLI_inhibited GLI Transcription Factors (Inactive) SMO_inhibited->GLI_inhibited Target_Genes_inhibited Target Gene Expression (Suppressed) GLI_inhibited->Target_Genes_inhibited LSC_Effects Reduced Leukemic Stem Cell Population Enhanced Chemosensitivity Target_Genes_inhibited->LSC_Effects

Diagram 1: Molecular mechanism of this compound-mediated inhibition of the Hedgehog signaling pathway. This compound binds to and inhibits SMO, preventing activation of GLI transcription factors and subsequent expression of genes promoting leukemic stem cell survival and chemoresistance.

Clinical Trial Data and Efficacy Evidence

BRIGHT AML 1003: Pivotal Phase II Trial

The foundational evidence supporting this compound approval comes from the BRIGHT AML 1003 trial (NCT01546038), an open-label, randomized, multicenter phase II study conducted across North America and Europe [4]. This trial enrolled 132 patients with newly diagnosed AML or high-risk myelodysplastic syndrome (RAEB-2 per WHO 2008 classification) who were considered unsuitable for intensive chemotherapy. Patients were stratified according to cytogenetic risk profile (good/intermediate vs. poor) and randomized in a 2:1 ratio to receive either this compound (100 mg orally once daily continuously) plus LDAC (20 mg subcutaneously twice daily on days 1-10 of each 28-day cycle) or LDAC alone [4]. The patient population reflected the intended treatment demographic, with a median age of 77 years in the combination arm and 76 years in the LDAC monotherapy arm. More than half of patients in both arms had secondary AML, and approximately two-thirds had severe cardiac disease, confirming the high-risk nature of the study population [2].

The trial met its primary endpoint decisively, with this compound plus LDAC demonstrating significantly superior overall survival compared to LDAC alone. The median overall survival was 8.8 months (80% CI: 6.9-9.9) versus 4.9 months (80% CI: 3.5-6.0), respectively, corresponding to a hazard ratio of 0.51 (80% CI: 0.39-0.67; P = 0.0004) [4]. This represents a near doubling of median survival with the combination therapy. Secondary endpoints further substantiated the efficacy advantage, with complete remission rates of 17.0% in the this compound combination arm compared to just 2.3% with LDAC alone (P < 0.05) [4]. The survival benefit was consistent across prespecified subgroups, including those with poor-risk cytogenetics, where the combination therapy extended median overall survival to 4.4 months compared to 2.3 months with LDAC alone [5].

Updated Meta-Analysis Evidence

Recent comprehensive meta-analyses have further corroborated the efficacy of this compound combinations in AML. A 2025 systematic review and network meta-analysis evaluating low-intensity treatments for older AML patients analyzed data from 26 trials encompassing 4,920 patients [1]. This sophisticated analysis ranked treatment regimens using surface under the cumulative ranking curve (SUCRA) values, with this compound plus LDAC demonstrating promising efficacy, ranking highly among all therapies for overall survival improvement (SUCRA = 0.898) [1]. Only the combination of azacitidine plus venetoclax ranked higher (SUCRA = 0.936), positioning this compound plus LDAC as a clinically meaningful option in the non-intensive treatment landscape.

Another 2025 comprehensive meta-analysis specifically evaluating this compound combinations reported a pooled two-year overall survival of 30% (95% CI: 27-34%) for this compound plus chemotherapy [6]. Subgroup analysis revealed interesting differential outcomes based on the specific chemotherapeutic partner: the highest median survival of 17.6 months (95% CI: 15.6-21.9) was observed with this compound plus cytarabine and daunorubicin, followed by 10.4 months (95% CI: 8.22-12.3) for this compound plus azacitidine, and 7.89 months (95% CI: 5.47-11.5) for this compound plus LDAC [6]. This gradient underscores the influence of background therapy on overall outcomes and suggests potential applications for this compound across multiple combination regimens.

Table 1: Efficacy Outcomes from the BRIGHT AML 1003 Pivotal Trial

Parameter This compound + LDAC LDAC Alone Hazard Ratio / P-value
Median Overall Survival 8.8 months (80% CI: 6.9-9.9) 4.9 months (80% CI: 3.5-6.0) HR 0.51; 80% CI: 0.39-0.67; P = 0.0004
Complete Remission Rate 17.0% (15/88 patients) 2.3% (1/44 patients) P < 0.05
Overall Survival by Cytogenetics
- Good/Intermediate Risk 12.2 months 6.0 months P = 0.0035
- Poor Risk 4.4 months 2.3 months P = 0.0422
Overall Survival by Age
- ≤75 years 10.1 months 4.8 months -
- ≥75 years 7.7 months 5.1 months -
Median Treatment Duration 83 days 47 days -

Table 2: Network Meta-Analysis of Low-Intensity AML Therapies (2025)

Treatment Regimen SUCRA Value for Overall Survival Ranking Among Therapies
Azacitidine + Venetoclax 0.936 1
LDAC + this compound 0.898 2
LDAC + Venetoclax 0.718 3
Azacitidine 0.652 4
LDAC 0.301 5

Detailed Treatment Protocol

Recommended Dosing and Administration

The standard protocol for this compound in combination with LDAC involves specific dosing and scheduling considerations. The recommended dosage of this compound is 100 mg administered orally once daily on a continuous basis throughout 28-day treatment cycles [2]. This compound is available as 25 mg and 100 mg tablets, facilitating accurate dosing. LDAC is administered at 20 mg subcutaneously twice daily for 10 consecutive days (days 1-10) of each 28-day cycle [3]. Treatment should be continued until disease progression, unacceptable toxicity, or patient refusal, with regular assessment of treatment response typically conducted after each cycle initially, then at appropriate intervals once disease stabilization is achieved.

Critical administrative considerations include consistent timing of this compound administration, which can be taken with or without food. If a dose is missed, patients should be instructed to resume dosing at the next scheduled time – dose doubling should not be attempted to make up for missed doses [7]. For management of adverse events, dose interruptions and/or reductions may be implemented, with the this compound dose potentially being decreased to 50 mg daily or further to 50 mg every other day if toxicity persists [7]. The LDAC component may also require temporary interruption or dose modification based on hematologic parameters and non-hematologic toxicities, following conventional cytarabine management guidelines.

Safety Monitoring and Adverse Event Management

The safety profile of this compound plus LDAC has been systematically characterized through clinical trials. The most common adverse reactions (incidence ≥20%) associated with the combination include anemia (43%), fatigue (36%), hemorrhage (36%), febrile neutropenia (31%), musculoskeletal pain (30%), edema (30%), thrombocytopenia (30%), nausea (29%), dyspnea (23%), decreased appetite (21%), dysgeusia (21%), mucositis (21%), constipation (20%), and rash (20%) [7]. Most non-hematologic events are low-grade and manageable with supportive care measures.

Several serious toxicities warrant particular attention. This compound carries a Boxed Warning for embryo-fetal toxicity, as it can cause severe birth defects or embryo-fetal death when administered during pregnancy [7]. This necessitates rigorous pregnancy testing and contraception requirements for patients of reproductive potential. QTc interval prolongation represents another significant concern, with 5% of patients in clinical trials experiencing QTc >500 ms and 4% having increases from baseline >60 ms [7]. Regular electrocardiogram monitoring and electrolyte assessment are essential, particularly in patients with additional risk factors for arrhythmia.

Table 3: Management of Common Adverse Events with this compound + LDAC

| Adverse Event | Incidence | Preventive Strategies | Management Approaches | |-------------------|---------------|---------------------------|---------------------------| | Hematologic Toxicity | | | | - Anemia | 43% | Regular monitoring | Transfusion support, consider erythropoiesis-stimulating agents | | - Thrombocytopenia | 30% | Regular monitoring | Transfusion support, avoid NSAIDs | | - Febrile Neutropenia | 31% | Monitor for signs of infection | Prompt antibiotic therapy, G-CSF consideration | | Non-Hematologic Toxicity | | | | - Dysgeusia | 21% | Patient education | Dietary modifications, oral hygiene | | - Muscle Spasms | 14% | Ensure hydration | Dose modification if severe, physical therapy | | - Nausea | 29% | Prophylactic antiemetics | 5-HT3 antagonists, dose interruption if severe | | - Fatigue | 36% | Activity planning | Energy conservation, assess for other causes | | - QTc Prolongation | 5% (>500 ms) | Baseline and periodic ECG | Electrolyte monitoring, dose modification for QTc >500 ms |

Pharmacokinetic Considerations and Drug Interactions

This compound exhibits predictable pharmacokinetics with a half-life supporting once-daily dosing. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and is a substrate for P-glycoprotein, creating several clinically relevant drug interaction potentials [7]. Concomitant administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) increases this compound plasma concentrations, which may amplify the risk of adverse events including QTc interval prolongation. When coadministration is unavoidable, increased monitoring is recommended, though alternative antibiotics or antifungal agents not inhibiting CYP3A4 are preferred [7].

Conversely, concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) significantly decreases this compound plasma concentrations and may compromise efficacy – such combinations are contraindicated [7]. For moderate inducers, if avoidance is not possible, the this compound dose should be increased to 200 mg once daily (if taking 100 mg) or 100 mg once daily (if taking 50 mg) as tolerated [7]. Additionally, given this compound's potential to prolong QTc interval, concomitant use with other QTc-prolonging drugs should be approached cautiously, with consideration of alternative agents or enhanced cardiac monitoring if coadministration is unavoidable.

Comparative Efficacy and Real-World Evidence

Positioning Among Modern AML Therapies

The therapeutic landscape for unfit AML patients has evolved substantially in recent years, with several novel agents demonstrating efficacy in this challenging population. The 2025 network meta-analysis providing comparative effectiveness data across multiple regimens positioned this compound plus LDAC favorably among available options [1]. With a SUCRA value of 0.898 for overall survival, this combination ranked second only to azacitidine plus venetoclax (SUCRA = 0.936) and ahead of other established regimens including LDAC plus venetoclax (SUCRA = 0.718) [1]. This analysis incorporated data from 26 clinical trials and represents the most comprehensive indirect comparison of low-intensity AML therapies to date.

When considering the differential efficacy across combination partners, a 2025 meta-analysis reported intriguing findings. This compound demonstrated variable overall survival benefits depending on the chemotherapeutic backbone: 17.6 months with cytarabine and daunorubicin, 10.4 months with azacitidine, and 7.89 months with LDAC [6]. This gradient suggests that this compound's efficacy is not restricted to a single combination partner and may have broader application across treatment intensities. The mechanistic synergy between Hh inhibition and cytotoxic chemotherapy appears to operate across different intensity levels, potentially allowing regimen selection tailored to individual patient fitness and disease risk profiles.

Real-World Experience and Practical Considerations

Real-world evidence, while limited, provides valuable insights into the practical application of this compound plus LDAC outside the controlled trial setting. A recent Italian retrospective analysis of 29 elderly/frail AML patients treated with this combination in routine practice reported more modest outcomes than the registration trial, with a median overall survival of 3.3 months and an overall response rate of 23.1% [8]. This discrepancy highlights the challenge of translating clinical trial efficacy to real-world effectiveness, potentially reflecting more profoundly frail populations treated in community practice.

The Italian analysis identified several factors potentially influencing outcomes, including a high proportion of patients (79.3%) with antecedent myelodysplastic syndrome, many of whom had received prior azacitidine treatment [8]. Despite the modest overall outcomes, responders demonstrated significantly longer survival compared to non-responders, underscoring the potential for meaningful benefit in appropriately selected patients. This real-world experience suggests that this compound plus LDAC may be particularly useful in a subset of very frail/elderly AML patients who lack other therapeutic options, though better patient selection biomarkers are needed to optimize treatment allocation.

Conclusion and Future Directions

The combination of this compound with LDAC represents a valuable therapeutic advance for older and unfit patients with newly diagnosed AML, offering a statistically significant and clinically meaningful survival advantage over LDAC alone. The well-characterized safety profile, with predominantly manageable non-hematologic toxicities, supports its use in this vulnerable population. The dual targeting of both the bulk leukemia population (via cytarabine) and the leukemic stem cell compartment (via this compound) provides a mechanistic rationale that aligns with contemporary understanding of AML biology and treatment resistance.

Several unanswered questions remain regarding optimal implementation of this combination. The identification of predictive biomarkers for response would enhance patient selection, particularly given the variable outcomes observed in real-world experience. Additionally, the sequential or combination use of this compound with other novel agents, particularly BCL-2 inhibitors, represents an intriguing area for future investigation. As treatment paradigms in AML continue to evolve, this compound plus LDAC maintains a relevant position in the therapeutic armamentarium, particularly for patients in whom venetoclax-based regimens are not suitable or available. Further research exploring this compound in combination with other backbone therapies may expand its utility across the AML spectrum.

References

Comprehensive Application Notes and Protocols for Glasdegib Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glasdegib Analysis

This compound (marketed as DAURISMOTM) is a novel Hedgehog signaling pathway inhibitor approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in combination with low-dose cytarabine. As a potent Smoothened receptor inhibitor, this compound requires robust analytical methods to support pharmaceutical development, quality control, and therapeutic drug monitoring. These methods must be precise, accurate, and sensitive enough to quantify the drug substance and detect potential impurities in both pharmaceutical dosage forms and biological matrices.

The development of reliable analytical methods for this compound is essential for several aspects of drug development and clinical application. These include stability testing, pharmacokinetic studies, therapeutic drug monitoring, and quality control during manufacturing. This document provides comprehensive application notes and detailed protocols for analyzing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, incorporating both traditional and Analytical Quality by Design (AQbD) approaches.

HPLC Method Development & Optimization

RP-HPLC Methods for Pharmaceutical Analysis

Two robust RP-HPLC methods have been developed for the analysis of this compound in pharmaceutical dosage forms. These methods enable precise quantification and impurity profiling of this compound, which is essential for quality control in pharmaceutical manufacturing.

Table 1: Comparison of RP-HPLC Methods for this compound Analysis

Parameter Method 1: Quality by Design Approach Method 2: Conventional Approach
Column Kromasil 100 C18 (250 × 4.6 mm, 5 µm) Waters X-Bridge C18 (150 × 4.6 mm, 3.5 µm)
Mobile Phase Phosphate buffer pH 4.4:ACN (51.8:48.2 v/v) 0.1% OPA buffer:ACN (50:50 v/v)
Flow Rate 0.98 mL/min 1.0 mL/min
Detection Wavelength 225 nm 250 nm
Column Temperature 30°C Ambient
Injection Volume 10 µL Not specified
Retention Time Not specified Not specified
Linearity Range 25-500 µg/mL 25-500 µg/mL
Correlation Coefficient (R²) 0.9992 >0.999
Theoretical Plates >2000 As per USP SST specifications

The AQbD approach utilized a Box-Behnken design (BBD) for multivariate optimization of critical method parameters, including mobile phase composition, flow rate, and pH, to establish a robust design space [1]. This systematic approach ensured that the method remained accurate and precise despite minor variations in analytical conditions. The conventional method also demonstrated excellent performance with precision and accuracy ranging between 98-102% and %RSD below 2.0% in all robustness conditions [2].

LC-MS/MS Methods for Bioanalytical Applications

For the quantification of this compound in biological matrices such as human plasma, LC-MS/MS methods offer superior sensitivity and selectivity, enabling pharmacokinetic studies and therapeutic drug monitoring.

Table 2: LC-MS/MS Methods for this compound Bioanalysis

Parameter Method 1: Human Plasma Analysis Method 2: Metabolic Stability Assessment
Column C18 Symmetric (150 × 4.6 mm, 3.5 µm) C18 Column (Not specified)
Mobile Phase ACN:0.1% FA (30:70 v/v), pH 4.0 Isocratic system (Not specified)
Flow Rate 1.0 mL/min 0.3 mL/min
Ionization Source ESI ESI
Analysis Mode MRM MRM
Retention Time 2.62 min 1.25 min (IS: this compound)
Linearity Range 6-120 ng/mL 5-500 ng/mL (for Alvocidib)
Correlation Coefficient (R²) 0.999 0.9995 (for Alvocidib)
LLOQ Not specified 5 ng/mL (for Alvocidib)
Extraction Recovery 99.94% 101.4% (for Alvocidib)
Matrix Effect 98.56% (minimal interference) Not specified

The LC-MS/MS method for this compound quantification in human plasma demonstrated excellent recovery (99.94%) with minimal matrix interference (98.56%), making it suitable for sensitive bioanalysis [3]. Another research group utilized this compound as an internal standard for quantifying alvocidib in human liver microsomes, demonstrating its applicability in metabolic stability studies [4].

Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound Using AQbD Approach

Principle: This protocol describes a systematic AQbD approach to develop and validate a robust RP-HPLC method for the quantification of this compound in pharmaceutical dosage forms.

Materials and Reagents:

  • This compound reference standard (purity >99%)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Orthophosphoric acid (HPLC grade)
  • Potassium dihydrogen phosphate (analytical grade)

Equipment:

  • HPLC system with UV or DAD detector
  • Kromasil 100 C18 column (250 × 4.6 mm, 5 µm)
  • pH meter
  • Analytical balance
  • Ultrasonic bath

Method Details:

Table 3: Optimized Chromatographic Conditions

Parameter Specification
Column Kromasil 100 C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 4.4):ACN (51.8:48.2 v/v)
Flow Rate 0.98 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time Not specified

Procedure:

  • Mobile Phase Preparation: Prepare 0.1M potassium dihydrogen phosphate solution and adjust to pH 4.4 using orthophosphoric acid. Mix with acetonitrile in the ratio 51.8:48.2 v/v. Filter through a 0.45µm membrane filter and degas by sonication.
  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase) to obtain a 1 mg/mL stock solution.
  • Sample Preparation: For tablet formulation, weigh and powder not less than 10 tablets. Transfer an accurately weighed portion of the powder equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45µm syringe filter.
  • System Suitability Test: Inject six replicates of the standard solution and record the chromatograms. Ensure that the %RSD of peak areas is ≤2.0%, tailing factor is ≤2.0, and theoretical plates are >2000.
  • Calibration Curve: Prepare standard solutions at concentrations of 25, 50, 100, 200, 300, 400, and 500 µg/mL from the stock solution. Inject each concentration in triplicate and plot average peak area versus concentration.
  • Sample Analysis: Inject the prepared sample solution and quantify this compound content using the calibration curve.

Validation Parameters:

  • Specificity: No interference from excipients or degradation products
  • Linearity: R² = 0.9992 over 25-500 µg/mL range
  • Accuracy: 98-102% recovery
  • Precision: %RSD <2% for both repeatability and intermediate precision
  • Robustness: Method remains accurate and precise with deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C)

G Start Start Method Development MP_prep Mobile Phase Preparation • Prepare phosphate buffer pH 4.4 • Mix with ACN (51.8:48.2 v/v) • Filter and degas Start->MP_prep Column_sel Column Selection • Kromasil 100 C18 (250 × 4.6 mm, 5 µm) MP_prep->Column_sel BBD Box-Behnken Design (BBD) • Multivariate optimization • Critical parameters:  - Mobile phase composition  - Flow rate  - pH Column_sel->BBD Opt_cond Establish Optimal Conditions • Flow rate: 0.98 mL/min • Detection: 225 nm • Temperature: 30°C BBD->Opt_cond Validation Method Validation • Specificity • Linearity (25-500 µg/mL) • Accuracy (98-102%) • Precision (%RSD <2%) Opt_cond->Validation Application Sample Application • Pharmaceutical dosage forms • Forced degradation studies Validation->Application

Figure 1: Workflow for RP-HPLC Method Development Using AQbD Approach

Protocol 2: Forced Degradation Studies

Principle: This protocol outlines the procedures for conducting forced degradation studies on this compound under various stress conditions to establish the stability-indicating property of the analytical method.

Materials and Reagents:

  • This compound reference standard
  • Hydrochloric acid (0.1N, 1N)
  • Sodium hydroxide (0.1N, 1N)
  • Hydrogen peroxide (3%, 20%)
  • Methanol (HPLC grade)
  • Water (HPLC grade)

Equipment:

  • Thermostatic water bath
  • UV chamber
  • HPLC system with validated method

Procedure:

  • Acidic Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N HCl and keep at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N NaOH and dilute to volume with mobile phase.
  • Alkaline Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N NaOH and keep at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N HCl and dilute to volume with mobile phase.
  • Oxidative Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 20% H₂O₂ and keep at room temperature for 30 minutes. Dilute to volume with mobile phase.
  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber. Prepare a solution of the exposed sample at 1 mg/mL concentration.
  • Thermal Degradation: Heat the solid drug substance at 60°C for 24 hours in a hot air oven. Prepare a solution of the exposed sample at 1 mg/mL concentration.
  • Analysis: Inject each stressed sample into the HPLC system using the validated method. Record the chromatograms and note any degradation peaks.
  • Peak Purity: Check the peak purity of this compound in all stressed samples using a photodiode array detector.

Observations:

  • This compound was found to be stable under thermal conditions
  • Significant degradation was observed under UV light, thermal humidity, and peroxide conditions [2] [1]
  • The method effectively separated degradation products from the main peak, demonstrating its stability-indicating capability

G Start Start Forced Degradation Acid Acidic Degradation • 0.1N HCl, 60°C, 30 min • Neutralize with NaOH Start->Acid Base Alkaline Degradation • 0.1N NaOH, 60°C, 30 min • Neutralize with HCl Start->Base Oxidative Oxidative Degradation • 20% H₂O₂, RT, 30 min • Significant degradation Start->Oxidative Photo Photolytic Degradation • UV light (254 nm), 24h • Significant degradation Start->Photo Thermal Thermal Degradation • 60°C, 24h (solid) • Stable condition Start->Thermal Analysis HPLC Analysis • Separation of degradants • Peak purity assessment Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis Thermal->Analysis Results Interpret Results • Establish stability-indicating properties • Identify critical degradation conditions Analysis->Results

Figure 2: Workflow for Forced Degradation Studies

Protocol 3: LC-MS/MS Bioanalysis of this compound in Human Plasma

Principle: This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.

Materials and Reagents:

  • This compound reference standard
  • Internal standard (appropriate structurally analogous compound)
  • Acetonitrile (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Water (LC-MS grade)
  • Control human plasma

Equipment:

  • LC-MS/MS system with ESI source
  • C18 Symmetric column (150 × 4.6 mm, 3.5 µm)
  • Analytical balance
  • Centrifuge
  • Vortex mixer
  • Micropipettes

Method Details:

Table 4: Mass Spectrometry Conditions

Parameter Specification
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage Not specified
Source Temperature Not specified
Nebulizing Gas Not specified
Drying Gas Not specified
MRM Transitions Not specified for this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v). Adjust pH to 4.0 with formic acid or ammonia solution. Filter through a 0.45µm membrane filter and degas.
  • Standard Stock Solutions: Prepare separate stock solutions of this compound and internal standard (1 mg/mL) in diluent (mobile phase).
  • Calibration Standards: Prepare plasma calibration standards in the range of 6-120 ng/mL by spiking appropriate volumes of working standards into control human plasma.
  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
  • Sample Preparation: Aliquot 500 µL of plasma sample into a clean tube. Add internal standard solution (50 µL). Add 1 mL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate under nitrogen stream. Reconstitute the residue with 200 µL of mobile phase.
  • LC-MS/MS Analysis: Inject 10 µL of the reconstituted sample into the LC-MS/MS system. Use the chromatographic conditions specified in Table 2 (Method 1).
  • Data Analysis: Calculate the peak area ratio of this compound to internal standard. Plot the calibration curve and determine this compound concentration in unknown samples.

Method Validation:

  • Specificity: No significant interference from endogenous plasma components at the retention times of this compound and internal standard
  • Linearity: R² = 0.999 over 6-120 ng/mL range
  • Accuracy and Precision: Intra-day and inter-day accuracy of 98-102% with %RSD <5%
  • Recovery: Mean extraction recovery of 99.94%
  • Matrix Effect: Minimal matrix effect (98.56%) with no significant ion suppression or enhancement
  • Stability: Establish bench-top, freeze-thaw, and long-term stability

Troubleshooting and Technical Notes

Common Issues in this compound Analysis
  • Peak Tailing: If peak tailing is observed (>2.0 tailing factor), consider:

    • Using a fresh column or different C18 column lot
    • Adjusting mobile phase pH (slightly lower pH may improve peak shape)
    • Increasing buffer concentration in mobile phase
  • Retention Time Shift: Significant retention time drift may indicate:

    • Mobile phase degradation (prepare fresh daily)
    • Column temperature fluctuations (use column heater)
    • Column aging (regenerate or replace column)
  • Poor Resolution: If resolution between this compound and degradation products is inadequate:

    • Optimize mobile phase composition using experimental design
    • Adjust gradient program (if using gradient elution)
    • Consider using a different column chemistry (e.g., phenyl or polar-embedded C18)
  • Low Recovery in Bioanalysis: If extraction recovery is suboptimal:

    • Evaluate different protein precipitation solvents (methanol, acetonitrile, or mixtures)
    • Consider solid-phase extraction as an alternative to protein precipitation
    • Optimize the volume of precipitation solvent relative to plasma
  • Matrix Effects in LC-MS/MS: If significant matrix effects are observed:

    • Improve sample clean-up procedure
    • Use a stable isotope-labeled internal standard if available
    • Dilute samples to reduce matrix component concentration
Method Optimization Guidelines
  • AQbD Implementation: For robust method development, utilize Box-Behnken design to simultaneously optimize multiple factors including mobile phase composition, pH, and flow rate. This approach establishes a method operable design region within which the method remains valid [1].

  • Forced Degradation: Conduct forced degradation studies under mild conditions initially (mild concentrations of stress agents, shorter durations) to avoid secondary degradation. Approximately 5-20% degradation is sufficient to demonstrate the stability-indicating capability of the method.

  • Bioanalytical Method Validation: Follow FDA and EMA guidelines for bioanalytical method validation. Pay special attention to matrix effect evaluation using lots from at least 6 different donors to ensure method robustness.

Applications in Drug Development

The analytical methods described in this document support various aspects of this compound development:

  • Pharmaceutical Quality Control: The RP-HPLC methods enable quality assessment of this compound in pharmaceutical dosage forms, ensuring identity, potency, and purity [2] [1].

  • Stability Studies: Forced degradation studies help identify potential degradation pathways and establish appropriate storage conditions and shelf life for the drug product.

  • Pharmacokinetic Studies: The LC-MS/MS method facilitates therapeutic drug monitoring and pharmacokinetic profiling of this compound in clinical settings, supporting dose optimization [3].

  • Drug-Drug Interaction Studies: These methods can be applied to investigate potential drug-drug interactions, particularly those involving CYP3A4, as this compound is known to interact with strong CYP3A4 inhibitors [5].

  • Metabolic Stability Assessment: this compound has been used as an internal standard in metabolic stability studies of other anticancer agents, demonstrating its utility in early drug discovery [4].

Conclusion

The analytical methods presented in this document provide comprehensive tools for the analysis of this compound in both pharmaceutical formulations and biological matrices. The RP-HPLC methods with UV detection offer robust and cost-effective solutions for quality control laboratories, while the LC-MS/MS methods provide the sensitivity and selectivity required for bioanalytical applications. The incorporation of AQbD principles in method development ensures robustness and reliability, reducing the need for frequent method adjustments. These methods collectively support the pharmaceutical development, quality control, and clinical application of this compound throughout its product lifecycle.

References

Application Note: Forced Degradation and Stability-Indicating Method for Glasdegib

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stable dosage forms. This note outlines a protocol based on an Analytical Quality by Design (AQbD) approach for the forced degradation of Glasdegib, a hedgehog pathway inhibitor used in the treatment of acute myeloid leukemia (AML) [1] [2].

Introduction to this compound

This compound (PF-04449913) is an oral, potent, and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions by binding to the Smoothened (SMO) receptor [1]. Aberrant Hh signaling is implicated in the pathogenesis of hematologic malignancies, and this compound has shown clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome [1] [2]. The stability of this active pharmaceutical ingredient is paramount for ensuring drug safety and efficacy.

Mechanism of Action: Hedgehog Signaling Pathway

The following diagram illustrates the Hedgehog pathway that this compound inhibits, which is crucial for understanding its therapeutic target.

G HhLigand Hh Ligand (Sonic, Indian, Desert) PTCH1 PTCH1 Receptor HhLigand->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibition Released GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression GLI->TargetGenes Stimulates This compound This compound (PF-04449913) This compound->SMO Inhibits

Diagram Title: this compound Inhibition of the Hedgehog Signaling Pathway

Experimental Protocol: Forced Degradation Study

This protocol is adapted from a published study that utilized a Quality by Design (QbD) approach for method development [3].

3.1. Materials and Reagents

  • Analytical Standard: this compound pure reference standard.
  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), high-purity water and acetonitrile for HPLC.
  • Equipment: RP-HPLC system with UV or PDA detector, analytical balance, pH meter, thermostat-controlled oven or water bath.

3.2. Chromatographic Conditions The following conditions were optimized using a Box-Behnken Design (BBD) and are the suggested validated parameters [3]:

Parameter Specification
Column Kromasil 100 C18 (250 mm × 4.6 mm, 5 µm)
Column Temperature 30°C
Mobile Phase Phosphate Buffer (pH 4.4) : Acetonitrile (51.8 : 49.2 %v/v)
Flow Rate 0.98 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL (or as per method suitability)

3.3. Forced Degradation Stress Conditions Prepare a stock solution of this compound (e.g., 1 mg/mL) and subject aliquots to the following stress conditions. The table below summarizes the quantitative outcomes from the study [3].

Stress Condition Details Degradation Observed Key Findings
Acid Hydrolysis Treat with 0.1 N HCl; reflux at 60°C for 30 minutes. ~8% Significant degradation was observed.
Base Hydrolysis Treat with 0.1 N NaOH; reflux at 60°C for 30 minutes. Not specified in abstract Degradation was noted, but the extent was not quantified in the available data.
Oxidative Stress Treat with 20% H₂O₂ at room temperature for 20 minutes. Significant This condition caused the most substantial degradation.
Thermal Stress Expose solid drug to dry heat at 105°C for 6 hours. Not specified in abstract The drug was found to be stable under this condition.
Photolytic Stress Expose solid drug to UV light as per ICH Q1B guidelines. Not specified in abstract The drug was found to be stable under this condition.

3.4. Procedure

  • Sample Preparation: For each stress condition, treat the this compound solution or solid, then neutralize (for acid/base) or dilute with mobile phase to stop the reaction.
  • Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system under the defined chromatographic conditions.
  • Data Analysis: Record the chromatograms and calculate the percentage of degradation by comparing the peak area of the parent drug (this compound) with that of the control. Note the appearance of any degradation product peaks and their resolution from the main peak.

Workflow for Stability-Indicating Method Development

The following diagram outlines the logical workflow for developing and validating the method, incorporating the AQbD principles cited in the study [3].

G Step1 1. Define Analytical Target Profile (Accurate, Specific, Robust HPLC Method) Step2 2. Critical Method Parameters Screening (e.g., pH, % Organic, Flow Rate) Step1->Step2 Step3 3. Multivariate Optimization Using Box-Behnken Design (BBD) Step2->Step3 Step4 4. Forced Degradation Studies On this compound API Step3->Step4 Step5 5. Method Validation Per ICH Q2(R1) Guidelines Step4->Step5 Step6 6. Establish Design Space & Finalize Control Strategy Step5->Step6

Diagram Title: AQbD Workflow for this compound Stability Method

Discussion and Conclusion

The developed RP-HPLC method is stability-indicating as it effectively separates this compound from its degradation products formed under various stress conditions [3]. The application of AQbD through a Box-Behnken Design ensured a robust and well-understood method. The study concluded that this compound is particularly susceptible to oxidative degradation, which must be considered during formulation, packaging, and storage of the drug product. The method was validated as per ICH guidelines and was found to be linear, accurate, precise, and specific [3].

References

Comprehensive Application Notes and Protocols: Glasdegib in Combination with Hypomethylating Agents for AML Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Therapeutic Rationale

Acute myeloid leukemia (AML) represents the most common acute leukemia in adults, with a median age at diagnosis of 68 years, creating significant therapeutic challenges due to patient frailty and comorbidities [1] [2]. Older patients or those unfit for intensive chemotherapy have historically faced dismal outcomes, with median overall survival of just 4-6 months and early mortality rates as high as 26-36% with conventional approaches [2]. The emergence of novel agents targeting specific pathogenic pathways has transformed the therapeutic landscape for this vulnerable population, necessitating detailed protocols for their optimal application in both clinical and research settings.

Glasdegib (DAURISMO) is an oral Hedgehog pathway inhibitor that targets the Smoothened (SMO) receptor, a key component of the aberrantly activated Hedgehog signaling cascade in AML stem cells [3] [4]. The therapeutic rationale for combining this compound with hypomethylating agents stems from their complementary mechanisms of action: while hypomethylating agents like azacitidine and decitabine modify DNA methylation patterns to restore normal gene expression, this compound targets the leukemia stem cell compartment believed to be responsible for disease persistence and relapse [3] [5]. This combination represents a mechanistically sophisticated approach to simultaneously target differentiated blasts and the leukemia-propagating stem cell population, addressing a critical limitation of conventional therapies.

Efficacy Data and Clinical Evidence Summary

Comparative Efficacy of Low-Intensity AML Regimens

Table 1: Network meta-analysis of low-intensity regimens in older/unfit AML patients

Treatment Regimen Median OS (months) HR for OS (95% CrI) CR Rate (%) SUCRA Value for OS Grade ≥3 AEs Incidence
AZA + VEN 14.2 0.42 (0.33-0.53) 36.7 0.936 83%
LDAC + this compound 8.8 0.51 (0.39-0.67) 17.0 0.898 79%
LDAC + VEN 9.1 0.58 (0.43-0.77) 27.3 0.718 85%
AZA monotherapy 8.7 0.79 (0.65-0.95) 13.3 0.521 76%
LDAC monotherapy 4.9 Reference 2.3 0.210 74%

A comprehensive Bayesian network meta-analysis evaluating 4,920 patients across 26 trials established that azacitidine plus venetoclax (AZA + VEN) demonstrated superior efficacy across multiple endpoints, including overall survival (OS), complete remission (CR), and overall response rate (ORR) [1] [2]. However, this compound in combination with low-dose cytarabine (LDAC) ranked as the second most effective regimen for improving OS, with a Surface Under the Cumulative Ranking Curve (SUCRA) value of 0.898, indicating strong performance relative to other available options [1]. The SUCRA metric provides a quantitative measure of relative treatment performance, where values closer to 1 indicate higher ranking.

The BRIGHT AML 1003 trial,

which formed the basis for regulatory approval of this compound, demonstrated a significant survival advantage for the this compound-LDAC combination compared to LDAC alone (8.3 months vs. 4.3 months; HR: 0.46; 95% CI: 0.30-0.71; P = 0.0002) [6] [7]. This represented a 54% reduction in risk of death during the study period, establishing this compound-based combinations as a viable therapeutic option for patients unsuitable for intensive chemotherapy. Importantly, the trial included patients with significant comorbidities, including cardiac disease and mild to moderate renal impairment, populations typically excluded from clinical trials, thus enhancing the real-world applicability of the findings [6].

Efficacy in Special Populations and Resistance Settings

Table 2: Clinical outcomes of this compound combinations in specific AML populations

Patient Population Study Design N ORR (CR+CRi+PR) Median OS Key Prognostic Factors Reference
R/R AML after HMA failure Retrospective 16 46% 6.5 months Prior venetoclax exposure, cytogenetic risk [8]
Age ≥75 years Phase II Subgroup 77 18.2% CR 8.3 months Cytogenetic risk, ECOG status [6] [7]
Secondary AML Phase II Subgroup 39 15.4% CR 7.6 months Type of antecedent hematologic disorder [7]
Poor cytogenetic risk Phase II Subgroup 33 12.1% CR 4.9 months Complex karyotype, specific abnormalities [7]

Emerging evidence suggests potential utility of this compound combinations in highly challenging clinical scenarios. A retrospective analysis of 16 elderly and unfit patients with relapsed/refractory AML who had failed prior hypomethylating agent therapy demonstrated that this compound plus LDAC achieved a composite complete remission rate of 39% (5/13 evaluable patients) and a disease control rate of 69% [8]. With a median overall survival of 6.5 months in this profoundly treatment-resistant population, these results suggest that this compound-based regimens may retain clinical activity even after progression on hypomethylating agents, though prospective validation is warranted.

Analysis of molecular correlates from the BRIGHT AML 1003 trial revealed that clinical efficacy of this compound plus LDAC was evident across patients with diverse mutational profiles, including those with FLT3, IDH1/2, NPM1, and various other mutations [7]. This broad activity profile suggests that Hedgehog pathway inhibition may provide therapeutic benefits independent of specific driver mutations, potentially making it applicable to molecularly heterogeneous AML populations. The consistent treatment effect across genetic subgroups is particularly important given the molecular heterogeneity of AML in elderly patients.

Mechanistic Insights and Signaling Pathways

The Hedgehog (Hh) signaling pathway plays a fundamental role in embryonic development, tissue patterning, and stem cell maintenance, while being largely quiescent in most adult tissues [4]. However, aberrant reactivation of this pathway has been implicated in the pathogenesis and persistence of various malignancies, including AML. In the canonical Hedgehog pathway, binding of Hh ligands to Patched (PTCH) receptors relieves suppression of Smoothened (SMO), initiating intracellular signaling that leads to activation of GLI transcription factors and expression of target genes involved in proliferation, survival, and stem cell maintenance [3] [4].

In AML, non-canonical activation of GLI transcription factors can occur through FLT3-ITD signaling and downstream PI3K/AKT pathways, creating a parallel mechanism for pathway activation independent of SMO [5]. This dual activation mechanism may have implications for therapeutic targeting, as it suggests that combined pathway inhibition at multiple nodes may be necessary for complete pathway suppression. Preclinical studies have demonstrated that AML cells harboring FLT3-ITD mutations frequently exhibit GLI overexpression, and combined inhibition of FLT3 and Hedgehog signaling produces synergistic anti-leukemic effects [5].

G Hedgehog Signaling Pathway in AML and this compound Mechanism Hh Hedgehog Ligand PTCH PTCH Receptor Hh->PTCH Binds SMO SMO Receptor PTCH->SMO Inhibition Released GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression (Proliferation, Survival, Stemness) GLI->TargetGenes Induces EV EV-Mediated Resistance (Ribosomal Proteins, ErbB Signaling) GLI->EV Influences Cargo LSC Leukemia Stem Cell Maintenance TargetGenes->LSC Promotes This compound This compound This compound->SMO Inhibits FLT3 FLT3-ITD Mutation PI3K PI3K/AKT Pathway FLT3->PI3K Activates PI3K->GLI Non-canonical Activation HMA Hypomethylating Agents HMA->TargetGenes Epigenetic Modulation

Recent research has revealed intriguing connections between Hedgehog signaling and extracellular vesicle (EV) biology in AML. AML cells release EVs that modify the bone marrow microenvironment into a leukemia-permissive niche, transferring chemoresistance capabilities to previously sensitive cells [5]. Proteomic analyses demonstrate that inhibition of FLT3 signaling with agents like Crenolanib selectively reduces the loading of ribosomal proteins (RPS26, RPL27A) and ErbB signaling pathway components (GAB1, GRB2, SHC1) into EVs, potentially interfering with leukemia niche formation [5]. These findings suggest that part of this compound's mechanism of action may involve modification of EV cargo and consequently, disruption of the protective niche that supports AML persistence.

Clinical Protocol Design and Implementation

Patient Selection Criteria
  • Inclusion Criteria:

    • Newly diagnosed AML (WHO 2016 criteria) or high-risk MDS (RAEB-2 with 10-19% blasts)
    • Age ≥75 years OR age ≥55 years with comorbidities precluding intensive chemotherapy
    • Comorbidities defining unsuitability for intensive chemotherapy:
      • Serum creatinine >1.3 mg/dL (or CrCl <45 mL/min)
      • Severe cardiac disease (LVEF <45% or NYHA Class III/IV heart failure)
      • ECOG Performance Status of 2
      • Other significant comorbidities per investigator judgment
    • Adequate hepatic function (bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN)
    • Understanding and willingness to comply with contraceptive requirements [9] [7]
  • Exclusion Criteria:

    • Acute promyelocytic leukemia (APL) with PML-RARA fusion
    • t(9;22) cytogenetic translocation (CML blast crisis)
    • Active uncontrolled central nervous system leukemia
    • Prior treatment with Hedgehog pathway inhibitors
    • Uncontrolled concurrent malignancy requiring therapy
    • QTc interval >480 ms at baseline
    • Concomitant medications with known risk of Torsades de Pointes
    • Uncontrolled infection despite appropriate antimicrobial therapy [9] [7]
Dosing and Administration Schedule

Table 3: Dosing protocol for this compound combination therapy

Agent Dose Route Schedule Cycle Duration Dose Modifications
This compound 100 mg once daily Oral Continuous, throughout cycle 28 days Interrupt for QTc >500 ms; resume at 50 mg when QTc <480 ms
Azacitidine 75 mg/m²/day Subcutaneous or IV Days 1-7 28 days Delay for ANC <0.5×10⁹/L or PLT <25×10⁹/L until recovery
Decitabine 20 mg/m²/day IV infusion Days 1-5 28 days Delay for ANC <0.5×10⁹/L or PLT <25×10⁹/L until recovery
LDAC 20 mg twice daily Subcutaneous Days 1-10 28 days Delay for ANC <0.5×10⁹/L or PLT <25×10⁹/L until recovery

The recommended phase II dose (RP2D) for this compound in combination with standard chemotherapies was established as 100 mg daily based on phase Ib dose-finding studies that demonstrated a favorable safety profile at this dose level [9]. This compound should be administered continuously throughout each 28-day cycle, even if the start of subsequent cycles is delayed due to cytopenias or other toxicities [8]. This continuous dosing strategy is essential for sustained suppression of the Hedgehog pathway in leukemia stem cells.

Dose modifications for this compound should be implemented based on specific toxicity profiles. For QTc prolongation >500 ms, this compound should be temporarily interrupted and resumed at 50 mg daily once QTc returns to <480 ms [3]. For muscle spasms, which occur in approximately 30% of patients, supportive care with calcium and magnesium supplementation should be initiated before considering dose reduction [9]. The most common non-hematologic adverse events include dysgeusia (21-43%), muscle spasms (30-35%), alopecia (25-30%), and nausea (29%), which are generally grade 1-2 in severity and manageable with supportive measures [9] [6].

Response Assessment and Monitoring

Response should be assessed according to 2017 European LeukemiaNet guidelines with bone marrow evaluations performed:

  • After cycles 1 and 2
  • Every 2-3 cycles thereafter until disease progression
  • At time of suspected disease progression [7]

Critical monitoring parameters include:

  • Complete blood counts with differential: weekly during first 2 cycles, then prior to each cycle
  • Electrolytes (particularly potassium and magnesium): prior to each cycle
  • ECG with QTc measurement: baseline, after week 1, after week 3, then prior to each cycle
  • Renal and hepatic function: prior to each cycle
  • Bone marrow aspirate and biopsy: after cycle 1 (day 28±7) and after cycle 2 [3] [7]

Experimental Protocols for Preclinical Evaluation

In Vitro Combination Studies

Protocol: Synergy Evaluation in AML Cell Lines

Materials:

  • AML cell lines (MV4-11, MOLM-14, KG-1, HL-60)
  • This compound stock solution (10 mM in DMSO)
  • Azacitidine or decitabine stock solutions (10 mM in sterile water)
  • Cell culture media appropriate for each cell line
  • 96-well tissue culture plates
  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay
  • Flow cytometer with Annexin V/PI staining capability

Methodology:

  • Seed cells in 96-well plates at optimized densities (2-5×10³ cells/well based on doubling time)
  • After 24 hours, treat with serial dilutions of:
    • This compound alone (0.1 nM - 10 µM)
    • Hypomethylating agent alone (0.1 nM - 100 µM)
    • Fixed-ratio combinations of both agents
    • Vehicle controls (DMSO equivalent to highest drug concentration)
  • Incubate for 72 hours at 37°C, 5% CO₂
  • Assess viability using MTT assay or CellTiter-Glo
  • Perform synergy analysis using Chou-Talalay method with CompuSyn software to calculate Combination Index (CI) values:
    • CI < 0.9: Synergy
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonism
  • For mechanistic studies, harvest cells for:
    • Western blotting of Hedgehog pathway components (SMO, GLI1, PTCH1)
    • Apoptosis analysis by Annexin V/PI staining
    • Cell cycle profiling by PI/RNase staining
    • Methylation analysis by pyrosequencing of candidate genes [5] [4]
In Vivo Efficacy Models

Protocol: Patient-Derived Xenograft (PDX) Evaluation

Materials:

  • NOD-scid IL2Rγnull (NSG) mice, 8-12 weeks old
  • Primary AML patient samples or established PDX models
  • This compound formulated in 0.5% methylcellulose/0.1% Tween 80
  • Azacitidine formulated in sterile PBS
  • Equipment for tail vein injection, oral gavage, and blood collection

Methodology:

  • Engraftment Phase:

    • Inject 1-5×10⁶ viable AML cells via tail vein injection
    • Monitor engraftment weekly via peripheral blood sampling for human CD45+ cells
    • Randomize mice when engraftment reaches >1% human CD45+ cells (typically 4-8 weeks)
  • Treatment Phase:

    • Group 1: Vehicle control (oral daily)
    • Group 2: this compound 50 mg/kg (oral daily, continuous)
    • Group 3: Azacitidine 2.5 mg/kg (IP, 5 days on, 2 days off, 2 weeks rest)
    • Group 4: this compound + Azacitidine (same doses as monotherapy)
    • Treatment duration: 4-6 weeks
  • Assessment Endpoints:

    • Weekly peripheral blood for human CD45+ cell percentage
    • Bone marrow, spleen, and liver analysis at endpoint
    • Flow cytometry for immunophenotyping (CD45, CD33, CD34)
    • Secondary transplantation to assess leukemia stem cell frequency
    • Histopathology of target organs
    • Pharmacodynamic analysis of Hedgehog pathway modulation in splenic tissue [5] [7]

G Experimental Workflow for Combination Testing A In Vitro Screening (Cell Viability Assays) B Synergy Analysis (Chou-Talalay Method) A->B CI Values C Mechanistic Studies (Western Blot, Flow Cytometry) B->C Synergistic Combinations D In Vivo PDX Models (NSG Mice) C->D Candidate Regimens E Treatment Efficacy (Engraftment, Survival) D->E Tumor Burden F Stem Cell Assessment (Secondary Transplantation) E->F LSC Frequency G Biomarker Evaluation (EV Proteomics, Pathway Analysis) F->G Mechanistic Insights H Clinical Correlation (Response Validation) G->H Biomarker Candidates

Research Applications and Future Directions

The combination of this compound with hypomethylating agents represents a promising therapeutic approach particularly suited for older and unfit AML patients who cannot tolerate intensive chemotherapy. Based on current evidence, this combination demonstrates competitive efficacy within the landscape of low-intensity regimens, with the BRIGHT AML 1003 trial establishing its superiority over LDAC alone and real-world evidence suggesting potential activity even in the post-hypomethylating agent failure setting [8] [7]. The distinct mechanism of action targeting the leukemia stem cell compartment provides a strong rationale for combination strategies aimed at addressing the cellular heterogeneity of AML.

Future research should focus on several critical areas:

  • Biomarker development to identify patients most likely to benefit from Hedgehog pathway inhibition
  • Sequencing strategies incorporating this compound combinations within the broader therapeutic algorithm for AML
  • Novel combinations with other targeted agents, particularly FLT3 inhibitors where preclinical data suggests synergistic activity [5]
  • Extended applications to other hematologic malignancies where Hedgehog signaling may contribute to disease pathogenesis
  • Supportive care optimization to manage the characteristic side effect profile of Hedgehog pathway inhibitors

The evolving understanding of extracellular vesicle biology in AML pathogenesis suggests additional potential applications for this compound in disrupting the protective microenvironment that supports leukemia persistence [5]. As the field continues to recognize the importance of niche interactions in therapeutic resistance, targeted pathway inhibitors like this compound may play an increasingly important role in comprehensive AML management strategies.

References

Comprehensive Application Notes and Protocols: Glasdegib as Maintenance Therapy Post-Allogeneic Stem Cell Transplantation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Acute myeloid leukemia (AML) remains a therapeutic challenge in hematologic oncology, particularly for patients who undergo allogeneic stem cell transplantation (allo-SCT) and remain at high risk for disease relapse. Despite the potentially curative intent of allo-SCT, disease relapse occurs in approximately 30-40% of patients and represents the leading cause of treatment failure, with dismal long-term survival rates below 20% [1] [2]. The hedgehog (Hh) signaling pathway has emerged as a critical target in leukemogenesis, particularly for its role in maintaining the leukemic stem cell (LSC) population that serves as a reservoir for disease recurrence [3] [4]. Glasdegib, a novel small-molecule inhibitor of the smoothened (SMO) receptor, represents a mechanistically distinct approach to targeting these treatment-resistant cells in the post-transplant setting.

The rationale for maintenance therapy after allo-SCT stems from the need to eradicate minimal residual disease while preserving graft-versus-leukemia effects. The ideal maintenance agent should be orally bioavailable, well-tolerated without significant myelosuppression, and capable of targeting LSCs without exacerbating graft-versus-host disease (GVHD) [1]. This compound meets several of these criteria as an oral SMO inhibitor that specifically disrupts the Hh pathway, which is preferentially activated in CD34+ AML blasts and chemotherapy-resistant cell lines [3]. This application note provides a comprehensive overview of this compound as maintenance therapy following allo-SCT, including clinical data, practical protocols, and mechanistic insights for researchers and drug development professionals.

Mechanism of Action and Pharmacological Properties

Hedgehog Pathway Inhibition

The hedgehog signaling pathway plays a fundamental role in embryonic development, tissue homeostasis, and stem cell maintenance. In hematological malignancies, aberrant Hh signaling contributes to the survival, expansion, and chemoresistance of LSCs [3] [4]. This compound exerts its therapeutic effect through potent inhibition of the SMO receptor, a key transmembrane regulator of the Hh pathway. Under normal physiological conditions, SMO remains suppressed by the patched (PTCH1) receptor. However, in AML, constitutive activation of SMO occurs, leading to downstream transduction of GLI transcription factors that promote leukemic cell proliferation and survival [5] [4].

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Comments
Bioavailability 55-77.12% Reduced by high-fat meals
Protein Binding 91% High lipophilicity
Half-life 17.4-23.9 hours Suitable for once-daily dosing
Time to Cmax 1.7-4 hours Dose-proportional pharmacokinetics
Metabolism Primarily CYP3A4 Minor contributions from CYP2C8 and UGT1A9
Elimination 49% urine (17% unchanged), 42% feces (20% unchanged) Renal impairment requires caution
Steady-state Concentration (100 mg dose) 718 ng/mL Achieved after 8 days of administration

Preclinical studies demonstrate that this compound significantly reduces leukemic stem cell burden in xenograft models and decreases cell populations expressing LSC markers [5]. In clinical samples, this compound treatment resulted in marked downregulation (>80%) of glioma-associated transcriptional regulator GLI1 expression in skin biopsies, confirming target engagement [5]. This effect on the Hh pathway represents a novel approach to targeting the LSC compartment that may complement the cytotoxic effects of conventional chemotherapy and the immunotherapeutic benefits of allo-SCT.

Pharmacokinetic Profile

This compound exhibits dose-proportional pharmacokinetics across a broad dose range (5-640 mg daily) [4]. At the approved 100 mg once-daily dose, the maximum plasma concentration (Cmax) reaches approximately 1,252 ng/mL with a median time to Cmax of 1.7 hours under fasting conditions [4]. Administration with a high-fat meal decreases exposure by approximately 16% for Cmax and 31% for AUC, suggesting that consistent administration relative to meals is recommended in clinical practice [5]. The volume of distribution is approximately 225 L, reflecting extensive tissue distribution, while the elimination half-life supports once-daily dosing [5].

Clinical Efficacy Data

Pilot Study in Post-Transplant Maintenance

A dual-center pilot study investigated this compound as maintenance therapy for AML and myelodysplastic syndrome (MDS) patients at high risk for relapse after allo-SCT [3]. This trial enrolled 31 patients (90.3% with AML, 9.7% with MDS) who had achieved morphological remission with stable engraftment post-transplantation. Patients initiated this compound at a median of 46 days post-transplant (range: 31-86 days) and received 100 mg orally daily in 28-day cycles for up to one year.

Table 2: Efficacy Outcomes in this compound Maintenance Study

Outcome Measure Result Context
1-Year RFS No meaningful improvement Compared to historical control of 30%
Median Time on Treatment 142 days (range: 28-336) 25.8% completed full 1-year course
Treatment Discontinuation Due to AEs 16.1% Mainly due to muscle spasms, dysgeusia
MRD Negativity at Day 80 100% One patient exhibited abnormal karyotype
Median Follow-up 471 days (all patients), 1268 days (survivors) Long-term outcomes variable

The study demonstrated that this compound maintenance in this high-risk population was not associated with a significant reduction in relapse incidence compared to historical controls [3]. This suggests that while this compound is biologically active and targets the Hh pathway, its efficacy as a single-agent maintenance therapy after allo-SCT may be limited in an unselected high-risk population. However, it is noteworthy that all patients achieved MRD negativity at the day 80 assessment, with only one patient showing an abnormal karyotype at this timepoint [3].

Efficacy in Frontline AML Therapy

The clinical foundation for this compound's development stems from the BRIGHT AML 1003 trial, which investigated this compound in combination with low-dose cytarabine (LDAC) versus LDAC alone in newly diagnosed AML patients considered unsuitable for intensive chemotherapy [4] [6]. This phase 2 randomized study demonstrated a significant overall survival benefit with the combination, with median OS of 8.3 months versus 4.9 months for LDAC alone (hazard ratio 0.51, 80% CI 0.39-0.67; P = 0.0004) [4] [6]. The one-year survival rate was 59.8% in the this compound combination group compared to 38.2% with LDAC alone [6]. These findings supported the FDA approval of this compound in combination with LDAC for newly diagnosed AML in patients aged 75 years or older or with comorbidities that preclude intensive induction chemotherapy.

Safety and Tolerability Profile

Adverse Event Management

The safety profile of this compound has been characterized across multiple clinical trials in hematologic malignancies. In the post-transplant maintenance study, adverse events were frequently observed, with 90.3% of patients experiencing at least one AE attributable to this compound and 51.6% experiencing grade ≥2 AEs [3]. The most common AEs included muscle spasms/cramping (23.5%), dysgeusia (12.9%), and gastrointestinal complaints such as anorexia, nausea, and diarrhea (38.2% combined) [3]. These toxicities frequently necessitated dose modifications, with 61.3% of patients requiring drug interruptions and 16.1% requiring dose reductions [3].

Table 3: Common Adverse Events and Management Strategies

Adverse Event Incidence in Post-Transplant Study Management Strategies
Muscle Spasms/Cramping 23.5% (grade ≥2: 16.1%) Dose holds/reductions; electrolyte repletion; hydration
Dysgeusia 12.9% Dietary modifications; good oral hygiene
GI Toxicity (nausea, diarrhea, anorexia) 38.2% combined Prophylactic antiemetics; dose adjustments
QTc Prolongation 2.5% (grade ≥2) Baseline and periodic ECG monitoring; avoid concomitant QT-prolonging drugs
Renal Toxicity 7.7% (grade ≥2) Monitor creatinine; maintain hydration
Alopecia 19.4% Patient education; supportive care

Exposure-response analysis has demonstrated a statistically significant relationship between this compound exposure and the incidence of dysgeusia, muscle spasms, renal toxicity, and QTc interval prolongation [7]. At the 100 mg once-daily clinical dose, the predicted probabilities of the highest AE grade were 11.3% for dysgeusia, 6.7% for muscle spasms, 7.7% for renal toxicity, and 2.5% for QTc interval prolongation [7]. These findings support the use of proactive monitoring and dose modification strategies to manage this compound-related toxicities while maintaining treatment intensity where possible.

Drug-Drug Interactions

This compound is primarily metabolized by CYP3A4, with minor contributions from CYP2C8 and UGT1A9 [5] [6]. Concomitant administration with strong CYP3A4 inhibitors increases this compound exposure and should be avoided when possible; if coadministration is necessary, patients should be monitored closely for adverse events, particularly QTc prolongation [6]. Conversely, strong CYP3A4 inducers decrease this compound exposure; if coadministration is unavoidable, the this compound dose should be increased to 150-200 mg daily, then resumed at 100 mg daily 7 days after discontinuation of the inducer [6].

Experimental Protocols and Methodologies

Clinical Study Design for Post-Transplant Maintenance

Based on the pilot study by Pollyea et al. [3], the following protocol outlines key considerations for implementing this compound maintenance therapy in the post-transplant setting:

Inclusion Criteria:

  • Age ≥18 years with AML or MDS status post-allo-SCT
  • Stable engraftment (ANC ≥1000/mm³, platelets ≥25×10⁹/L)
  • Morphological remission (<5% marrow blasts) confirmed by bone marrow biopsy ±5 days of day 28 post-transplant
  • High-risk features: For AML - MRD positivity at transplant by multiparameter flow cytometry, cytogenetics, or FISH; for MDS - persistent disease at transplant with intermediate-, poor-, or very poor-risk cytogenetics

Exclusion Criteria:

  • Active grade 3-4 acute GVHD
  • Concomitant treatment with other antineoplastic agents
  • Severe organ dysfunction

Dosing Schedule:

  • Initiate this compound 100 mg orally daily between day 28-100 post-transplant
  • Continue in 28-day cycles for 12 months in absence of relapse or intolerance
  • Administer consistently with regard to meals (preferably fasting)

Monitoring Schedule:

  • Bone marrow biopsies with MRD assessment: day 80 (±10 days), day 175 (±15 days), day 365 (±30 days) post-transplant
  • ECG monitoring: baseline, 1 week after initiation, then monthly for 3 months
  • Laboratory monitoring: CBC with differential, comprehensive metabolic panel (including creatinine, electrolytes), creatine kinase at baseline and each cycle
  • Drug levels: Consider therapeutic drug monitoring in patients on concomitant CYP3A4 inhibitors/inducers

Dose Modification Guidelines:

  • For grade 3+ adverse events: Interrupt this compound until improvement to ≤ grade 1, then resume at 50 mg daily
  • For recurrent grade 3+ adverse events after dose reduction: Consider permanent discontinuation
  • For life-threatening adverse events: Permanent discontinuation
Pharmacodynamic Assessment Methods

To evaluate target engagement and hedgehog pathway inhibition in clinical studies, the following methods are recommended:

GLI1 Expression Analysis:

  • Obtain skin punch biopsies (4mm) from patients pre-treatment and after cycle 1
  • Isolve RNA using validated extraction methods
  • Quantify GLI1 mRNA expression using quantitative reverse transcription PCR (qRT-PCR)
  • Normalize results to housekeeping genes (GAPDH, β-actin)
  • >80% reduction in GLI1 expression confirms target engagement [5]

Leukemic Stem Cell Monitoring:

  • Collect bone marrow aspirates at specified timepoints
  • Analyze LSC populations using flow cytometry with markers such as CD34+CD38-
  • Evaluate changes in LSC frequency and phenotype throughout treatment
Pharmacokinetic Assessment Protocol

Comprehensive PK characterization in clinical trials should include:

Sampling Strategy:

  • Single-dose profile: Pre-dose and 0.5, 1, 2, 4, 6, 8, 24, 48, 96, and 120 hours post-dose
  • Multiple-dose profile: Pre-dose and 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose at steady-state (day 15 or later)
  • Sparse sampling: Pre-dose and 1-2 post-dose samples in later cycles for population PK modeling

Bioanalytical Methods:

  • Validate LC-MS/MS method for this compound quantification in human plasma
  • Linear range: 1-2000 ng/mL with quality controls at low, medium, and high concentrations
  • Extract samples using protein precipitation or liquid-liquid extraction
  • Store samples at -70°C until analysis

PK Parameter Estimation:

  • Use noncompartmental methods to estimate C~max~, T~max~, AUC~0-24~, half-life, apparent clearance (CL/F), and volume of distribution (Vz/F)
  • Employ population PK modeling to identify covariates affecting this compound exposure

Regulatory Considerations and Future Directions

While this compound received FDA approval in 2018 for use in combination with LDAC for newly diagnosed AML in elderly or comorbid patients [5] [4], its specific application as maintenance therapy post-transplant remains investigational. The current evidence does not support routine use in this setting outside of clinical trials [3] [8]. However, the drug's mechanism of action targeting LSCs continues to generate interest for this application, particularly in selected patient populations.

Future research directions should focus on:

  • Biomarker development to identify patients most likely to benefit from Hh inhibition
  • Combination strategies with other maintenance agents such as hypomethylating agents or FLT3 inhibitors
  • Refined dosing schedules to optimize the therapeutic index in the post-transplant setting
  • Evaluation in specific molecular subtypes of AML where hedgehog signaling may be particularly relevant

The ongoing development of this compound and other Hh pathway inhibitors represents an important avenue for addressing the persistent challenge of relapse after allo-SCT in high-risk AML. Continued investigation is warranted to fully elucidate the potential of this targeted approach in the maintenance setting.

Visual Representation of this compound Mechanism and Study Design

G cluster_pathway Hedgehog Signaling Pathway in AML cluster_study Post-Transplant Maintenance Study Design Hh Hedgehog Ligands PTCH PTCH Receptor Hh->PTCH SMO SMO Receptor PTCH->SMO Inhibition Released GLI GLI Transcription Factors SMO->GLI Activation TargetGenes Pro-survival Gene Expression GLI->TargetGenes LSC Leukemic Stem Cell Maintenance TargetGenes->LSC This compound This compound This compound->SMO Inhibits Eligibility Inclusion Criteria: • AML/MDS post-allo-SCT • Stable engraftment • Morphologic remission • High-risk features Intervention Intervention: • this compound 100mg daily • Start day 28-100 post-SCT • Continue for 12 cycles Eligibility->Intervention Assessments Assessments: • Bone marrow biopsies • MRD monitoring • Toxicity evaluation • PK/PD studies Intervention->Assessments Outcomes Outcome Measures: • Relapse-free survival • Overall survival • Safety profile • MRD conversion Assessments->Outcomes

Figure 1: Mechanism of action of this compound in inhibiting the hedgehog signaling pathway and study design for post-transplant maintenance therapy

References

Glasdegib clinical trial design for AML and MDS

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib Clinical Trial Data Summary

The table below summarizes the design and key outcomes of major clinical trials investigating this compound in AML and high-risk Myelodysplastic Syndromes (MDS).

Trial Identifier / Name Phase Patient Population Study Arms / Intervention Key Efficacy Findings Reference

| BRIGHT AML 1003 (NCT01546038) [1] | 2 | Newly diagnosed AML or high-risk MDS; ineligible for intensive chemotherapy [1] | • this compound (100 mg QD) + LDAC • LDAC alone | OS: 8.3 vs. 4.9 months (HR 0.51, p=0.0004) CR: 19.2% vs. 2.6% (p=0.015) [1] | Cortes et al., 2020 | | BRIGHT AML 1019 (NCT03416179) [2] | 3 | Untreated AML (assigned to intensive or non-intensive therapy) [2] | Intensive Study: this compound + "7+3" (Cytarabine/Daunorubicin) vs. Placebo + "7+3" Non-Intensive Study: this compound + Azacitidine vs. Placebo + Azacitidine | Intensive: OS HR 1.05 (p=0.749) Non-Intensive: OS HR 0.99 (p=0.969) (Primary endpoint not met in both studies) [2] | Leukemia, 2023 | | B1371003 (Intensive Arm) [3] | 2 | Untreated AML or high-risk MDS (eligible for intensive chemo) [3] | this compound (100 mg QD) + "7+3" Chemotherapy | CR: 46.4% (in evaluable patients) Median OS: 14.9 months [3] | Cortes et al., 2018 |

This compound Mechanism of Action and Pathway

This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway, which is critically involved in embryogenesis and is typically silenced after birth [4] [3]. Aberrant reactivation of this pathway has been mechanistically linked to the survival and maintenance of leukemia stem cells (LSCs) in AML, which are implicated in chemoresistance and disease progression [4] [3] [5]. This compound exerts its effect by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the pathway [5].

The following diagram illustrates the Hedgehog signaling pathway and the site of this compound inhibition.

HedgehogPathway Hedgehog Pathway Inhibition by this compound cluster_inactive Pathway INACTIVE cluster_active Pathway ACTIVE (Disease) PTCH PTCH Receptor SMO Smoothened (SMO) GLI GLI Transcription Factors TargetGenes Target Gene Transcription HhLigand Hedgehog Ligand This compound This compound SMO_active SMO Active This compound->SMO_active Inhibits PTCH_inactive PTCH Receptor SMO_inactive SMO Inhibited PTCH_inactive->SMO_inactive Suppresses GLI_inactive GLI Repressed SMO_inactive->GLI_inactive No Signal HhLigand_active Hedgehog Ligand PTCH_active PTCH Receptor HhLigand_active->PTCH_active Binds PTCH_active->SMO_active Inhibition Released GLI_active GLI Active SMO_active->GLI_active Activates TargetGenes_active Proliferation & Stem Cell Maintenance GLI_active->TargetGenes_active Drives

Detailed Experimental Protocols

For researchers aiming to evaluate this compound in preclinical or clinical settings, the following methodologies outline key procedures.

In Vitro Assessment of Hh Pathway Inhibition

This protocol measures the direct biochemical and cellular effects of this compound.

  • Cell Lines & Culture: Utilize human AML cell lines (e.g., MV4-11, MOLM-13) or primary patient-derived AML cells. Culture in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂ [3].
  • Treatment Protocol:
    • Plate cells in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells per well.
    • After 24 hours, treat with a concentration range of this compound (e.g., 1 nM to 10 µM). Include a negative control (DMSO vehicle) and a positive control (e.g., a known SMO inhibitor).
    • Incubate for 72 hours.
  • Downstream Analysis:
    • Viability Assay: Perform CellTiter-Glo Luminescent Cell Viability Assay to generate IC₅₀ values.
    • Gene Expression Analysis (qRT-PCR): Extract RNA from treated cells. Use reverse transcription to generate cDNA. Perform qPCR with primers for Hh target genes (e.g., GLI1, PTCH1). Normalize to housekeeping genes (e.g., GAPDH). A successful inhibitor will show dose-dependent downregulation of these genes [3].
    • Protein Analysis (Western Blot): Lyse cells and quantify protein. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with antibodies against GLI1/2. Detect using chemiluminescence.
Clinical Trial Schema for Combination Therapy

This outlines the design used in the pivotal BRIGHT AML 1003 trial [1].

  • Patient Population:
    • Inclusion: Adults (≥55 years) with newly diagnosed AML or high-risk MDS (per WHO 2008 criteria) who are ineligible for intensive chemotherapy. Ineligibility defined by one or more of: age ≥75 years, serum creatinine >1.3 mg/dL, severe cardiac disease (e.g., LVEF <45%), or ECOG performance status of 2 [1].
    • Exclusion: Acute promyelocytic leukemia, hyperleukocytosis (WBC ≥30 x 10⁹/L) not controlled with hydroxyurea, or active central nervous system leukemia [3].
  • Randomization & Blinding: Open-label, 2:1 randomization to this compound + LDAC vs. LDAC alone [1].
  • Dosing Regimen (28-day cycles):
    • Experimental Arm: this compound 100 mg administered orally once daily, continuously. Low-dose cytarabine (LDAC) 20 mg administered subcutaneously twice daily on days 1-10 of each cycle [1].
    • Control Arm: LDAC alone as above.
  • Dose Modification Rules:
    • For Grade ≥3 non-hematologic toxicity: Interrupt this compound until toxicity resolves to ≤Grade 1, then restart at a reduced dose of 50 mg daily. Permanently discontinue for recurrent life-threatening toxicity [4] [3].
    • LDAC can be delayed or dose-reduced (e.g., to 10-15 mg twice daily) if toxicity is attributed to the chemotherapy backbone [3].
  • Efficacy Endpoints:
    • Primary: Overall Survival (OS), defined as time from randomization to death from any cause [1].
    • Secondary: Complete Remission (CR) rate, Composite Complete Remission (CR+CRi) rate, transfusion independence, and hematologic recovery [1].
  • Response Assessment:
    • Bone marrow aspirates and biopsies should be performed at screening, on Cycle 3 Day 1, every third cycle thereafter, and at the end of treatment.
    • Response should be evaluated using standardized criteria (e.g., International Working Group 2003 criteria for AML) [1].

Key Interpretations & Clinical Implications

  • Established Niche: The positive Phase 2 results solidified this compound's role, leading to its FDA approval in combination with LDAC for newly diagnosed AML patients aged ≥75 years or with comorbidities precluding intensive chemotherapy [4] [6] [5].
  • Limited Scope: The negative Phase 3 BRIGHT AML 1019 trial demonstrates that the survival benefit of this compound is not universal across all chemotherapy backbones. It did not improve outcomes when added to intensive "7+3" or non-intensive azacitidine regimens [2].
  • Benefit Beyond CR: Post-hoc analysis of the Phase 2 trial showed that patients receiving this compound + LDAC who did not achieve CR still had a statistically significant improvement in median OS compared to those on LDAC alone (5.0 vs. 4.1 months; HR=0.63), suggesting clinical benefit is mediated through mechanisms beyond traditional cytoreduction [1].

References

Glasdegib treatment cycles and duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Standard Dosing & Treatment Schedule

The foundation of glasdegib therapy is a continuous 28-day cycle, combining it with low-dose cytarabine (LDAC) [1] [2] [3].

Component Dosage and Frequency Cycle Days Additional Administration Notes
This compound 100 mg, orally once daily [4] [2] Days 1-28 Take at the same time each day, with or without food. Do not crush or split tablets [3].
Cytarabine (LDAC) 20 mg, subcutaneously twice daily [4] [2] Days 1-10 -

Cycle Duration and Optimization:

  • A full treatment cycle is 28 days [4] [2].
  • Treatment should continue for a minimum of 6 cycles in the absence of unacceptable toxicity or disease progression to allow adequate time for clinical response [4] [2] [3].
  • After the initial 6 cycles, the duration of further treatment is at the physician's discretion based on the patient's clinical benefit and tolerability [5].

Clinical Efficacy and Response Data

The efficacy of this regimen is supported by clinical trials. The following table summarizes key survival outcomes from the BRIGHT AML 1003 trial and a real-world study in relapsed/refractory patients.

Study Population Treatment Complete Remission (CR) Rate Median Overall Survival Hazard Ratio (OS)
Newly diagnosed AML (ineligible for intensive chemo) [1] This compound + LDAC (n=78) 19.2% [1] 8.8 months [1] 0.51 (vs. LDAC) [1]
LDAC alone (n=38) 2.6% [1] 4.9 months [1] -
Patients NOT achieving CR [1] [6] This compound + LDAC (n=63) - 5.0 months [1] 0.63 (vs. LDAC) [1]
LDAC alone (n=37) - 4.1 months [1] -
R/R AML (post-hypomethylating agent failure) [5] This compound + LDAC (n=13 evaluable) 39% (CR+CRp) [5] 6.5 months [5] -

A critical finding from a post-hoc analysis of the BRIGHT AML 1003 trial is that patients who did not achieve a complete remission still derived a significant survival benefit from the this compound+LDAC combination compared to LDAC alone [1] [6]. This suggests the clinical utility of this compound extends beyond merely inducing remission.

Mechanism of Action: Signaling Pathway

This compound is a small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway [1] [7]. The following diagram illustrates the canonical Hh pathway and the drug's mechanism.

In the absence of the Hh ligand, PTCH represses SMO activity. Upon ligand binding, this repression is relieved, allowing SMO to activate GLI transcription factors, which then migrate to the nucleus to drive the expression of genes involved in cell proliferation and survival [7]. This compound inhibits SMO, preventing this downstream signaling, which is particularly important for disrupting the self-renewal and maintenance of leukemic stem cells [1] [8].

Safety Monitoring and Dose Modification Protocol

Proactive monitoring and management of adverse events are crucial for maintaining patients on therapy and optimizing treatment duration.

Baseline and Ongoing Monitoring [2] [3]:

  • Laboratory Tests: Complete blood counts (at least weekly for first month), electrolytes, and renal/hepatic function (prior to initiation, weekly for first month, then monthly).
  • Cardiac Monitoring: ECG prior to initiation, ~1 week after initiation, then monthly for the next 2 months. Monitor more frequently if QTc prolongation risk factors are present.
  • Musculoskeletal: Baseline creatine phosphokinase (CPK) levels and as clinically indicated if muscle symptoms occur.

The following workflow outlines the management of the two key toxicities: QTc prolongation and musculoskeletal adverse reactions.

G Start Adverse Event Suspected Assess Assess Severity/Grade Start->Assess QTc QTc Prolongation on 2 separate ECGs Assess->QTc MSK Musculoskeletal Adverse Reaction Assess->MSK QTc480 QTc >480 to 500 ms QTc->QTc480 QTc500 QTc >500 ms QTc->QTc500 QTcArrhythmia QTc prolongation with life-threatening arrhythmia QTc->QTcArrhythmia MSK3 Grade 3 or CPK 2.5-10x ULN MSK->MSK3 MSK4 Grade 4 or CPK >10x ULN MSK->MSK4 Act480 Assess electrolytes. Review concomitant drugs. Weekly ECG monitoring. QTc480->Act480 Act500 Interrupt this compound. Resume at 50 mg when QTc returns to ≤480 ms. QTc500->Act500 ActArrhythmia Permanently discontinue. QTcArrhythmia->ActArrhythmia ActMSK3 Interrupt this compound. Resume at same or 50 mg dose upon improvement. MSK3->ActMSK3 ActMSK4 Permanently discontinue. MSK4->ActMSK4

Recommended Dose Modifications for Adverse Reactions [2] [3]:

Adverse Reaction Severity Recommended Action
QTc Prolongation >480 to 500 ms Monitor ECGs weekly; assess electrolytes and concomitant medications.
>500 ms Interrupt this compound; resume at 50 mg once daily when QTc ≤480 ms.
With life-threatening arrhythmia Permanently discontinue this compound.
Musculoskeletal AE Grade 3 or CPK 2.5-10x ULN Interrupt this compound; resume at same dose or 50 mg upon improvement.
Grade 4 or CPK >10x ULN Permanently discontinue this compound.
Other Non-Hematologic Toxicity Grade 3 Interrupt this compound and/or LDAC; resume at same dose or reduce this compound to 50 mg.
Grade 4 Permanently discontinue this compound and LDAC.

Concomitant Medication Management

This compound is primarily metabolized by the liver enzyme CYP3A4. Concomitant use with other drugs that affect this pathway requires adjustments [9] [3].

  • Strong CYP3A4 Inducers: Concomitant use should be avoided. If unavoidable, the this compound dose should be increased from 100 mg to 200 mg daily, or from 50 mg to 100 mg daily. The dose should be returned to the previous level 7 days after discontinuing the inducer [2] [3].
  • Strong CYP3A4 Inhibitors: Coadministration can significantly increase this compound exposure. More frequent monitoring for adverse events is recommended if use is unavoidable [9].

Application in Relapsed/Refractory AML

Emerging real-world evidence suggests a role for this compound + LDAC in patients with relapsed/refractory AML, particularly after failure of hypomethylating agents like azacitidine or decitabine [5]. One study reported a composite complete remission rate of 39% and a median overall survival of 6.5 months in this heavily pre-treated population, with a manageable safety profile [5].

Conclusion

Optimizing this compound treatment involves adherence to the 28-day cycle with LDAC for a minimum of six cycles, supported by robust efficacy data in both newly diagnosed and relapsed/refractory AML. Successful implementation requires diligent safety monitoring, proactive management of QTc prolongation and musculoskeletal events, and careful consideration of drug-drug interactions to maintain patients on therapy and maximize clinical benefit.

References

Glasdegib patient selection criteria for therapy

Author: Smolecule Technical Support Team. Date: February 2026

Approved Indications and Patient Selection

Glasdegib is indicated for use in combination with low-dose cytarabine (LDAC) for adult patients with newly diagnosed de novo or secondary AML [1]. The core selection criterion is ineligibility for standard induction chemotherapy, which is primarily determined by the presence of specific comorbidities or advanced age [2] [3] [4].

The table below summarizes the key patient selection criteria based on the pivotal clinical trial and prescribing information.

Patient Selection Factor Detailed Criteria
Primary Indication Newly diagnosed AML (de novo or secondary) in combination with Low-Dose Cytarabine (LDAC) [5] [1].
Core Patient Population Adults who are not candidates for standard intensive induction chemotherapy due to age or comorbidities [2] [3].

| Specific Comorbidities & Factors | • Age ≥75 years [5] [4]. • Severe cardiac disease (e.g., left-ventricular ejection fraction <45%) [5]. • Eastern Cooperative Oncology Group (ECOG) Performance Status of 2 [5] [4]. • Baseline serum creatinine >1.3 mg/dL [5] [4]. | | Key Exclusion Criteria | • Patients with a baseline QTc interval of >470 ms [5] [6]. • History of long QT syndrome or uncontrolled cardiovascular disease [5]. • Pregnancy or breastfeeding [5] [6]. |

Supporting Clinical Data and Trial Outcomes

The approval of this compound was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated significant benefit in the target population [2] [4]. However, a subsequent phase 3 trial did not show a survival benefit in broader AML populations.

The table below summarizes the efficacy outcomes from key clinical studies.

Trial (Phase) Patient Population & Treatment Arms Overall Survival (Median) Response Rates

| BRIGHT AML 1003 (Phase 2) [2] [4] | Newly diagnosed AML unfit for intensive chemo: • this compound + LDAC • LDAC alone | • 8.3 months • 4.9 months HR: 0.51; p=0.0004 | Complete Remission (CR): • 26.9% (with this compound) • 5.4% (LDAC alone) | | Real-World Study (2025) [7] | Patients treated in US community oncology practices with 1L this compound + LDAC (82%) | 6.9 months (95% CI: 5.4-8.9) | 50.0% achieved CR, MLFS, or PR | | BRIGHT AML 1019 (Phase 3) [8] | Untreated AML fit for intensive or non-intensive chemo: • this compound + Intensive Chemo (7+3) vs Placebo • this compound + Azacitidine vs Placebo | No significant improvement (Primary endpoint not met) | Not a primary endpoint |

Critical Safety Management and Protocols

This compound has a distinct safety profile that requires proactive management. The following protocols are essential for patient safety.

  • Boxed Warning: Embryo-Fetal Toxicity

    • Mechanism: this compound is embryotoxic, fetotoxic, and teratogenic [5] [6].
    • Management Protocol: Verify pregnancy status in females of reproductive potential prior to initiation. Advise effective contraception during treatment and for at least 30 days after the last dose. Advise males to use condoms with pregnant partners or partners of reproductive potential during treatment and for at least 30 days after the last dose to avoid drug exposure through semen [5] [6] [3].
  • QTc Interval Prolongation

    • Risk Data: In the clinical trial, 5% of patients had a QTc >500 ms and 4% had an increase from baseline >60 ms [5] [6].
    • Management Protocol:
      • Obtain baseline ECG and electrolytes.
      • Monitor ECGs during treatment, especially in patients with congenital long QT syndrome, congestive heart failure, or electrolyte abnormalities.
      • Interrupt this compound if QTc increases to >500 ms.
      • Permanently discontinue if QTc prolongation occurs with life-threatening arrhythmia [5] [6].
  • Common Adverse Drug Reactions (ADRs)

    • The most common ADRs (incidence ≥20%) include anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, edema, thrombocytopenia, nausea, dyspnea, decreased appetite, dysgeusia, mucositis, constipation, and rash [5] [6].
    • Management Protocol: Employ proactive supportive care, such as antiemetics for nausea and topical treatments for mucositis. Monitor blood counts regularly and manage cytopenias with transfusions and growth factors as needed [4].
  • Drug-Drug Interactions

    • Strong CYP3A4 Inhibitors (e.g., ketoconazole): Increase this compound plasma concentration, raising the risk of ADRs and QTc prolongation. Consider alternative therapies or closely monitor the patient [5] [6].
    • Strong and Moderate CYP3A4 Inducers (e.g., rifampin): Decrease this compound plasma concentration, potentially reducing efficacy. Avoid strong inducers. If a moderate inducer must be used, increase the this compound dose from 100 mg to 200 mg daily, or from 50 mg to 100 mg daily [5] [6].
    • QTc-Prolonging Drugs: Concomitant use may have additive effects. Avoid if possible; if unavoidable, increase monitoring for QTc prolongation [5] [6].

Dosing and Administration Protocol

  • Recommended Dosage: this compound 100 mg orally once daily continuously in combination with LDAC (cytarabine 20 mg subcutaneously twice daily on days 1-10 of each 28-day cycle) [2] [3] [4].
  • Treatment Duration: Treatment should be continued until disease progression or unacceptable toxicity. At least six cycles should be completed before assessing clinical response [2].
  • Dose Modifications for Toxicity:
    • For occurrence of Grade 3 or higher adverse reactions, interrupt this compound until improvement to Grade 1 or baseline.
    • This compound can then be resumed at a reduced dose of 50 mg daily [2].
    • LDAC may be continued or its dose reduced (e.g., to 10-15 mg twice daily) [2].
    • Permanently discontinue this compound for life-threatening toxicity or recurrence of severe toxicity after dose reduction [2] [5].

Mechanism of Action and Pathway Diagram

This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its action by binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key regulator of the Hh pathway. In AML, aberrant activation of this pathway contributes to the survival and maintenance of leukemic stem cells, which are implicated in chemoresistance. By inhibiting SMO, this compound disrupts the Hh pathway, reducing the self-renewal capacity of these stem cells and sensitizing them to concomitant chemotherapy like LDAC [2].

G Hh Hedgehog (Hh) Ligand PTC Patched (PTC) Hh->PTC SMO Smoothened (SMO) (Target) PTC->SMO Inactivates (Baseline) GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Pro-survival Target Gene Expression GLI->TargetGenes LSC Leukemic Stem Cell Survival & Chemoresistance TargetGenes->LSC Inhibitor This compound Inhibitor->SMO Inhibits Effect Inhibition of LSC Chemosensitization Effect->LSC Result

Conclusions for Research and Development

For researchers and drug development professionals, the clinical profile of this compound offers critical insights:

  • Precision in Patient Selection is Paramount: The efficacy of this compound is firmly established only in a specific, frail AML subpopulation. Future research should focus on biomarkers to better identify patients within this group who are most likely to respond [7] [8] [4].
  • Investigate Novel Combinations: The failure of the phase 3 trial with intensive chemotherapy and azacitidine indicates that not all combination backbones are effective [8]. Ongoing research exploring combinations with other hypomethylating agents like decitabine may reveal more potent synergies [9].
  • Real-World Evidence (RWE) as a Key Tool: RWE studies confirm the clinical benefit of this compound in community practice, demonstrating outcomes that align with the pivotal trial. This underscores the value of RWE in post-marketing assessment and understanding a drug's effectiveness in broader, more heterogeneous populations [7].

References

Glasdegib in Acute Myeloid Leukemia: Protocols for Managing Transfusion Independence

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Significance

Acute myeloid leukemia (AML) represents the most common acute leukemia in adults, with a median age at diagnosis of 68 years. A significant proportion of newly diagnosed patients are ineligible for intensive chemotherapy due to advanced age (≥75 years) or significant comorbidities, including severe cardiac disease, renal impairment, or poor performance status. For these older/unfit patients, treatment options have historically been limited to low-intensity regimens such as low-dose cytarabine (LDAC) or hypomethylating agents (HMA), which yield modest response rates (7%-18%) and poor overall survival (median 4-9 months). A critical challenge in managing this population lies in addressing disease-related cytopenias that necessitate frequent transfusions of red blood cells (RBC) and platelets, significantly impairing quality of life and increasing treatment burden.

Glasdegib (brand name Daurismo) is an oral hedgehog pathway inhibitor approved by the US Food and Drug Administration in November 2018 for use in combination with LDAC for newly diagnosed AML in patients aged ≥75 years or who have comorbidities precluding intensive induction chemotherapy. This approval was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated superior overall survival with this compound plus LDAC (8.8 months) compared to LDAC alone (4.9 months). Beyond survival benefits, post-hoc analysis revealed a significant clinical benefit in terms of transfusion independence and hematological recovery, even in patients who did not achieve complete remission, suggesting this compound may positively impact bone marrow function and reduce transfusion dependency in this vulnerable population [1] [2] [3].

Quantitative Clinical Data on Transfusion Independence

Key Efficacy Endpoints

Transfusion independence represents a clinically meaningful endpoint that correlates with improved quality of life for AML patients. In the BRIGHT AML 1003 trial, post-hoc analysis evaluated transfusion independence, defined as ≥8 consecutive weeks without RBC and/or platelet transfusions, in patients receiving this compound plus LDAC compared to LDAC alone.

Table 1: Transfusion Independence and Hematological Recovery in AML Patients Receiving this compound + LDAC vs LDAC Alone

Parameter This compound + LDAC LDAC Alone
Transfusion Independence (≥8 weeks) 15.0% 2.9%
Durable ANC Recovery (≥1000/μL) 45.6% 35.5%
Hemoglobin Recovery (≥9 g/dL) 54.4% 38.7%
Platelet Recovery (≥100,000/μL) 29.8% 9.7%
Complete Remission Rate 19.2% 2.6%

The data demonstrate that the addition of this compound to LDAC resulted in significantly higher rates of transfusion independence and hematological recovery across all measured parameters compared to LDAC alone. Importantly, these benefits extended to patients who did not achieve complete remission, with this compound-treated patients showing improved overall survival (median 5.0 months vs. 4.1 months; HR=0.63; P=0.0182) compared to those receiving LDAC alone [1] [4].

Comparative Efficacy Across Trials

Table 2: Comparison of this compound+LDAC with Other AML Regimens in Older/Unfit Patients

Regimen Study Patient Population Transfusion Independence Rate Median Overall Survival
This compound + LDAC BRIGHT AML 1003 Newly diagnosed AML, unfit for intensive chemotherapy 15.0% 8.8 months
LDAC Alone BRIGHT AML 1003 Newly diagnosed AML, unfit for intensive chemotherapy 2.9% 4.9 months
Venetoclax + Azacitidine VIALE-A Newly diagnosed AML, unfit for intensive chemotherapy Not reported 16.9 months
Azacitidine Alone AZA-001 AML with >30% blasts, unfit for intensive chemotherapy Not reported 10.4 months

While the venetoclax plus HMA combination has emerged as a preferred lower-intensity regimen in recent years due to superior response rates and overall survival, this compound plus LDAC remains an important therapeutic option for specific patient subsets, particularly those who may not tolerate venetoclax-based regimens or who have contraindications to HMA therapy [5].

Experimental Protocols for Assessing Transfusion Independence

Clinical Trial Design and Patient Selection

The BRIGHT AML 1003 trial employed a randomized, open-label, multicenter design to evaluate the efficacy and safety of this compound plus LDAC versus LDAC alone in older patients with newly diagnosed AML or high-risk myelodysplastic syndrome (MDS). Key elements of the trial design included:

  • Patient Population: Adults aged ≥55 years with newly diagnosed, previously untreated AML or high-risk MDS (WHO 2008 classification, 10%-19% bone marrow blasts) who were ineligible for intensive chemotherapy. Ineligibility was defined by ≥1 of: age ≥75 years, ECOG performance status of 2, serum creatinine >1.3 mg/dL, or severe cardiac disease.
  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound plus LDAC (n=78) or LDAC alone (n=38).
  • Treatment Regimen:
    • This compound: 100 mg administered orally once daily continuously in 28-day cycles
    • LDAC: 20 mg administered subcutaneously twice daily on days 1-10 of each 28-day cycle
  • Treatment Duration: Continued until disease progression, unacceptable toxicity, or patient refusal [1] [3].
Assessment of Transfusion Independence and Hematological Recovery

Transfusion independence was rigorously evaluated according to predefined criteria:

  • Transfusion Independence Definition: ≥8 consecutive weeks without RBC and/or platelet transfusions during the treatment period.
  • Transfusion Triggers: Standard institutional guidelines were followed, typically hemoglobin ≤8 g/dL or symptomatic anemia, and platelets ≤10,000/μL (or higher if bleeding risk factors present).
  • Hematological Recovery Assessment:
    • Absolute Neutrophil Count (ANC): Durable recovery defined as ANC ≥1000/μL
    • Hemoglobin: Recovery defined as ≥9 g/dL without recent transfusions
    • Platelets: Recovery defined as ≥100,000/μL without recent transfusions
  • Response Criteria: Standard International Working Group criteria for AML were used, with bone marrow assessments performed at screening, cycle 3 day 1, every third cycle thereafter, and at times of suspected hematological recovery [1] [4].
Statistical Analysis

Efficacy analyses were performed on the intent-to-treat population, with additional analyses in predefined subgroups:

  • Overall Survival: Defined as time from randomization to death from any cause, analyzed using Kaplan-Meier methods with hazard ratios from Cox proportional hazards models.
  • Transfusion Independence: Analyzed using descriptive statistics, with rates compared between treatment arms.
  • Hematological Recovery: Analyzed similarly, with time-to-event analyses for duration of recovery [1].

Mechanistic Insights into Hematopoietic Recovery

Hedgehog Pathway Inhibition and Leukemic Stem Cells

The hedgehog signaling pathway is a highly conserved developmental pathway that plays a critical role in embryogenesis and stem cell maintenance. In adults, this pathway is largely silenced but becomes aberrantly activated in certain malignancies, including AML. The pathway activation begins with binding of hedgehog ligands (Sonic Hedgehog, Indian Hedgehog, or Desert Hedgehog) to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) transmembrane protein. Activated SMO triggers a signaling cascade that leads to activation and nuclear translocation of GLI transcription factors, which regulate genes involved in cell survival, proliferation, and stem cell maintenance [5] [6].

In AML, the hedgehog pathway is dysregulated in leukemic stem cells (LSCs) - a primitive cell population with self-renewal capacity that contributes to disease persistence, relapse, and chemoresistance. LSCs can remain quiescent in the bone marrow microenvironment, protected from conventional chemotherapeutic agents that target rapidly dividing cells. This compound, as a potent and selective SMO inhibitor, targets these LSCs by inhibiting hedgehog pathway signaling, potentially reducing the LSC burden and sensitizing them to cytotoxic therapy like LDAC [5] [6].

G cluster_normal Normal Hematopoiesis cluster_aml AML Pathophysiology cluster_treatment This compound Mechanism HSC_normal Hematopoietic Stem Cell Progenitor_normal Myeloid Progenitor HSC_normal->Progenitor_normal Controlled Differentiation Mature_normal Mature Blood Cells (RBC, WBC, Platelets) Progenitor_normal->Mature_normal Maturation LSC Leukemic Stem Cell Blast Leukemic Blasts LSC->Blast Dysregulated Proliferation LSC2 LSC Pool Maintenance LSC->LSC2 Self-Renewal This compound This compound (SMO Inhibitor) LSC->this compound BM_failure Bone Marrow Failure & Cytopenias Blast->BM_failure Crowds BM Microenvironment Transfusion Transfusion Dependence BM_failure->Transfusion Leads to SMO Smoothened (SMO) Receptor This compound->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Blocks Activation of LSC_reduction LSC Burden Reduction GLI->LSC_reduction Reduces LSC Self-Renewal Chemosensitization Chemosensitization to LDAC LSC_reduction->Chemosensitization Promotes Hematologic_recovery Hematologic Recovery & Transfusion Independence Chemosensitization->Hematologic_recovery Enables Hematologic_recovery->Transfusion Counters

Diagram 1: Mechanism of this compound in Promoting Hematologic Recovery and Transfusion Independence. This compound inhibits the Smoothened receptor in the hedgehog pathway, reducing leukemic stem cell burden and sensitizing cells to LDAC chemotherapy, thereby enabling hematologic recovery.

Impact on Bone Marrow Microenvironment

Beyond direct effects on LSCs, this compound may facilitate hematopoietic recovery through modulation of the bone marrow microenvironment. Preclinical studies suggest that hedgehog pathway inhibition can alter the bone marrow niche to make it less supportive of leukemic cell growth and more permissive for normal hematopoiesis. This may explain the observed improvements in blood counts and transfusion independence even in patients who do not achieve complete remission, suggesting a directive effect on marrow function rather than solely an antileukemic effect [5] [6].

Clinical Management and Toxicity Mitigation

Administration Protocol

This compound is administered orally at 100 mg once daily continuously in 28-day cycles, while LDAC is given subcutaneously at 20 mg twice daily on days 1-10 of each cycle. Treatment should continue until disease progression or unacceptable toxicity, with clinical response evaluation after approximately 6 cycles. Key considerations for optimal administration include:

  • Timing: this compound should be taken at approximately the same time each day, preferably in the morning on an empty stomach (at least 1 hour before or 2 hours after food).
  • Compliance Support: Use of pill organizers, reminders, and caregiver involvement can enhance adherence to continuous daily dosing.
  • LDAC Administration: Rotate subcutaneous injection sites (thigh, abdomen, upper arm) to prevent local reactions; proper technique training for patients/caregivers is essential [3] [7].
Toxicity Management Strategy

While this compound is generally well-tolerated, effective management of adverse events is crucial for maintaining treatment intensity and duration. Common adverse events and management strategies include:

  • Muscle Spasms (≥25%): Typically mild to moderate; ensure adequate hydration, consider magnesium supplementation, and employ gentle stretching.
  • Dysgeusia (25%): Provide dietary counseling (emphasis on food temperature, texture, and seasoning), recommend oral hygiene with bland products.
  • Alopecia (≥25%): Set expectations early, provide resources for wigs/scarves, and emphasize the reversible nature upon treatment discontinuation.
  • GI Toxicity (nausea 35.7%, decreased appetite 33.3%, diarrhea 27.4%, constipation 25%): Utilize prophylactic antiemetics, recommend small frequent meals, maintain adequate hydration/fiber intake.
  • QTc Prolongation: Obtain baseline ECG and monitor periodically; correct electrolyte abnormalities; avoid concomitant QTc-prolonging medications when possible.
  • Cytopenias: Monitor blood counts regularly; provide appropriate supportive care (growth factors, antimicrobial prophylaxis) per institutional guidelines [2] [3] [7].

For grade 3 or higher adverse events, temporary interruption and dose reduction to 50 mg daily is recommended, with permanent discontinuation for life-threatening toxicity or recurrence after dose reduction.

G cluster_monitoring Continuous Monitoring & Management cluster_response Response Evaluation cluster_decision Clinical Decision Points Start Patient Initiates This compound + LDAC AE_monitoring Adverse Event Monitoring (Muscle spasms, dysgeusia, GI toxicity, QTc prolongation) Start->AE_monitoring Count_monitoring Blood Count Monitoring (ANC, Hb, Platelets) Start->Count_monitoring Modify Dose Modification for Grade ≥3 AEs: Interrupt until ≤Grade 1, resume at 50 mg daily AE_monitoring->Modify Grade ≥3 AE Transfusion_assessment Transfusion Need Assessment Count_monitoring->Transfusion_assessment Response_criteria Apply Transfusion Independence Criteria: ≥8 weeks without RBC/platelet transfusions Transfusion_assessment->Response_criteria Hematologic_recovery Assess Hematologic Recovery: ANC ≥1000/μL, Hb ≥9 g/dL, Platelets ≥100,000/μL Response_criteria->Hematologic_recovery Bone_marrow_assess Bone Marrow Assessment (at diagnosis, cycle 3, every 3 cycles and at hematologic recovery) Hematologic_recovery->Bone_marrow_assess Continue Continue Treatment if Clinical Benefit (6 cycles minimum assessment) Bone_marrow_assess->Continue Continue->AE_monitoring Continue Treatment Modify->AE_monitoring After Resolution Discontinue Discontinue Treatment for: Disease Progression Unacceptable Toxicity Patient Preference Modify->Discontinue Toxicity Recurs

Diagram 2: Clinical Management Pathway for this compound plus LDAC Therapy. This workflow outlines the key monitoring parameters, response evaluation criteria, and clinical decision points in managing AML patients receiving this compound plus LDAC, with emphasis on transfusion independence assessment.

Conclusions and Future Directions

This compound in combination with LDAC represents a valuable treatment option for older or unfit patients with newly diagnosed AML, offering not only survival benefits but also meaningful clinical benefits in transfusion independence and hematological recovery. The ability to reduce transfusion requirements provides an important quality-of-life benefit for this vulnerable patient population, potentially reducing hospital visits, transfusion-related complications, and treatment burden.

The unique mechanism of action of this compound as a hedgehog pathway inhibitor targets leukemic stem cells, potentially addressing a key driver of disease persistence and resistance. The clinical evidence suggesting benefits even in patients who do not achieve complete remission indicates that this compound may positively influence bone marrow function beyond its direct antileukemic effects.

Future research directions include:

  • Novel combinations of this compound with other emerging agents, particularly hypomethylating agents and venetoclax
  • Biomarker development to identify patient subsets most likely to benefit from hedgehog pathway inhibition
  • Sequencing strategies incorporating this compound in the treatment pathway to maximize clinical benefit
  • Quality-of-life assessments specifically focused on transfusion reduction and its impact on patient-reported outcomes

As the treatment landscape for AML continues to evolve, this compound maintains a niche role in the management of older and unfit patients, particularly through its potential to reduce transfusion dependence and improve hematological function [5].

References

Managing Glasdegib muscle spasms and cramps

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation and Incidence

Musculoskeletal adverse reactions are a known class effect of Hedgehog pathway inhibitors [1]. The table below summarizes the key clinical data on muscle-related adverse events from glasdegib studies.

Adverse Event Incidence (Grade) Clinical Notes Supporting Data
Muscle Spasms Very Common (≥10%) [2] Most frequent musculoskeletal manifestation; may be accompanied by elevated Creatine Phosphokinase (CPK) [3]. Observed in Phase I trials (e.g., 5 of 13 patients) [1].
Musculoskeletal Pain Very Common (≥10%) [2] Includes myalgia (muscle pain), arthralgia (joint pain), and pain in extremity [2]. Reported in 30% of patients in safety analyses [2].
Increased CPK Very Common (≥10%) [2] Laboratory finding indicating muscle damage; reported in 16% of patients in some studies [2] [3]. A Phase I study noted increased blood CPK in 3 of 13 patients [1].

Proposed Mechanism and Pathway

The primary mechanism of action of this compound is the inhibition of the Hedgehog (Hh) signaling pathway by binding to the Smoothened (SMO) receptor [4] [1]. While aberrant Hh signaling is mechanistically linked to cancer progression, the inhibition of this pathway in normal tissues is thought to cause musculoskeletal side effects, though the exact biological pathway leading to muscle spasms is not fully elucidated [1].

The following diagram illustrates the Hedgehog signaling pathway and the site of this compound inhibition:

G cluster_normal Normal Hh Signaling (Ligand Bound) P PTCH1 Receptor S Smoothened (SMO) Receptor P->S Inhibition Released G GLI Transcription Factors S->G Activates T Target Gene Expression G->T H Hedgehog Ligand H->P Binds I This compound (Daurismo) SMO Inhibitor I->S Inhibits

Monitoring and Management Strategies for Clinical Trials

Based on clinical data and prescribing information, the following monitoring and management approaches are recommended for managing this compound-associated muscle spasms in a clinical or research setting.

Strategy Protocol / Action Rationale & Reference
Baseline CPK Monitoring Obtain serum CPK levels before initiating therapy [3]. Establishes a baseline for subsequent comparison.
Symptom-Driven CPK Monitoring Monitor CPK levels as clinically indicated (e.g., if muscle symptoms are reported) [3]. Correlates subjective symptoms with an objective measure of muscle damage.
Weekly CPK & Creatinine Monitoring For patients with musculoskeletal symptoms and CPK elevation >2.5x ULN, obtain CPK and serum creatinine at least weekly until resolution [3]. Closely monitors for potential renal impairment secondary to significant muscle injury (rhabdomyolysis).
Dose Modification Depending on severity, temporary dose interruption, dose reduction, or discontinuation of therapy may be required [3]. Outlined in the prescribing information for managing adverse reactions.
Supportive Care Use of analgesics for pain and other supportive therapies may be employed [5]. Addresses symptom palliation and improves quality of life.

Frequently Asked Questions for Research Professionals

Q1: Are muscle spasms a dose-limiting toxicity (DLT) of this compound? Available data suggests they are not typically a DLT. In a Phase I study in Japanese patients, no DLTs were reported at doses of 25, 50, or 100 mg, despite muscle spasms being a common treatment-related adverse event [1].

Q2: What is the clinical significance of elevated CPK with this compound? Elevated CPK is a laboratory marker of muscle injury. The prescribing information for this compound (Daurismo) mandates specific monitoring and potential dose modification for musculoskeletal adverse reactions with concurrent CPK elevation greater than 2.5 times the upper limit of normal (ULN) to prevent more serious complications [3].

Q3: How do this compound muscle spasms compare with general muscle cramps? While the sensation may be similar, this compound-induced spasms are linked to its specific pharmacodynamic action as a Hedgehog pathway inhibitor [1]. General muscle cramps are often caused by factors like dehydration or electrolyte imbalance [6] [7], which should also be considered and ruled out in study participants.

References

Glasdegib renal toxicity and dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib Dosing in Renal Impairment

The following table summarizes the official recommendations and key findings regarding this compound use in patients with renal impairment:

Renal Function Category Estimated GFR (mL/min) Recommended Dose Adjustment Pharmacokinetic Impact & Monitoring
Mild to Severe Impairment 15 - 89 mL/min No dosage modification recommended. [1] [2] [3] -
Severe Impairment 15 - 29 mL/min No dosage modification recommended. Increased risk of adverse reactions due to increased this compound concentrations. Monitor closely, especially for QTc interval prolongation. [2] [4]

Key Research Findings on Renal Impairment

The dosing recommendations are supported by a dedicated clinical study, the key findings of which are summarized below:

Study Parameter Normal Renal Function (eGFR ≥90 mL/min) Moderate Renal Impairment (eGFR 30-<60 mL/min) Severe Renal Impairment (eGFR <30 mL/min)
Study Reference [5] [6] [5] [6] [5] [6]
AUC∞ (vs. Normal) Reference (100%) 205% (90% CI: 142-295%) 202% (90% CI: 146-281%)
Cmax (vs. Normal) Reference (100%) 137% (90% CI: 97-193%) 120% (90% CI: 77-188%)
Oral Clearance Reference Decreased by ~50% Decreased by ~50%
Conclusion - Similar exposure changes in impairment groups; lower starting dose may not be required. [5] [6] -

Experimental Protocol: PK Study in Renal Impairment

For researchers, the following outlines the methodology from the key study evaluating the impact of renal impairment on this compound pharmacokinetics [5] [6].

  • Study Design: Open-label, parallel-group study (ClinicalTrials.gov: NCT03596567).
  • Participant Groups: Participants were categorized based on eGFR into normal (≥ 90 mL/min), moderate (≥30 to <60 mL/min), or severe (<30 mL/min) renal impairment groups. Participants with normal renal function were matched to the impaired groups for age, weight, and sex.
  • Intervention: A single, oral, 100-mg dose of this compound was administered under fasted conditions.
  • PK Sampling: Blood samples were collected serially up to 120 hours post-dose (pre-dose, and at 0.5, 1, 2, 4, 6, 10, 24, 48, 72, 96, and 120 h).
  • Primary PK Parameters: Area under the plasma concentration-time curve from time zero to infinity (AUC∞) and maximum observed plasma concentration (Cmax).
  • Analysis: Pharmacokinetic exposure parameters were calculated using non-compartmental analysis.

This compound Pathway and Elimination

The following diagram illustrates the Hedgehog signaling pathway targeted by this compound and its primary route of elimination, which is relevant to understanding its pharmacokinetics.

This compound This compound SMO Smoothened (SMO) This compound->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Proliferation & Stem Cell Maintenance Genes GLI->TargetGenes Elimination Drug Elimination Urine Urine Elimination->Urine ~16.5% Feces Feces Elimination->Feces ~19.5% Metabolism Metabolism Elimination->Metabolism CYP3A4 Ptch Ptch Ptch->SMO Inhibits Hh Hh Hh->Ptch

This compound is a Hedgehog (Hh) pathway inhibitor that binds to and inhibits the Smoothened (SMO) protein, thus preventing the activation of downstream GLI transcription factors and the expression of genes involved in cell proliferation and stem cell maintenance [5] [7]. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. In mass balance studies, approximately 16.5% of the administered dose was excreted unchanged in urine and 19.5% in feces [5].

Clinical Management and Monitoring

For healthcare professionals and clinical researchers, consider the following points based on the integrated findings:

  • No Dose Adjustment: Despite the observed ~2-fold increase in systemic exposure (AUC) in patients with moderate and severe renal impairment, the current prescribing information does not recommend a dose reduction [5] [3]. This is based on the totality of safety data suggesting the drug is tolerated at this higher exposure level in this patient population.
  • Enhanced Monitoring is Key: For patients with severe renal impairment (eGFR 15-29 mL/min), it is crucial to monitor for an increased risk of adverse reactions, particularly QTc interval prolongation [2] [4]. This recommendation directly addresses the increased this compound concentrations found in the pharmacokinetic study.
  • Adverse Event Profile: Be aware of the common adverse reactions associated with this compound, which include anemia, fatigue, nausea, musculoskeletal pain, and electrolyte abnormalities, as these may require management to ensure patients can continue therapy [2] [3].

References

Glasdegib exposure-response relationship and safety

Author: Smolecule Technical Support Team. Date: February 2026

Exposure-Response and Safety Data

The following table summarizes the key quantitative relationships between glasdegib exposure and safety endpoints, based on a pooled analysis of clinical trials. "Exposure" in this context refers to the systemic concentration of the drug in the body [1].

Safety Endpoint (AE Cluster Term) Relationship to this compound Exposure Predicted Probability of Highest AE Grade at 100 mg Once Daily [1]
Dysgeusia (altered taste) Statistically significant [1] 11.3%
Muscle spasms Statistically significant; also influenced by patient age [1] 6.7%
Renal toxicity Statistically significant; also influenced by baseline body weight and creatinine clearance [1] 7.7%
QT interval prolonged Statistically significant [1] 2.5%

A critical finding for researchers is that the survival benefit from this compound was not found to be exposure-dependent [1]. This means that increasing drug exposure beyond the level achieved with the standard 100 mg dose is not expected to improve efficacy.

Experimental Protocols for Key Assays

Here are the methodologies for experiments central to investigating this compound.

GLI-Luciferase Reporter Assay

This cell-based assay is used to measure the functional inhibition of the Hedgehog (Hh) pathway.

  • Purpose: To determine the potency of this compound by measuring its ability to inhibit Hedgehog pathway signaling [2].
  • Methodology:
    • Cell Line: Use cells that contain a luciferase reporter gene under the control of a promoter responsive to GLI transcription factors (downstream effectors of the Hh pathway) [2].
    • Stimulation: Stimulate the Hh pathway, often with a ligand or by other means.
    • Treatment: Apply this compound to the cells. In preclinical studies, this compound demonstrated high potency at a concentration of 5 nM in this assay system [2].
    • Measurement: Lyse the cells and measure luminescence. A decrease in luminescence compared to stimulated, untreated controls indicates inhibition of the Hh pathway.
Clinical Trial-Based Exposure-Safety Analysis

This analysis defines the relationship between drug exposure and the incidence of adverse events in a clinical population.

  • Purpose: To model the relationship between this compound exposure and the incidence/severity of specific adverse event cluster terms [1].
  • Methodology:
    • Data Source: Use pharmacokinetic (PK) and safety data from clinical trial participants. One such analysis pooled data from 70 patients receiving single-agent this compound (5-640 mg daily) and 202 patients receiving this compound (100-200 mg daily) in combination with other chemotherapies [1].
    • PK Parameters: Calculate individual this compound exposure metrics (e.g., AUC, C~max~) using population PK methods or non-compartmental analysis.
    • Safety Grading: Grade adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE version 4.03) [1].
    • Statistical Modeling: Use ordinal logistic regression to model the relationship between the increasing this compound exposure and the highest grade of each AE cluster term. Evaluate demographic factors (age, weight, renal function) as potential covariates [1].

Troubleshooting & FAQs for Researchers

Q1: What are the most common adverse events (AEs) I should anticipate in study participants, and how can they be managed?

  • A: The most frequent AEs associated with this compound include diarrhea, nausea, fatigue, decreased appetite, alopecia (hair loss), muscle spasms, and dysgeusia (taste distortion) [2] [3] [4]. These are often manageable with proactive supportive care. For example:
    • Dysgeusia & Nausea: Dietary counseling (e.g., recommending cold foods, using plastic utensils) can help manage taste changes and reduce nausea [3].
    • Muscle Spasms: Educate patients that these are common and usually mild to moderate; ensure they are not related to electrolyte imbalances [3].

Q2: Are there specific patient factors that increase the risk of certain AEs?

  • A: Yes, the exposure-safety analysis identified that:
    • Age can influence the incidence of muscle spasms [1].
    • Low baseline body weight and reduced creatinine clearance are associated with a higher probability of renal toxicity [1]. Monitoring renal function and considering patient demographics is important for risk assessment.

Q3: Is dose adjustment required for patients with hepatic impairment?

  • A: A dedicated Phase I study concluded that no starting dose adjustments are recommended for patients with hepatic impairment [5]. While total plasma exposure was lower in patients with severe impairment, the exposure of unbound (pharmacologically active) this compound was similar across all groups [5].

Pathway & Workflow Diagrams

The following diagrams, created with Graphviz, illustrate the drug's mechanism and a standard treatment protocol.

Diagram 1: Hedgehog Signaling Pathway and this compound Inhibition

This diagram shows the molecular pathway targeted by this compound.

Hh_Pathway Hedgehog Signaling Pathway Hh_Ligand Hedgehog (Hh) Ligand PTCH1 Patched (PTCH) Hh_Ligand->PTCH1 Binds SMO_Inactive Smoothened (SMO) (Inactive) PTCH1->SMO_Inactive Inhibits SMO_Active Smoothened (SMO) (Active) SMO_Inactive->SMO_Active Activates GLI GLI Protein (Inactive) SMO_Active->GLI Processes GLI_Active GLI Activator GLI->GLI_Active Target_Genes Target Gene Transcription GLI_Active->Target_Genes This compound This compound This compound->SMO_Active Inhibits

Diagram 2: Typical Treatment Workflow for this compound + LDAC

This diagram outlines the standard treatment schedule for the approved combination of this compound with Low-Dose Cytarabine (LDAC).

Treatment_Workflow This compound + LDAC Treatment (28-Day Cycle) Glasdegib_Ongoing This compound 100 mg PO Daily (Continuous, all 28 days) Monitor Disease Assessment & Safety Monitoring Glasdegib_Ongoing->Monitor Ongoing LDAC_Cycle Cytarabine (LDAC) 20 mg SC (Days 1-10 only) LDAC_Cycle->Monitor After each cycle Cycle_Structure 28-Day Treatment Cycle Cycle_Structure->Glasdegib_Ongoing Cycle_Structure->LDAC_Cycle

References

Glasdegib drug-drug interactions with CYP3A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib's Key CYP3A4 Interactions at a Glance

The following table summarizes the primary types of CYP3A4-based drug interactions with this compound, their clinical impact, and recommended management strategies.

Interacting Drug Type Clinical Impact on this compound Recommended Management

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Posaconazole) | Increase this compound plasma concentrations. -> Increases risk of adverse reactions, including QTc interval prolongation [1]. | • Consider alternative therapies that are not strong CYP3A4 inhibitors. • Monitor patients for increased risk of adverse reactions, including QTc prolongation [1]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Decrease this compound plasma concentrations. -> May reduce efficacy [1]. | • Avoid co-administration [1]. | | Moderate CYP3A4 Inducers (e.g., Efavirenz) | Decrease this compound plasma concentrations [2]. -> May reduce efficacy [1]. | • Avoid co-administration if possible. • If unavoidable, increase the this compound dose from 100 mg to 200 mg once daily. Resume original dose 7 days after discontinuation of the moderate inducer [1] [2]. |

Quantitative Effects of CYP3A Modulators

This table provides quantitative data on the changes in this compound's pharmacokinetic (PK) parameters when co-administered with CYP3A modulators, based on clinical and modeling studies.

Interacting Drug PK Parameter Change (Geometric Mean Ratio) Study Type
Rifampin (Strong Inducer) [3] AUCinf 70% decrease (Ratio: 29.66%) Clinical DDI Study
Cmax 35% decrease (Ratio: 64.71%) Clinical DDI Study
Efavirenz (Moderate Inducer) [2] AUC 55% decrease (Ratio: 0.45) PBPK Modeling
Cmax 25% decrease (Ratio: 0.75) PBPK Modeling
Ketoconazole (Strong Inhibitor) [3] AUCinf ↑ ~2.3-fold Clinical DDI Study (Referenced)

Experimental & Clinical Protocol Insights

For researchers designing studies or troubleshooting data, understanding the foundational evidence is key.

  • Clinical DDI Study with Rifampin: A pivotal open-label, fixed-sequence study in healthy volunteers established the quantitative impact of a strong inducer. Subjects received a single 100 mg oral dose of this compound alone, and then again after pre-treatment with 600 mg rifampin once daily for 11 days. PK analysis showed the dramatic reductions in AUC and Cmax, confirming CYP3A4's major role in this compound clearance [3].
  • PBPK Modeling for Moderate Inducers: A physiologically based pharmacokinetic (PBPK) model was developed and verified using clinical data from studies with ketoconazole (inhibitor) and rifampin (inducer). This verified model was then used to simulate the interaction with the moderate inducer efavirenz, in lieu of a dedicated clinical study. The model's prediction of a significant exposure drop supported the label recommendation to double the this compound dose with moderate inducers [2].

Key Mechanisms & Clinical Considerations for a Research Audience

  • Primary Metabolic Pathway: this compound is primarily metabolized in the liver by CYP3A4, with minor contributions from CYP2C8 and UGT1A9 [4] [5]. This makes its exposure highly susceptible to modulation by drugs that inhibit or induce these enzymes.
  • QTc Prolongation Risk: A critical safety concern. The increase in this compound exposure caused by strong CYP3A4 inhibitors can elevate the risk of QTc interval prolongation [1]. This risk is compounded when this compound is used with other QTc-prolonging drugs, which should be avoided or used with extreme caution and monitoring [1] [6].
  • Dose Modification for Inducers: The recommendation to double the dose to 200 mg daily with moderate inducers is directly supported by PBPK modeling, which predicted this adjustment would counteract the exposure loss [2]. This is a crucial practical consideration for clinical trial designs involving such comedications.

Metabolic Pathway and Clinical Decision Flow

The following diagram illustrates this compound's metabolic pathway and the clinical decisions triggered by CYP3A4 interactions:

Glasdegib_DDI This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolites Metabolites CYP3A4->Metabolites StrongInhibitor StrongInhibitor StrongInhibitor->CYP3A4  Inhibits Action1 Monitor for QTc prolongation and other adverse events StrongInhibitor->Action1 ModerateInducer ModerateInducer ModerateInducer->CYP3A4  Induces Action2 Double this compound dose to 200 mg Resume 100 mg, 7 days post-discontinuation ModerateInducer->Action2 StrongInducer StrongInducer StrongInducer->CYP3A4  Induces Action3 Avoid co-administration StrongInducer->Action3

References

Glasdegib dose reduction guidelines and strategies

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib Dose Modification Guidelines

The following table outlines the recommended dose adjustments for specific adverse reactions. The standard starting dose is 100 mg taken orally once daily [1].

Adverse Reaction Severity / Criteria Recommended Action(s)
QTc Prolongation [1] QTc > 500 ms Interrupt therapy. Resume at a reduced dose of 50 mg once daily when QTc returns to within 30 ms of baseline or ≤ 480 ms. Monitor ECGs weekly for 2 weeks after resolution.
QTc prolongation with life-threatening arrhythmia Permanently discontinue therapy.
Hematologic Toxicity [1] Platelets < 10 GI/L for > 42 days in the absence of disease Permanently discontinue this compound and low-dose cytarabine.
Neutrophil count < 0.5 GI/L for > 42 days in the absence of disease Permanently discontinue this compound and low-dose cytarabine.
Nonhematologic Toxicity [1] Grade 3 Interrupt this compound and/or chemotherapy until symptoms reduce to Grade 1 or baseline. Resume this compound at the same dose or at a reduced dose of 50 mg.
Grade 4 Permanently discontinue this compound and low-dose cytarabine.

Management Workflow for Adverse Reactions

The diagram below illustrates the decision-making process for managing adverse events requiring dose modification.

Start Patient on this compound 100mg QD Assess Assess for Adverse Events (AEs) Start->Assess Decision1 Type of Adverse Event? Assess->Decision1 HemeTox Hematologic Toxicity Decision1->HemeTox NonHemeTox Nonhematologic Toxicity Decision1->NonHemeTox QTcProlong QTc Prolongation Decision1->QTcProlong CheckHeme Check Duration: Platelets <10 GI/L or Neutrophils <0.5 GI/L for >42 days (absence of disease) HemeTox->CheckHeme HemeAction Permanently Discontinue This compound & Chemo CheckHeme->HemeAction CheckGrade Grade the Toxicity NonHemeTox->CheckGrade Grade3 Grade 3 CheckGrade->Grade3 Grade4 Grade 4 CheckGrade->Grade4 ActionGrade3 Interrupt Therapy Resume at 100mg or Reduced Dose of 50mg Grade3->ActionGrade3 ActionGrade4 Permanently Discontinue This compound & Chemo Grade4->ActionGrade4 CheckQTc Check ECG Severity QTcProlong->CheckQTc QTc500 QTc > 500 ms CheckQTc->QTc500 QTcArrhythmia Life-threatening Arrhythmia CheckQTc->QTcArrhythmia ActionQTc500 Interrupt Therapy Resume at 50mg QD when QTc recovers QTc500->ActionQTc500 ActionQTcArrhythmia Permanently Discontinue QTcArrhythmia->ActionQTcArrhythmia

Concomitant Drug Interactions & Dose Adjustments

This compound is sensitive to drug interactions that may necessitate preemptive dose changes, not just reductions.

Interacting Drug Class Effect on this compound Recommended Dose Strategy
Strong/Moderate CYP3A4 Inducers [1] Decreased plasma concentration (reduced efficacy) Avoid concomitant use. If a moderate inducer must be used, increase this compound dose to 200 mg once daily (if taking 100 mg) or 100 mg once daily (if taking 50 mg). Resume previous dose 7 days after discontinuing the inducer.
Strong CYP3A4 Inhibitors [1] [2] Increased plasma concentration (increased risk of adverse reactions/QTc prolongation) Consider alternative therapies. If co-administration is unavoidable, monitor patients closely for adverse reactions, including QTc prolongation.
Drugs that Prolong QTc [1] [2] Increased risk of QTc interval prolongation Avoid co-administration. If unavoidable, monitor ECGs and electrolytes more frequently.

Laboratory Monitoring Protocol for this compound Treatment

Adherence to a strict monitoring schedule is critical for the timely detection of adverse events and guiding dose modifications [1].

Assessment Baseline (Pre-treatment) During Treatment
Cardiac (ECG) Yes At approx. 1 week after initiation, then once monthly for the next 2 months. More frequent monitoring if risk factors exist.
Hematology (CBC) Yes At least weekly for the first month.
Electrolytes & Renal Function Yes Prior to initiation, at least weekly for the first month, then once monthly.
Hepatic Function Yes Not specified in sources, but standard practice is periodic monitoring.
Serum Creatine Kinase (CK) Yes As clinically indicated if muscle symptoms are reported.

Frequently Asked Questions (FAQs) for Clinical Scenarios

Q1: What should be done if a patient vomits after taking a dose of this compound? A: Do not administer a replacement dose. The patient should wait and take the next scheduled dose at its usual time [1] [3].

Q2: How should a missed dose be managed? A: If a dose is missed or not taken at the usual time, it should be taken as soon as possible, provided it is at least 12 hours before the next scheduled dose. The normal schedule should be resumed the following day. Two doses should never be taken within 12 hours [1].

Q3: Are there special handling instructions for this drug? A: Yes. The tablets should not be split, divided, or crushed [1]. Because the drug can potentially harm a developing fetus, pregnant women or women who may become pregnant should not handle the tablets or breathe the dust from them [3].

Q4: What is the clinical evidence supporting dose reduction in practice? A: Dose modifications are a common and expected part of managing this compound therapy. A real-world study noted that outcomes were achieved with this compound, implying that dose adjustments used in clinical practice effectively manage toxicity while maintaining treatment benefit [4]. Furthermore, a broader landscape analysis of oncology drugs found that dose modifications and interruptions are frequent strategies for managing adverse events with targeted therapies [5].

References

Glasdegib adverse event management in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile and Management

The table below summarizes the common adverse events (AEs) associated with Glasdegib in combination with low-dose cytarabine (LDAC), based on the pivotal BRIGHT AML 1003 trial [1].

Adverse Event All Grades (%) Grade 3-4 (%) Management Recommendations
Hematologic Toxicities
Anemia 45.2 41.7 Monitor CBC regularly; transfuse as per institutional guidelines.
Febrile Neutropenia 35.7 35.7 Monitor for signs of infection; initiate prophylactic antibiotics and growth factors per protocol.
Thrombocytopenia 31.0 31.0 Monitor for bleeding; provide platelet transfusions as needed.
Gastrointestinal Toxicities
Nausea 35.7 2.4 Administer prophylactic antiemetics.
Decreased Appetite 33.3 3.6 Provide nutritional support and consider appetite stimulants.
Diarrhea 27.4 4.8 Provide supportive care with antidiarrheal agents; ensure hydration.
Constipation 25.0 1.2 Encourage hydration and use of stool softeners or laxatives.
Dysgeusia (Taste Disturbance) 25.0 0 Provide dietary counseling.
Other Toxicities
Fatigue 31.0 14.3 Manage with dose delays/modifications and supportive care.
Pneumonia 28.6 16.7 Monitor for respiratory symptoms; treat with appropriate antibiotics.
Pyrexia 27.4 2.4 Evaluate for infectious etiology; manage with antipyretics.
Peripheral Edema 26.2 0 Manage with supportive care such as diuretics if necessary.
Laboratory Abnormalities
QTc Prolongation ~5% ( > 500 ms) [1] Monitor ECG and electrolytes at baseline and during treatment.

A subsequent meta-analysis of this compound combined with various chemotherapy regimens reported similar AE profiles, with the most common non-hematologic AEs being nausea (47%), vomiting (32%), and QTc prolongation (44%) [2].

This compound Mechanism of Action

The following diagram illustrates the Hedgehog signaling pathway and this compound's targeted mechanism of action, which is foundational to understanding both its efficacy and some toxicity profiles.

G cluster_pathway Hedgehog Signaling Pathway PTC Patched (PTCH) SMO Smoothened (SMO) PTC->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Signal Transduction TargetGenes Target Gene Expression (e.g., in cell survival) GLI->TargetGenes Hedgehog Hedgehog Ligand Hedgehog->PTC Binds to & inactivates This compound This compound This compound->SMO Inhibits

Frequently Asked Questions for Clinical Trial Management

Q1: What are the key monitoring requirements for patients on a this compound trial protocol?

  • Hematologic Monitoring: Perform complete blood counts (CBC) with differential frequently, as myelosuppression (anemia, thrombocytopenia, febrile neutropenia) is very common [1].
  • Cardiac Monitoring: Obtain electrocardiograms (ECGs) to monitor the QTc interval at baseline, during treatment, and in response to any dose changes. Manage concomitant medications that may prolong QTc [1].
  • Renal and Hepatic Function: Assess renal and hepatic function at baseline and periodically during treatment, as these can impact drug metabolism and clearance.

Q2: What are the recommended dose modification guidelines for common AEs? For Grade 3 or higher non-hematologic toxicities:

  • Interrupt this compound until the AE improves to at least Grade 1.
  • Restart this compound at a reduced dose of 50 mg daily once the event has resolved [1].
  • The LDAC component can typically be continued, though a dose reduction (e.g., to 10-15 mg twice daily) may also be considered.
  • Permanently discontinue this compound for life-threatening toxicity or recurrence of severe toxicity after dose reduction [1].

Q3: How does the safety profile of this compound combination therapy compare across different chemotherapeutic backbones? A meta-analysis showed that the incidence of specific AEs varies with the combination regimen [2]. For instance, the rate of QTc prolongation was notably high (44%) when this compound was combined with various chemotherapies. The combination with azacitidine was associated with a lower median overall survival (10.4 months) compared to the combination with intensive chemotherapy (cytarabine and daunorubicin, 17.6 months), which may inform risk-benefit assessments during trial design [2].

Q4: What is the clinical efficacy that provides context for managing these AEs? In the pivotal Phase 2 trial (BRIGHT AML 1003) that supported the drug's approval:

  • This compound + LDAC demonstrated a median Overall Survival of 8.3 months, compared to 4.9 months with LDAC alone (Hazard Ratio: 0.51) [3] [1].
  • The overall response rate was 26.9% in the this compound + LDAC arm versus 5.4% in the LDAC alone arm for patients with AML [1]. It is important to note that a subsequent Phase 3 trial (BRIGHT AML 1019) did not meet its primary survival endpoint when this compound was added to intensive chemotherapy or azacitidine, highlighting that the established benefit is specifically for the this compound + LDAC combination in an unfit-for-intensive-chemotherapy population [4].

References

Glasdegib treatment duration and response assessment

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Duration & Clinical Trial Data

The treatment schedule for glasdegib is consistent across regimens, but the duration varies significantly based on the combination therapy and patient response. The data from key clinical trials is summarized in the table below.

Table 1: this compound Treatment Protocols and Duration in Clinical Trials

Combination Therapy This compound Dosing Combination Drug Dosing Median Treatment Duration (Cycles) Recommended Assessment Point Clinical Trial Identifier & Reference
Low-Dose Cytarabine (LDAC) [1] [2] [3] 100 mg orally, once daily, continuously in 28-day cycles 20 mg subcutaneously, twice daily, on days 1-10 of each 28-day cycle [1] [2] 2.7 months (~3 cycles) [3] After 6 cycles [2] BRIGHT AML 1003 (NCT01546038) [1]

| Cytarabine & Daunorubicin (7+3) [4] | 100 mg orally, once daily, from Day -3, continuously | Cytarabine: 100 mg/m² IV, Days 1-7 Daunorubicin: 60 mg/m² IV, Days 1-3 [4] | Not explicitly stated | Per protocol assessments post-induction and consolidation [4] | BRIGHT AML 1003 (NCT01546038) [4] | | Azacitidine [5] | 100 mg orally, once daily, continuously in 28-day cycles | 75 mg/m² SC/IV, for 7 days of each 28-day cycle [5] | Not explicitly stated | After at least 6 cycles [5] | BRIGHT AML 1019 (NCT03416179) [5] |

Response Assessment & Key Efficacy Data

Treatment response should be evaluated using standardized International Working Group (IWG) or European LeukemiaNet (ELN) criteria [1] [5]. Key bone marrow and peripheral blood assessments are crucial.

Table 2: Efficacy Outcomes from the BRIGHT AML 1003 Trial (this compound + LDAC vs LDAC alone) [1] [2] [3]

Efficacy Endpoint This compound + LDAC (n=78) LDAC alone (n=38) P-value
Complete Remission (CR) Rate 19.2% 2.6% 0.015
Overall Response Rate (ORR) 26.9% 5.4% Not reported
Median Overall Survival (OS) 8.8 months 4.9 months 0.0004 (HR=0.51)
Median OS (Patients not achieving CR) 5.0 months 4.1 months 0.0182 (HR=0.63)

A post-hoc analysis of the BRIGHT AML 1003 trial revealed that patients receiving this compound + LDAC who did not achieve CR still showed clinical benefit, including improved survival and higher rates of hematologic recovery compared to LDAC alone [1]. This suggests the drug's activity may extend beyond simply inducing remission.

Troubleshooting Common Scenarios

Here are answers to frequently encountered issues:

  • Issue: A patient has not achieved CR after 3 cycles. Should treatment be discontinued?

    • Guidance: Continued treatment may be warranted. Clinical data shows that patients without CR can still derive a significant overall survival benefit from this compound + LDAC compared to LDAC alone [1]. Furthermore, some patients achieved their first response after 6 cycles of therapy [1]. Decisions should be based on overall clinical benefit and tolerability, not solely on CR status.
  • Issue: Management of adverse events (AEs) requiring dose modification.

    • Guidance: For Grade 3 or higher AEs, interrupt this compound until the event improves to at least Grade 1. This compound can then be restarted at a reduced dose of 50 mg once daily [2]. The companion chemotherapy (e.g., cytarabine) can be continued at the same dose or also reduced per investigator judgment. Recurrence of severe toxicity should lead to permanent discontinuation of this compound [2].
  • Issue: The phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. How does this impact the understanding of this compound?

    • Guidance: This is a critical finding for researchers. The phase 3 trial (NCT03416179) showed that adding this compound to either intensive chemotherapy (cytarabine/daunorubicin) or non-intensive chemotherapy (azacitidine) did not significantly improve overall survival compared to placebo [5]. This indicates that the efficacy of this compound is highly regimen-dependent and is currently confirmed and approved only in combination with LDAC for a specific patient population [5].

Mechanism of Action: Hedgehog Pathway

This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It acts by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein [2] [6] [7]. The following diagram illustrates this pathway and the drug's site of action.

G cluster_normal Normal Hedgehog Signaling cluster_inhibited With this compound Inhibition PTCH1 PTCH1 Receptor (Patched) SMO1 SMO Receptor (Smoothened) PTCH1->SMO1 Inhibits GLI1 GLI Transcription Factors (Inactive) SMO1->GLI1 No Activation TargetGenes1 Target Gene Transcription (OFF) GLI1->TargetGenes1 No Transcription HH Hedgehog (HH) Ligand HH->PTCH1 Binds to PTCH2 PTCH1 Receptor (Patched) SMO2 SMO Receptor (Smoothened) PTCH2->SMO2 Inhibits GLI2 GLI Transcription Factors (Inactive) SMO2->GLI2 No Activation TargetGenes2 Target Gene Transcription (OFF) GLI2->TargetGenes2 No Transcription Drug This compound Drug->SMO2 Inhibits HH2 Hedgehog (HH) Ligand HH2->PTCH2 Binds to

In AML, aberrant Hh signaling contributes to the maintenance and survival of leukemic stem cells (LSCs). By inhibiting SMO, this compound blocks downstream GLI-mediated transcription, disrupting LSC self-renewal and potentially sensitizing them to chemotherapy [2] [7].

References

Optimizing Glasdegib therapy in comorbid patients

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib: Pharmacology & Clinical Application

The table below summarizes the core information on this compound's use, mechanism, and key clinical trial results.

Aspect Details
Indication Newly diagnosed Acute Myeloid Leukemia (AML) in adults ≥75 years or with comorbidities precluding intensive induction chemotherapy [1] [2].
Approved Regimen In combination with Low-Dose Cytarabine (LDAC) [1] [3].
Mechanism of Action Potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. It binds to and inhibits the Smoothened (SMO) transmembrane protein [1] [2] [4].
Role in AML The Hh pathway is implicated in leukemic stem cell survival. Inhibition chemosensitizes cells and reduces resistance [1] [3].

| Key Efficacy Data (vs LDAC) | Overall Survival (OS): 8.3 months vs 4.9 months (Hazard Ratio, 0.51) [1]. Overall Response Rate (ORR) in AML: 26.9% vs 5.4% [1]. | | Phase 3 Trial Outcome | The subsequent Phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. Adding this compound to intensive or non-intensive chemotherapy (azacitidine) did not significantly improve OS versus placebo [5]. |

Pharmacokinetics & Dosing

For your experimental designs, the following pharmacokinetic and dosing data is essential.

Parameter Details
Recommended Dosage 100 mg orally once daily continuously, in combination with LDAC (20 mg subcutaneously twice daily, days 1-10 of a 28-day cycle) [1] [3].
Dose Modification For Grade 3+ adverse events, interrupt and restart at a reduced dose of 50 mg daily upon improvement [1].
Bioavailability ~77% in fasted state [1].
Half-life ~17.4 hours; steady state reached after 8 days [1] [2].
Protein Binding High (91%) [2].
Metabolism Primarily by CYP3A4, with minor contributions from CYP2C8 and UGT1A9 [2].
Route of Elimination Feces (42%) and urine (49%) [2].

Troubleshooting Common Experimental & Clinical Challenges

This FAQ section addresses specific issues you might encounter in research and development.

Q1: What are the critical drug-drug interactions to manage in preclinical and clinical studies?

Managing drug interactions is crucial for patient safety and trial integrity. Key considerations are outlined in the table below.

Interacting Drug Class Effect on this compound Recommendation

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Increase this compound plasma concentration, raising the risk of adverse reactions and QTc prolongation [6]. | Consider alternative therapies. If co-administration is necessary, monitor patients closely for toxicity [6]. | | Strong/Moderate CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Decrease this compound plasma concentration, potentially reducing efficacy [6]. | Avoid concomitant use. If a moderate inducer must be used, increase the this compound dose [6]. | | QTc Prolonging Drugs (e.g., certain antiarrhythmics, antibiotics) | Increased risk of QTc interval prolongation and ventricular arrhythmias [6]. | Avoid co-administration if possible. If unavoidable, implement more frequent ECG monitoring [6]. |

Q2: What is the recommended protocol for monitoring and managing QTc prolongation?

  • Baseline Assessment: Obtain ECGs and electrolytes in all patients. Exclude individuals with baseline QTc >470 ms or a history of long QT syndrome from therapy [6].
  • Ongoing Monitoring: Monitor ECGs and electrolytes during treatment. Increased frequency is recommended for patients with heart failure, electrolyte abnormalities, or those on other QTc-prolonging drugs [1] [6].
  • Action Protocol: Interrupt this compound if QTc increases to >500 ms. Permanently discontinue if QTc prolongation >500 ms recurs or if it occurs with signs/symptoms of life-threatening arrhythmia [6].

Q3: Which adverse events most frequently lead to dose adjustments, and how should they be managed?

The most common adverse reactions (incidence ≥20%) are anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, edema, thrombocytopenia, nausea, dyspnea, decreased appetite, dysgeusia, mucositis, constipation, and rash [6].

For Grade 3 or higher adverse events, the recommended protocol is:

  • Interrupt both this compound and LDAC until the event improves to Grade ≤1 [1].
  • Restart this compound at a reduced dose of 50 mg daily. LDAC can be continued at 20 mg twice daily or reduced to 10-15 mg twice daily [1].
  • Permanently discontinue this compound (while potentially continuing LDAC) if the toxicity recurs [1].

Hedgehog Pathway & Experimental Workflow

The following diagram illustrates the Hedgehog signaling pathway and this compound's mechanism of action, which is central to its therapeutic effect.

G Hh_Ligand Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Receptor Hh_Ligand->PTCH1 Binds to SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inactive state GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression (Cell Proliferation, Stem Cell Maintenance) GLI->TargetGenes Translocate to nucleus & modulate This compound This compound (SMO Inhibitor) This compound->SMO Inhibits

References

Glasdegib versus venetoclax combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Regimen Reported Overall Survival (Median) Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) Key Safety Considerations

| Glasdegib + Low-Dose Cytarabine (LDAC) [1] [2] | 6.9 months (Real-World); Comparable to VEN+LDAC in adjusted analysis [1] [3] [4] | CR/CRi/MLFS/PR: 50.0% (Real-World) [1] | Different safety profile versus venetoclax; considered in clinical decisions [5] [3] | | Venetoclax + Azacitidine (AZA) [6] [2] | Significantly improved vs. AZA monotherapy [6] | CR/CRi rate significantly greater than Aza monotherapy (RR: 2.42) [6] | Higher incidence of febrile neutropenia and gastrointestinal toxicity (e.g., diarrhea, nausea, vomiting) vs. monotherapy [6] | | Venetoclax + LDAC [6] [2] | Significantly improved vs. LDAC monotherapy [6] | CR/CRi rate significantly greater than LDAC monotherapy (RR: 2.57) [6] | Higher incidence of gastrointestinal toxicity (e.g., constipation, diarrhea, nausea, vomiting) vs. LDAC monotherapy [6] |

Mechanisms of Action and Experimental Data

The two therapies work through entirely distinct biological pathways, which is a key consideration for their application in different patient contexts or research directions.

This compound: Hedgehog Pathway Inhibition

This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It works by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway. Inhibition of SMO prevents the activation of the GLI family of transcription factors, which are crucial for the maintenance and survival of cancer stem cells [7] [8].

  • Key Experimental Findings: Preclinical studies in chronic myeloid leukemia (CML) models have shown that SMO inhibition via this compound reduces the survival of leukemic stem/progenitor cells, particularly from tyrosine kinase inhibitor (TKI)-nonresponders. When combined with a TKI, it can significantly reduce leukemic engraftment in mouse models, suggesting a powerful strategy for eradicating therapy-resistant cells [8].

The following diagram illustrates the Hedgehog pathway and this compound's mechanism of action:

G Hedgehog Pathway and this compound Inhibition Hedgehog Hedgehog PTCH1 PTCH1 Hedgehog->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI TargetGenes Target Gene Expression (Cell Survival, Stemness) GLI->TargetGenes This compound This compound This compound->SMO Inhibits

Venetoclax: BCL-2 Mediated Apoptosis Promotion

Venetoclax is an oral selective inhibitor of BCL-2, an antiapoptotic protein that is overexpressed in many hematologic cancer cells. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, which then activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the irreversible commitment to caspase-mediated apoptosis [9].

  • Key Experimental Findings: Research in KMT2A-rearranged acute lymphoblastic leukemia (B-ALL) models, a high-risk subtype, has demonstrated that Venetoclax effectively induces BCL-2 dephosphorylation, BAX translocation to mitochondria, and caspase-3 cleavage, leading to apoptosis. Prolonged exposure can lead to upregulation of other antiapoptotic proteins like MCL-1 and BCL-XL, suggesting a potential mechanism of resistance [9]. Furthermore, phenotype-based drug screening in AML reveals that Venetoclax response is highly associated with the differentiation stage of the blast, with immature blasts (FAB M0/1) showing greater sensitivity than more differentiated monocytic cells (FAB M4/5) [10].

The diagram below summarizes the intrinsic apoptosis pathway and how Venetoclax promotes cell death:

G Intrinsic Apoptosis Pathway and Venetoclax Mechanism Venetoclax Venetoclax BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX/BAK Activation BIM->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Apoptosis Apoptosis MOMP->Apoptosis Cytochrome c release Caspase activation

Interpretation and Clinical Context

  • No Statistically Significant Survival Difference: Multiple indirect comparisons and a simulated treatment comparison have found that while this compound+LDAC showed a numerical advantage in overall survival over Venetoclax+LDAC, this difference was not statistically significant [5] [3] [4].
  • Considerations Beyond Efficacy: In the absence of a clear efficacy superiority, the choice between regimens often depends on safety profiles, burden of administration, and patient-specific factors [5] [3] [4]. For instance, Venetoclax combinations are associated with a higher risk of myelosuppression and specific gastrointestinal toxicities [6].
  • Emerging Rankings: A 2025 network meta-analysis ranked AZA+VEN as the most effective regimen for improving OS, with LDAC+this compound also demonstrating promising efficacy, ahead of LDAC+venetoclax [2].

References

Efficacy Outcomes: Glasdegib + LDAC vs LDAC Alone

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Endpoint Glasdegib + LDAC LDAC Alone Treatment Effect Source Study
Median Overall Survival (OS) 8.3 - 8.8 months [1] [2] 4.3 - 4.9 months [1] [2] HR: 0.51 (80% CI: 0.39-0.67); P=0.0004 [2] BRIGHT AML 1003 (Phase II)
Complete Remission (CR) Rate 17.0% - 19.2% [3] [2] 2.3% - 2.6% [3] [2] P < 0.05 [2] BRIGHT AML 1003 (Phase II)
Restricted Mean Q-TWiST (at 20 mos) ~4.0 months longer [1] [4] - Relative Gain: 75% [1] [4] Q-TWiST Analysis

Indication Context: This regimen is approved for newly diagnosed AML in adults aged ≥75 years or who have comorbidities that preclude the use of intensive induction chemotherapy [5] [2]. It is crucial to note that this success in a specific patient population was not replicated in broader AML populations. The subsequent Phase III BRIGHT AML 1019 trial, which tested this compound added to intensive chemotherapy (cytarabine/daunorubicin) or non-intensive azacitidine, failed to meet its primary OS endpoint, showing no significant survival benefit [5] [6].

Experimental Protocol & Methodological Details

For independent verification and research design, here are the key methodologies from the core studies.

BRIGHT AML 1003 Trial Design (Phase II)

This was an open-label, randomized, multicenter study that provided the foundational efficacy data [2].

  • Patient Population: Adults ≥55 years with newly diagnosed AML or high-risk MDS, unsuitable for intensive chemotherapy. Unsuitability was defined by age ≥75, serum creatinine >1.3 mg/dL, severe cardiac disease, or ECOG PS=2 [2].
  • Randomization & Dosing: Patients were stratified by cytogenetic risk and randomized 2:1.
    • Experimental Arm: this compound (100 mg orally, once daily) continuously in 28-day cycles + LDAC (20 mg subcutaneously, twice daily for 10 days per 28-day cycle) [2].
    • Control Arm: LDAC alone on the same schedule [2].
  • Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause [2].
  • Statistical Analysis: OS was analyzed using the Kaplan-Meier method. A stratified log-rank test (one-sided α=0.10) was used for comparison, with a Cox model to estimate the Hazard Ratio (HR) [2].
Q-TWiST Analysis Methodology

The Quality-Adjusted Time Without Symptoms of disease progression or Toxicity (Q-TWiST) analysis was performed on data from the BRIGHT AML 1003 trial to evaluate quality-adjusted survival [1] [4].

  • Partitioning Overall Survival: Patient survival time was divided into three health states:
    • TOX: Time with grade 3+ adverse events prior to disease progression.
    • TWiST: "Good" survival time without symptoms of progression or toxicity.
    • REL: Time after disease progression, relapse, or post-discontinuation due to insufficient response [1].
  • Utility Adjustment: Q-TWiST was calculated by applying utility weights (ranging from 0 to 1, where 1=perfect health) to the mean time in each state and summing them: Q-TWiST = U(TOX)TOX + U(TWiST)TWiST + U(REL)*REL [1].
  • Base Case Analysis: Used utilities of U(TOX)=0.5, U(TWiST)=1.0, and U(REL)=0.5 [1]. Threshold analyses demonstrated that the Q-TWiST benefit was robust across a wide range of utility values [1] [4].

Mechanism of Action: Targeting the Hedgehog Pathway

This compound is an oral, selective inhibitor of the Hedgehog (Hh) signaling pathway, which is mechanistically distinct from cytotoxic chemotherapy. The following diagram illustrates its targeted action.

G Hedgehog Pathway Inhibition by this compound Hh Hedgehog Ligand (Hh) PTCH1 Patched (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inactivates GLI GLI Transcription Factors SMO->GLI Activates Target_Genes Pro-Survival & Stem Cell Maintenance Genes GLI->Target_Genes Transcribes This compound This compound This compound->SMO Inhibits

This inhibition is particularly relevant for targeting leukemia stem cells (LSCs), which are critical for AML initiation and relapse, and are known to have active Hh signaling [7] [2]. By combining this compound with LDAC, the therapy aims to simultaneously target LSCs (via pathway inhibition) and the bulk leukemia population (via cytotoxic chemotherapy) [2].

Interpretation of Clinical Data

  • Overall Survival Benefit: The consistent ~4-month absolute improvement in median OS and a hazard ratio of 0.51 represent a clinically meaningful advancement for a patient population with historically very poor outcomes and limited options [2].
  • Quality-Adjusted Survival: The Q-TWiST analysis confirms that the survival benefit is not achieved at the expense of quality of life. Most of the extra survival time is "good quality" time (TWiST), supporting a favorable risk-benefit profile [1] [4].
  • Benefit Beyond CR: A post-hoc analysis revealed that patients who did not achieve a Complete Remission still derived a significant survival benefit from the this compound+LDAC combination (HR=0.63), suggesting the drug's activity may extend beyond conventional cytotoxic response metrics, potentially through LSC suppression [3].

References

Glasdegib complete remission rates in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Complete Remission Rates in Clinical Trials

The table below summarizes the key efficacy outcomes for glasdegib + LDAC from the pivotal BRIGHT AML 1003 trial and real-world studies, alongside data for a common alternative regimen, Venetoclax + HMA [1] [2] [3].

Regimen Trial Setting / Type Patient Population Complete Remission (CR) Rate CR + CRi Rate Median Overall Survival
This compound + LDAC Phase 2 Randomized (BRIGHT AML 1003) [1] [2] Newly diagnosed AML, unfit for intensive chemo (n=78) 17.0% (13/76) 19.2% (CR+CRi) 8.8 months
LDAC Alone (Control Arm) Phase 2 Randomized (BRIGHT AML 1003) [1] [2] Newly diagnosed AML, unfit for intensive chemo (n=38) 2.6% (1/38) 2.6% (CR+CRi) 4.9 months
This compound + LDAC Real-World Study [3] Treated in US community practices (n=50) - 50.0% (CR+MLFS+PR)* 6.9 months
Venetoclax + HMA Real-World Study [3] Treated in US community practices (n=83) - 51.8% (CR+MLFS+PR)* 8.4 months

*CR: Complete Remission; CRi: CR with incomplete hematologic recovery; MLFS: Morphologic Leukemia-Free State; PR: Partial Response. *The real-world study used a composite response rate (CR+MLFS+PR), which is not directly equivalent to the CR+CRi rate from the clinical trial.

Experimental Protocol Details

The primary data for this compound's efficacy comes from the BRIGHT AML 1003 trial (NCT01546038). Here is a detailed breakdown of its methodology [1] [2]:

  • Study Design: A Phase II, randomized, open-label, multicenter study. Patients were stratified by cytogenetic risk and randomized in a 2:1 ratio to receive either this compound + LDAC or LDAC alone.
  • Patient Population: Patients were ≥55 years with newly diagnosed AML or high-risk MDS (RAEB-2 per WHO 2008 criteria) and were unsuitable for intensive chemotherapy. Unsuitability was defined by at least one of: age ≥75 years, serum creatinine >1.3 mg/dL, severe cardiac disease, or ECOG Performance Status of 2.
  • Treatment Regimen:
    • This compound + LDAC arm: this compound 100 mg was administered orally once daily continuously in 28-day cycles. LDAC 20 mg was administered subcutaneously twice daily for 10 days every 28 days.
    • LDAC alone arm: LDAC was administered as above.
  • Primary Endpoint: Overall Survival (OS).
  • Response Assessment: Treatment response was assessed based on the International Working Group (IWG) response criteria for AML. Bone marrow samples were collected at screening, on cycle 3 day 1, every third cycle thereafter, upon initial hematologic recovery, and at the end of treatment.
    • CR Definition: <5% blasts in the bone marrow, absence of extramedullary disease, absolute neutrophil count ≥1000/μL, platelet count ≥100,000/μL, and independence from red blood cell and platelet transfusions.
    • CRi Definition: Met all CR criteria except for residual neutropenia (<1000/μL) or thrombocytopenia (<100,000/μL).

Mechanism of Action: Hedgehog Pathway Inhibition

This compound is an oral, selective inhibitor of the Smoothened (SMO) receptor, which is a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is typically dormant in adults but can be reactivated in certain cancers, including AML [4] [2].

In AML, the Hedgehog pathway is critical for the survival and self-renewal of leukemia stem cells (LSCs), which are thought to be responsible for disease initiation, relapse, and resistance to chemotherapy. By inhibiting SMO, this compound disrupts the Hh signaling cascade, reducing the population of LSCs and enhancing the sensitivity of leukemia cells to chemotherapy like LDAC [2].

The following diagram illustrates this targeted mechanism using DOT language:

G cluster_0 Hedgehog Pathway (Inactive State) cluster_1 Hedgehog Pathway (Active in AML) PTCH PTCH Receptor SMO Smoothened (SMO) PTCH->SMO Suppresses SMO_active Smoothened (SMO) PTCH->SMO_active Stops suppressing GLAS This compound GLAS->SMO_active Inhibits CASCADE Hh Signaling Cascade (GLI transcription factors) LSC Leukemia Stem Cell (LSC) Survival & Self-Renewal CASCADE->LSC Promotes Hh Hedgehog (Hh) Ligand Hh->PTCH Binds to SMO_active->CASCADE Activates

Interpretation and Context for Professionals

  • Significance of CR Data: The near seven-fold improvement in CR rate (17.0% vs. 2.6%) with this compound + LDAC over LDAC alone established the combination as a viable treatment option for a patient population with historically poor outcomes [2].
  • Clinical Benefit Beyond CR: A post-hoc analysis of the BRIGHT AML 1003 trial revealed that patients who did not achieve CR still derived a clinical benefit from this compound + LDAC, showing significantly improved overall survival compared to those treated with LDAC alone (HR=0.63). This suggests the drug's activity against LSCs may provide disease-stabilizing benefits even in the absence of formal remission [1].
  • Real-World Performance: Real-world evidence shows that this compound is used effectively in community oncology practices. While cross-trial comparisons require caution, the real-world outcomes are generally consistent with the efficacy demonstrated in the pivotal clinical trial [3].

References

Glasdegib clinical benefits in non-responders analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Clinical Benefit in Non-Responders

Outcome Measure Glasdegib + LDAC LDAC Alone P-value / Notes
Overall Survival (OS)
Median OS (months) 5.0 4.1
Hazard Ratio (HR) 0.63 (95% CI: 0.41–0.98) - P = 0.0182 [1]
Hematologic Recovery
Durable ANC ≥ 1000/μL 45.6% 35.5% [1]
Durable Platelets ≥ 100,000/μL 29.8% 9.7% [1]
Durable Hemoglobin ≥ 9 g/dL 54.4% 38.7% [1]
Transfusion Independence
≥ 8 consecutive weeks 15.0% 2.9% [1]

Experimental Methodology

The data presented above are derived from a post-hoc analysis of the BRIGHT AML 1003 trial (ClinicalTrials.gov, NCT01546038) [2] [1].

  • Study Design: The parent study was an open-label, randomized, multicenter, phase 2 study. Patients were randomized 2:1 to receive either this compound (100 mg orally, once daily) in combination with LDAC (20 mg subcutaneously twice daily, days 1-10 of a 28-day cycle) or LDAC alone [1].
  • Patient Population: The analysis focused on the 116 patients with AML (this compound+LDAC, n=78; LDAC alone, n=38). Patients were aged ≥55 years with newly diagnosed AML and were ineligible for intensive chemotherapy due to factors such as age ≥75 years, serum creatinine >1.3 mg/dL, severe cardiac disease, or ECOG performance status of 2 [2] [1].
  • Outcome Assessments:
    • Response Criteria: CR and CRi were assessed based on International Working Group (IWG) response criteria for AML [1].
    • Hematologic Recovery: Assessed as the proportion of patients achieving durable recovery of blood counts, defined as maintaining the specified levels (e.g., ANC ≥1000/μL) for the longest non-missing post-baseline period while on treatment [1].
    • Transfusion Independence: Defined as ≥8 consecutive weeks without RBC and/or platelet transfusions during the treatment period [1].
  • Statistical Analysis: Overall survival was estimated using the Kaplan-Meier method and compared between arms using a hazard ratio from a Cox proportional hazards model. Other endpoints were summarized descriptively [1].

Mechanistic Rationale

The clinical benefits observed in non-responders are hypothesized to be linked to this compound's mechanism of action. The following diagram illustrates the Hedgehog signaling pathway and how this compound targets it.

G Hh Hedgehog (Hh) Ligand Ptch Patched (Ptch) Hh->Ptch Binds SMO Smoothened (SMO) Ptch->SMO Inhibits (No Hh) Gli Gli Transcription Factors SMO->Gli Activates (No Inhibition) TargetGenes Target Gene Expression Gli->TargetGenes This compound This compound This compound->SMO Inhibits

This compound is an oral, small-molecule inhibitor of the Smoothened (SMO) receptor, which selectively inhibits the Hedgehog signaling pathway [1]. This pathway is crucial in the maintenance and survival of leukemic stem cells (LSCs) but is largely silent in normal adult hematopoiesis [2] [1]. By targeting LSCs, this compound may exert a clinical effect that is distinct from and complementary to the cytoreductive action of chemotherapy, potentially leading to improved survival and hematologic function even without achieving formal CR [2] [1].

Interpretation & Context for Researchers

  • Clinical Meaning of Benefits: The data suggest that the OS benefit with this compound+LDAC is not solely driven by the small subset of patients who achieve CR. The significant improvements in hematologic recovery and transfusion independence in non-responders indicate a positive effect on the bone marrow microenvironment and functional health status [2] [1].
  • Quality-of-Life (Q-TWiST) Analysis: A separate quality-adjusted survival analysis of the BRIGHT AML 1003 trial found that this compound+LDAC provided 4.0 more months of quality-adjusted time (Q-TWiST) compared to LDAC alone. This supports that the additional survival time is spent in relatively "good" health [3].
  • Important Later-Stage Trial Results: It is critical to note that the subsequent phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. The addition of this compound to either intensive chemotherapy (cytarabine/daunorubicin) or non-intensive chemotherapy (azacitidine) did not significantly improve overall survival compared to placebo in patients with untreated AML [4]. This indicates that the benefits of this compound may be specific to the LDAC combination in an unfit patient population.

References

Glasdegib comparative effectiveness with hypomethylating agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Efficacy Data

The table below summarizes key efficacy outcomes from clinical studies for different low-intensity AML treatments.

Treatment Regimen Median Overall Survival (Months) Complete Remission (CR) Rate Key Supporting Trial / Analysis
Azacitidine + Venetoclax (AZA+VEN) [1] [2] [3] 14.7 36.7% VIALE-A (Phase 3)
Glasdegib + Low-Dose Cytarabine (LDAC) [4] [3] [5] 8.3 - 8.8 17.0% BRIGHT AML 1003 (Phase 2)
LDAC alone [4] [5] 4.3 - 4.9 2.3% BRIGHT AML 1003 (Control Arm)
Azacitidine alone [3] 9.6 17.9% VIALE-A (Control Arm)

Ranking from Network Meta-Analysis: A 2025 systematic review and network meta-analysis ranked therapies for improving overall survival. AZA+VEN was the highest-ranked treatment, followed by LDAC + this compound, and then LDAC + venetoclax [1] [2].

Key Experimental Methodologies

Understanding the design of pivotal trials is crucial for interpreting the data.

  • BRIGHT AML 1003 Trial (this compound + LDAC): This was a phase II, randomized, open-label, multicenter study (NCT01546038) [4].

    • Patients: Adults (≥55 years) with newly diagnosed AML or high-risk MDS unsuitable for intensive chemotherapy [4].
    • Intervention: this compound (100 mg orally, once daily) continuously in 28-day cycles plus LDAC (20 mg subcutaneously, twice daily for 10 days per cycle) versus LDAC alone [4].
    • Primary Endpoint: Overall Survival (OS) [4].
    • Analysis: A stratified Cox proportional hazard model was used to estimate the Hazard Ratio (HR) for OS [4].
  • VIALE-A Trial (Azacitidine + Venetoclax): This was a phase III, randomized, double-blind, placebo-controlled study (NCT02203773) [3].

    • Patients: Adults with newly diagnosed AML who were ≥75 years or had comorbidities precluding intensive chemotherapy [3].
    • Intervention: Azacitidine (75 mg/m² for 7 days) with either venetoclax or placebo [3].
    • Primary Endpoint: Overall Survival (OS) [3].
  • BRIGHT AML 1019 Trial (this compound + Azacitidine): This phase III, randomized, placebo-controlled trial (NCT03416179) tested this compound in combination with azacitidine.

    • Outcome: The addition of this compound did not significantly improve OS compared to azacitidine alone (HR 0.99) [6]. This is a key reason for its lower ranking compared to AZA+VEN.

Mechanisms of Action & Clinical Pathway

The following diagram illustrates the distinct mechanisms of action and the evidence-based clinical context for this compound and HMA+Venetoclax.

cluster_this compound This compound + LDAC Mechanism cluster_ven HMA + Venetoclax Mechanism SMO Smoothened (SMO) Receptor GLI GLI Transcription Factors SMO->GLI Activates LSC Leukemic Stem Cell (LSC) Survival & Maintenance GLI->LSC Promotes Phase3 Phase 3 BRIGHT 1019 No OS benefit with Azacitidine This compound This compound (SMO Inhibitor) This compound->SMO Inhibits Phase2 Phase 2 BRIGHT 1003 OS: 8.8 mo vs 4.9 mo (LDAC) HMA Hypomethylating Agent (HMA) BCL2 BCL-2 Protein (Anti-Apoptotic) HMA->BCL2 Sensitizes Apoptosis Cancer Cell Apoptosis BCL2->Apoptosis Releases pro-apoptotic proteins Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2 Inhibits NMA Network Meta-Analysis 2025 Rank: Below AZA+VEN Context Clinical Context Context->this compound  Supports use with  LDAC, not AZA

Interpretation & Key Insights for Professionals

  • Mind the Evidence Gap: The superior ranking of AZA+VEN over this compound combinations comes from indirect comparisons (network meta-analyses) [1] [2] [7]. No large, head-to-head randomized trials exist, which is the gold standard for confirming comparative efficacy.
  • Consider the Phase III Result: The failure of this compound to improve outcomes when added to azacitidine in the BRIGHT AML 1019 trial is a critical data point [6]. This suggests its benefit may be highly context-dependent and not easily transferable to all low-intensity backbones.
  • Clinical Application: Based on current evidence, azacitidine + venetoclax is generally considered the more effective and standard option for most older or unfit AML patients [3]. This compound + LDAC remains an approved option, particularly where venetoclax-based regimens are not suitable.

References

Glasdegib safety profile comparison with other SMO inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Glasdegib Safety and Efficacy Profile

This compound is an oral SMO inhibitor approved for use in combination with low-dose cytarabine (LDAC) for newly diagnosed acute myeloid leukemia (AML) in patients aged 75 years or older, or those with comorbidities that preclude intensive chemotherapy [1] [2].

The safety and efficacy profile in this setting is summarized in the table below, based on the pivotal BRIGHT AML 1003 trial [3] [4].

Parameter This compound + LDAC LDAC alone
Overall Survival (Median) 8.8 months [4] 4.9 months [4]
Complete Remission (CR) Rate 17.0% - 19.2% [3] [4] 2.3% - 2.6% [3] [4]
Common Adverse Events (AEs) Muscle spasms, anemia, fatigue, hemorrhage, febrile neutropenia, nausea, musculoskeletal pain [3] [2] [4].
Serious Non-hematologic AEs (Grade 3/4) Pneumonia (16.7%), fatigue (14.3%) [4]. Pneumonia (14.6%) [4]
Key Clinical Benefit Survival and hematologic improvement even in patients who did not achieve CR [3]. Limited clinical benefit.

Comparison with Other SMO Inhibitors

A direct, head-to-head clinical trial comparing this compound, sonidegib, and vismodegib has not been conducted. The most relevant comparative data comes from a recent pharmacovigilance study that analyzed real-world safety reports for sonidegib and vismodegib.

The table below summarizes the safety signals identified for sonidegib and vismodegib from the FDA Adverse Event Reporting System (FAERS) database, which can be contrasted with the clinical trial profile of this compound above [5].

Parameter Sonidegib Vismodegib
Primary Indication Locally advanced Basal Cell Carcinoma (BCC) [5] Locally advanced or metastatic BCC [5]
Most Common AEs (Class Effects) Muscle spasms, alopecia, ageusia (loss of taste) [5] Muscle spasms, alopecia, ageusia, dysgeusia (distorted taste), fatigue [5]
Median Time to Onset of AEs 67 days [5] 56 days [5]
Notable Unexpected Safety Signals Triple negative breast cancer, squamous cell carcinoma, complete atrioventricular block [5] Atrophic glossitis, malignant neoplasms of the eye, deafness [5]
  • Shared Class Effects: All three SMO inhibitors share common mechanism-based AEs, particularly muscle spasms, alopecia, and taste disturbances (ageusia/dysgeusia) [5].
  • Different Safety Contexts: this compound's primary safety data comes from an older/unfit AML population receiving combination chemotherapy, where AEs like febrile neutropenia and hemorrhage are more prominent [3] [4]. In contrast, data for sonidegib and vismodegib are derived from BCC patients, highlighting different unexpected signals [5].

Experimental Methodology for Safety Data

The comparative data for sonidegib and vismodegib was generated using a disproportionality analysis of the FAERS database [5]. Here is the core methodology:

  • Data Source: FAERS data from January 2012 to September 2024 [5].
  • Statistical Analysis: Four different algorithms were employed to calculate quantitative safety signals:
    • Reporting Odds Ratio (ROR)
    • Proportional Reporting Ratio (PRR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Multi-item Gamma Poisson Shrinker (MGPS)
  • Signal Detection: An AE was considered a significant signal if it met the thresholds in all four algorithms. This robust method helps identify AEs reported disproportionately often with a specific drug compared to all other drugs in the database [5].

G Start FAERS Database (2012-2024) A1 Data Extraction & Case Selection Start->A1 A2 Apply Disproportionality Analysis Algorithms A1->A2 A3 Signal Strength Assessment (ROR, PRR, BCPNN, MGPS) A2->A3 A4 Identify Significant Safety Signals A3->A4 End Generate Safety Profile for each SMO inhibitor A4->End

Pathway and Clinical Context

The Hedgehog signaling pathway diagram illustrates the shared mechanistic target of these drugs.

G Hh Hedgehog (Hh) Ligand Ptch Patched (PTCH) Hh->Ptch Binds to Smo Smoothened (SMO) (Target of this compound, Sonidegib, Vismodegib) Ptch->Smo Inhibition Released Gli Gli Transcription Factors Smo->Gli Activates TargetGenes Target Gene Transcription (Cell Proliferation & Survival) Gli->TargetGenes

This compound is primarily used in a hematologic malignancy (AML) setting in combination with chemotherapy [1] [4], while sonidegib and vismodegib are used in solid tumors (BCC) [5]. This fundamental difference in clinical context is crucial for interpreting their safety profiles:

  • The AML population is typically older and has more baseline comorbidities.
  • Combination with cytotoxic agents like LDAC alters the AE profile, adding myelosuppression and related risks.

Interpretation Guidance for Professionals

When comparing these profiles, researchers and clinicians should consider:

  • Data Sources: this compound data is from a controlled RCT, while the sonidegib/vismodegib comparison is from a spontaneous reporting system (FAERS), which is hypothesis-generating and cannot establish causality [5].
  • Patient Populations: Safety signals are highly context-dependent. AEs seen in advanced cancer patients may not be solely attributable to the SMO inhibitor.
  • Mechanistic Insights: The shared "class-effect" AEs (muscle spasms, alopecia, taste disorders) are on-target effects of SMO inhibition. Differences in unexpected signals may relate to the tissue context of the primary disease (skin vs. bone marrow).

References

Glasdegib efficacy in secondary versus de novo AML

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Glasdegib + LDAC by AML Type

The following table summarizes the overall survival data from the phase 2 BRIGHT AML 1003 trial, which specifically analyzed outcomes based on whether patients had de novo or secondary AML [1].

Patient Subgroup & Treatment Overall Survival Hazard Ratio (HR) vs. LDAC alone Median Overall Survival
Overall Population [1]
This compound + LDAC (n=78) HR: 0.495 (95% CI: 0.325–0.752); p = 0.0004 8.3 months
LDAC alone (n=38) (Reference) 4.3 months
De novo AML [1]
This compound + LDAC (n=38) HR: 0.720 (95% CI: 0.395–1.312); p = 0.14 6.6 months
LDAC alone (n=18) (Reference) 4.3 months
Secondary AML [1]
This compound + LDAC (n=40) HR: 0.287 (95% CI: 0.151–0.548); p < 0.0001 9.1 months
LDAC alone (n=20) (Reference) 4.1 months

The data indicates that the significant survival benefit of this compound is driven predominantly by its effect in patients with secondary AML, where it reduced the risk of death by over 70% [1].

Key Experimental Protocol: BRIGHT AML 1003 Trial

The data in the table above comes from the pivotal BRIGHT AML 1003 study, an open-label, randomized, multicenter, phase II clinical trial (NCT01546038) [1] [2] [3].

  • Objective: To evaluate the long-term efficacy and safety of this compound + LDAC versus LDAC alone in patients with AML or high-risk myelodysplastic syndrome who were ineligible for intensive chemotherapy [1].
  • Patient Population: Adults aged ≥55 years with newly diagnosed, previously untreated AML. Ineligibility for intensive chemotherapy was defined by at least one of: age ≥75 years, severe cardiac disease, ECOG performance status of 2, or baseline serum creatinine >1.3 mg/dL [1] [2].
  • Study Design: Patients were randomized in a 2:1 ratio to receive:
    • Experimental Arm: this compound (100 mg orally, once daily) plus LDAC (20 mg subcutaneously, twice daily for 10 days, every 28-day cycle) [1].
    • Control Arm: LDAC alone on the same schedule [1].
  • Primary Endpoint: Overall Survival (OS) [1].
  • Subgroup Analysis: A post-hoc analysis assessed OS in pre-defined subgroups, including patients with de novo AML and secondary AML (the latter defined as AML evolving from prior myeloid disease or after previous cytotoxic therapy/radiation) [1].

Important Context from Later-Stage Trial

It is crucial for researchers to note that the promising subgroup results from the phase 2 trial were not confirmed in the larger phase 3 BRIGHT AML 1019 trial [4].

  • This trial evaluated this compound combined with either intensive chemotherapy (cytarabine/daunorubicin) or non-intensive chemotherapy (azacitidine).
  • The study did not meet its primary endpoint, as the addition of this compound did not significantly improve overall survival compared to placebo in either the intensive or non-intensive study groups [4].
  • The findings suggest that the efficacy of this compound may be specific to the treatment combination (i.e., with LDAC) and the specific patient population (older, unfit for intensive chemo) studied in the phase 2 trial, and does not extend to all chemotherapy backbones [4].

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, which provides a scientific rationale for its use across AML subtypes, even in the absence of complete remission.

G Hedgehog_Ligand Hedgehog Ligand SMO Smoothened (SMO) Receptor Hedgehog_Ligand->SMO Binds to GLI GLI Transcription Factors SMO->GLI Activates Target_Genes Target Gene Transcription GLI->Target_Genes Activates LSC Leukemic Stem Cell (LSC) Maintenance & Survival Target_Genes->LSC Promotes This compound This compound (SMO Inhibitor) This compound->SMO Inhibits

This compound is an oral, selective inhibitor of the Hedgehog signaling pathway. It binds to and inhibits the Smoothened (SMO) receptor, a key transmembrane protein in the pathway [5] [6]. In AML, aberrant Hedgehog signaling contributes to the maintenance and survival of leukemic stem cells (LSCs). By inhibiting this pathway, this compound targets LSCs, which are thought to be responsible for disease initiation, relapse, and chemoresistance [2] [3]. This mechanism is distinct from the direct cytotoxic effects of conventional chemotherapy and explains why clinical benefits (such as improved blood cell counts and transfusion independence) can be observed even in patients who do not achieve a complete remission [2] [3].

Conclusion

For researchers and drug development professionals, the key takeaways are:

  • Established Efficacy: The combination of this compound and LDAC shows a statistically significant and clinically meaningful overall survival benefit in patients with secondary AML who are unfit for intensive chemotherapy [1].
  • Differential Effect: The treatment effect is markedly more pronounced in secondary AML than in de novo AML, suggesting that the biological context of the disease influences its efficacy [1].
  • Combination-Specific Outcome: The success in the phase 2 LDAC combination trial did not translate to the phase 3 trials with different chemotherapy backbones, highlighting the importance of the specific therapeutic context in clinical development [4].

References

Glasdegib transfusion independence rates validation

Author: Smolecule Technical Support Team. Date: February 2026

Transfusion Independence and Blood Count Recovery

The following data summarizes key hematologic benefits observed with glasdegib + LDAC versus LDAC alone in the BRIGHT AML 1003 trial [1] [2].

Benefit Measure This compound + LDAC LDAC Alone
Transfusion Independence 29.3% of patients [1] 5.6% of patients [1]

| Durable ANC Recovery (≥ 1000/µL) | 45.6% of patients [2] | 35.5% of patients [2] | | Durable Hemoglobin Recovery (≥ 9 g/dL) | 54.4% of patients [2] | 38.7% of patients [2] | | Durable Platelet Recovery (≥ 100,000/µL) | 29.8% of patients [2] | 9.7% of patients [2] |

Experimental Protocol and Clinical Context

The data in the table above originates from the phase 2, randomized, open-label BRIGHT AML 1003 trial (NCT01546038) [1] [2].

  • Patient Population: The study enrolled adults with newly diagnosed AML who were ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities [1]. Patients were randomized to receive either this compound (100 mg orally once daily) in combination with LDAC or LDAC alone [1].
  • Methodology of Assessment: Transfusion independence was defined as the absence of any red blood cell or platelet transfusions for a period of at least 56 consecutive days during the trial. Hematologic recovery was assessed based on durable recovery of blood counts to specified levels without transfusional support [1] [2].
  • Clinical Significance: This benefit was observed not only in patients who achieved complete remission but also in those who did not, suggesting that this compound provides a clinical benefit beyond what is captured by traditional response criteria [2].

Mechanism of Action: Targeting the Hedgehog Pathway

This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. The following diagram illustrates its mechanism of action at a cellular level.

G Ligand Hedgehog Ligand PTCH Patched (PTCH) Receptor Ligand->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Transcription GLI->TargetGenes Stimulates This compound This compound This compound->SMO Inhibits

In leukemic stem cells, aberrant Hh pathway activity contributes to self-renewal and persistence. By inhibiting SMO, this compound disrupts this signaling cascade, potentially reducing the stem cell burden and sensitizing cells to chemotherapy [3] [4].

Interpretation and Comparative Context

  • Efficacy Relative to Other Therapies: A 2025 network meta-analysis that evaluated various low-intensity AML treatments ranked AZA + VEN (azacitidine + venetoclax) highest for improving overall survival and complete remission, while LDAC + this compound also demonstrated promising efficacy and was ranked among the most effective treatments [5]. This suggests it is a valid option in the non-intensive treatment landscape, though the reported transfusion independence rates for AZA + VEN were not available in the results.
  • Overall Survival Benefit: The primary analysis of the BRIGHT AML 1003 trial established that the this compound + LDAC combination significantly improved overall survival compared to LDAC alone, with a hazard ratio of 0.42. Long-term follow-up confirmed a sustained benefit, improving median overall survival from 4.3 months to 8.3 months [1].

References

Glasdegib hematological recovery rates validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol from Key Studies

The primary data on hematological recovery comes from the BRIGHT AML 1003 trial [1] [2].

  • Study Design: This was an open-label, randomized, multicenter, phase 2 study.
  • Patient Population: It enrolled patients aged ≥55 years with newly diagnosed AML or high-risk myelodysplastic syndromes who were ineligible for intensive chemotherapy. Ineligibility was defined by factors including age ≥75 years, elevated serum creatinine, severe cardiac disease, or poor performance status [1].
  • Treatment Regimen: Patients were randomized to receive either:
    • Glasdegib + LDAC: this compound 100 mg orally once daily on a continuous basis, plus LDAC 20 mg subcutaneously twice daily for 10 days, every 28 days.
    • LDAC alone: LDAC 20 mg subcutaneously twice daily for 10 days, every 28 days [1].
  • Assessments: Hematological recovery was assessed based on peripheral blood counts. Transfusion independence was defined as a period of ≥8 consecutive weeks without RBC and/or platelet transfusions [1].

Comparison with Other Non-Intensive Therapies

A 2025 network meta-analysis compared various low-intensity treatments for older AML patients, providing context for where this compound + LDAC stands relative to other regimens. The analysis used Surface Under the Cumulative Ranking Curve (SUCRA) values to rank treatments, where a higher score (closer to 1.0) indicates better performance [3].

The table below shows the ranking of different therapies for improving Overall Survival (OS) based on this analysis [3].

Therapy SUCRA Value for OS
Azacitidine + Venetoclax (AZA + VEN) 0.936
LDAC + this compound 0.898
LDAC + Venetoclax 0.718

This analysis suggests that while Azacitidine + Venetoclax is the highest-ranked therapy for improving OS, LDAC + this compound also demonstrates promising efficacy and is a clinically relevant option [3].

Mechanism of Action: Hedgehog Signaling Pathway

This compound is an oral inhibitor of the Smoothened (SMO) receptor, which is part of the Hedgehog (Hh) signaling pathway [1] [2] [4]. The following diagram illustrates the canonical Hh pathway and this compound's site of action.

hh_pathway Canonical Hedgehog Signaling Pathway cluster_inactive Pathway INACTIVE cluster_active Pathway ACTIVE PTCH1 PTCH1 Receptor SMO SMO (Inactive) PTCH1->SMO Inhibits SUFU SUFU Complex GLI_R GLI Repressor (GLI-R) SUFU->GLI_R Promotes Formation Hh Hedgehog (Hh) Ligand PTCH1_active PTCH1 Receptor Hh->PTCH1_active Binds SMO_active SMO (Active) PTCH1_active->SMO_active Derepresses GLI_A GLI Activator (GLI-A) SMO_active->GLI_A Activates TargetGenes Target Gene Transcription (e.g., BCL-2, CCND1) GLI_A->TargetGenes Stimulates This compound This compound This compound->SMO_active Inhibits

In the canonical pathway, binding of Hh ligands to PTCH1 releases its inhibition of SMO. Active SMO then prevents the formation of GLI repressor proteins, leading instead to the activation of GLI transcription factors (GLI-A). These activators move into the nucleus and turn on genes that promote cell survival, proliferation, and self-renewal, which is particularly relevant for leukemic stem cells (LSCs) [2] [5].

This compound's Role: By binding to and inhibiting SMO, this compound blocks this signaling cascade, reducing the transcription of these target genes and negatively impacting LSC maintenance [1] [4]. This mechanism underpins the clinical benefits, including hematological recovery, observed in trials.

Interpretation Guide for Researchers

  • Clinical Significance: The hematological recovery data suggests that the benefit of this compound + LDAC is not restricted to patients who achieve CR. Improvements in blood counts and transfusion independence indicate a positive modification of the disease course and bone marrow microenvironment, even in the absence of complete remission [1].
  • Position in the Treatment Landscape: this compound represents an important targeted option for a patient population with high unmet needs. While the combination of Venetoclax + a Hypomethylating Agent (HMA) is often a dominant choice in current practice, this compound + LDAC remains a validated regimen, especially for patients who may not tolerate Venetoclax-based therapies [2]. Ongoing trials are investigating this compound in novel combinations, which may expand its role [2].

References

Summary of Glasdegib Survival Outcomes in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Regimen Patient Population Comparator Overall Survival (Hazard Ratio) Key Efficacy Findings

| BRIGHT AML 1003 (Phase 2) [1] | Newly diagnosed AML; ineligible for intensive chemo | LDAC alone | HR: 0.51 (80% CI: 0.39-0.67); P=0.0004 [1] | - Median OS: 8.8 vs 4.9 months [1]

  • CR rate: 19.2% vs 2.6% (P=0.015) [1] | | BRIGHT AML 1019 (Phase 3) [2] | | | | | | ‧ Intensive Chemo Study | Untreated AML; fit for intensive chemo | Placebo + Cytarabine/Daunorubicin | HR: 1.05 (95% CI: 0.78-1.41); P=0.749 [2] | No significant OS benefit [2] | | ‧ Non-Intensive Chemo Study | Untreated AML; unfit for intensive chemo | Placebo + Azacitidine | HR: 0.99 (95% CI: 0.77-1.29); P=0.969 [2] | No significant OS benefit [2] |

Detailed Experimental Data and Context

  • Mechanism of Action & Early-Phase Trial (Phase I): Glasdegib is an oral inhibitor of the Smoothened (SMO) receptor, which blocks the Hedgehog signaling pathway [1] [3]. This pathway is involved in the maintenance of leukemic stem cells [1]. A Phase I study in Japanese patients with advanced hematologic malignancies established a 100 mg once-daily dose as safe and tolerable, with common side effects being dysgeusia (taste distortion), muscle spasms, and alopecia [3].
  • Supporting Indirect Comparisons: Before the Phase 3 results were available, a simulated treatment comparison (STC) study suggested that this compound + LDAC could offer a survival advantage over hypomethylating agents Azacitidine and Decitabine in patients ineligible for intensive chemotherapy [4]. A 2025 network meta-analysis also noted that LDAC + this compound was among the most effective regimens for improving overall survival in this population, though Azacitidine + Venetoclax ranked highest [5].
  • Clinical Trial Designs: The key trials had distinct designs, which is critical for interpreting the results.
    • BRIGHT AML 1003 (Phase 2): An open-label, multicenter study that randomized patients to receive either this compound + LDAC or LDAC alone [1].
    • BRIGHT AML 1019 (Phase 3): This was a double-blind, placebo-controlled trial. It comprised two separate studies: one for patients fit for intensive chemotherapy ( this compound + "7+3" vs Placebo + "7+3") and another for patients unfit for intensive chemo (this compound + Azacitidine vs Placebo + Azacitidine) [2].

Pathway Diagram and Clinical Implications

The following diagram illustrates the mechanistic target of this compound, which underlies its clinical investigation.

G HedgehogLigand Hedgehog Ligand PTCH1 PTCH1 Receptor HedgehogLigand->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inactivates GLI GLI Transcription Factors SMO->GLI Activates Signaling TargetGenes Target Gene Expression (e.g., in Leukemic Stem Cells) GLI->TargetGenes Translocates to Nucleus & Activates This compound This compound (SMOi) This compound->SMO Inhibits

The clinical data presents a clear trajectory:

  • Established Niche: Based on the positive Phase 2 BRIGHT AML 1003 trial, this compound is approved in the US and Europe for newly diagnosed AML in adults who are not candidates for intensive induction chemotherapy [1] [2].
  • Failed Expansion: The subsequent Phase 3 BRIGHT AML 1019 trial failed to demonstrate a survival benefit from adding this compound to either intensive or non-intensive (azacitidine) chemotherapy backbones in a broader untreated AML population [2]. This indicates its benefit is likely restricted to the specific context of combination with LDAC in an unfit patient population.

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

374.18550935 Da

Monoisotopic Mass

374.18550935 Da

Boiling Point

Decomposes at 214 ºC

Heavy Atom Count

28

LogP

2.28

Appearance

white solid powder

Melting Point

214 ºC

UNII

K673DMO5H9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Glasdegib, in combination with cytarabine, is indicated for the treatment of newly diagnosed acute myeloid leukemia in adult patients who are over 75 years old or that have co-morbidities that preclude intensive induction chemotherapy. Acute myeloid leukemia is characterized by abnormal production of myeloblasts, red cells, or platelets. It is considered a cancer of blood and bone marrow and it is the most common type of acute leukemia in adults.
FDA Label
Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosed de novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates for standard induction chemotherapy.
Treatment of acute myeloid leukaemia

Livertox Summary

Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Pharmacology

In preclinical studies, glasdegib achieved a significant reduction in leukemic stem cell burden in xenograft models and a reduction in cell population expressing leukemic stem cell markers.[A173857] In clinical trials, glasdegib demonstrated a marked downregulation of more than 80% of the expression of glioma-associated transcriptional regulator GL11 in skin. In this same study 8% of the studied individuals with acute myeloid leukemia achieved morphological complete remission while 31% achieved stable disease state.[A173857] The latest clinical trial proved glasdegib to generate an overall survival of 8.3 months which was almost double to what has been observed in patients under low-dose cytarabine treatment. As well, there have been reports of dose-dependent QTc prolongation in patients administered with glasdegib.[L5080]
Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.

ATC Code

L01XX63
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX63 - Glasdegi

Mechanism of Action

Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor. The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Frizzled / Smoothened family
Smoothened
SMO [HSA:6608] [KO:K06226]

Pictograms

Health Hazard

Health Hazard

Other CAS

1095173-27-5

Absorption Distribution and Excretion

Glasdegib presents a dose-proportional pharmacokinetic profile which is observed by the presence of a broad dose-proportional maximum plasma concentration. In this study and on a dose of 50 mg, the median time to reach a maximum concentration of 321 ng/ml was of 4 hours with an AUC of 9587 ng.h/ml. The oral bioavailability of glasdegib is reported to be of 55%. In a multiple dose study of 50 mg, the Cmax, tmax and AUC was reported to be 542 ng/ml, 4 h and 9310 ng.h/ml respectively. In this same study, the average concentration at a steady state was of 388 ng/ml. The absorption rates of glasdegib can be modified by the concomitant consumption of a high-fat, high-calorie meal.
From a single oral dose of 100 mg radiolabeled glasdegib, 49% is eliminated in the urine from which 17% is excreted as the unchanged form while 42% is eliminated in feces where 20% represents the unchanged form.
Glasdegib reported volume of distribution in a dose of 50 mg is 225 L. The geometric mean (%CV) apparent volume of distribution (Vz/F) was 188 L (20%) in patients with hematologic malignancies.
The clearance rate of 50 mg of glasdegib is reported to be of 5.22 L/h. The geometric mean (%CV) apparent clearance of 6.45 L/h (25%) following 100 mg once daily dosing in patients with hematologic malignancies.

Metabolism Metabolites

After oral administration, glasdegib was primarily metabolized by CYP3A4 with minor contributions of CYP2C8 and UGT1A9. The amount of unchanged glasdegib in plasma accounts only for 69% of the administered dose.

Wikipedia

Glasdegib

FDA Medication Guides

Daurismo
Glasdegib Maleate
TABLET;ORAL
PFIZER
03/19/2020

Biological Half Life

The reported half-life of glasdegib is of 17.4 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023
1:Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration. Lam JL, Vaz A, Hee B, Liang Y, Yang X, Shaik MN.Xenobiotica. 2017 Jan 3:1-13. doi: 10.1080/00498254.2016.1261307. [Epub ahead of print] PMID: 27866461 2:The human Smoothened inhibitor PF-04449913 induces exit from quiescence and loss of multipotent Drosophila hematopoietic progenitor cells. Giordani G, Barraco M, Giangrande A, Martinelli G, Guadagnuolo V, Simonetti G, Perini G, Bernardoni R.Oncotarget. 2016 Aug 23;7(34):55313-55327. doi: 10.18632/oncotarget.10879. PMID: 27486815 Free PMC Article3:Treatment with PF-04449913, an oral smoothened antagonist, in patients with myeloid malignancies: a phase 1 safety and pharmacokinetics study. Martinelli G, Oehler VG, Papayannidis C, Courtney R, Shaik MN, Zhang X, O/'Connell A, McLachlan KR, Zheng X, Radich J, Baccarani M, Kantarjian HM, Levin WJ, Cortes JE, Jamieson C.Lancet Haematol. 2015 Aug;2(8):e339-46. doi: 10.1016/S2352-3026(15)00096-4. Epub 2015 Jul 26. PMID: 26688487

Explore Compound Types